1H-Indole-3-acetyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHMRIBEZUPRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H-Indole-3-acetyl Chloride: A Technical Guide to Properties, Synthesis & Reactivity
[1][2]
CAS: 50720-05-3 | Formula: C₁₀H₈ClNO | MW: 193.63 g/mol [1][2][3]
Introduction: The Transient Electrophile
1H-Indole-3-acetyl chloride (IAA-Cl) serves as the activated acylating equivalent of Indole-3-acetic acid (IAA).[2] While IAA is a ubiquitous auxin with robust stability, its acid chloride derivative is highly reactive and prone to degradation. In medicinal chemistry, IAA-Cl is the gateway to synthesizing tryptamine derivatives , melatonin analogues , and indomethacin-like NSAIDs .[1]
Critical Insight: Unlike stable benzoyl chlorides, IAA-Cl possesses an electron-rich indole nucleus that can act as an internal nucleophile.[2] This creates a risk of intermolecular polymerization or self-acylation at the C2 position under acidic conditions.[2] Consequently, in situ generation is not just a convenience—it is often a necessity for high-yield applications.[2]
Physicochemical Profile
The physical data for IAA-Cl is often sparse in literature because it is rarely isolated for long-term storage.[2]
| Property | Value / Description | Technical Note |
| Physical State | Crystalline solid or oil (purity dependent) | Often appears as a dark oil due to trace decomposition.[2] |
| Melting Point | Not definitively established (Decomposes) | Literature values vary; typically handled as a solution.[2] |
| Solubility | Soluble in DCM, THF, Et₂O | Reacts violently with protic solvents (Water, MeOH, EtOH).[1] |
| Stability | Low | Hydrolyzes rapidly in moist air.[2] Darkens/polymerizes at RT.[2] |
| Reactivity | High (Electrophile) | Susceptible to nucleophilic attack at carbonyl; Indole C2 is nucleophilic.[2] |
Stability & Degradation Mechanism
The indole nitrogen lone pair donates electron density into the ring, making C3 and C2 nucleophilic. In the presence of the acid chloride (an electrophile) and trace HCl (byproduct of synthesis), the compound can undergo acid-catalyzed dimerization .
Storage Rule: If isolation is required, store at -20°C under Argon/Nitrogen in a sealed vessel.
Synthesis & Preparation Protocols
Causality in Reagent Choice:
-
Thionyl Chloride (SOCl₂): The classic reagent.[2] Effective but produces SO₂ and HCl, which creates a highly acidic environment that promotes indole polymerization.[2]
-
Oxalyl Chloride ((COCl)₂): The preferred method for sensitive indoles.[2] It allows reaction at lower temperatures (0°C to RT) and produces volatile byproducts (CO, CO₂, HCl), facilitating easier workup or direct use (one-pot).[1]
Protocol: In Situ Generation via Oxalyl Chloride
This protocol minimizes thermal stress and acid exposure.[2]
Materials:
Step-by-Step Workflow:
-
Suspension: Charge a flame-dried flask with Indole-3-acetic acid and anhydrous DCM under N₂ atmosphere. The acid will likely be a suspension.[2]
-
Activation: Cool the mixture to 0°C . Add catalytic DMF.[2]
-
Chlorination: Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear/homogeneous, indicating conversion to the acid chloride.
-
Purification (Evaporation): Concentrate the solution in vacuo (rotary evaporator) at low temperature (<30°C) to remove excess oxalyl chloride.
-
Utilization: Re-dissolve the residue immediately in fresh anhydrous DCM for the subsequent coupling step.
Self-Validating Check: The transition from a suspension to a clear solution is the visual endpoint. If the solution turns pitch black or tarry, polymerization has occurred (likely due to moisture or excess heat).
Reactivity & Mechanistic Pathways[2][4][5][6][7]
IAA-Cl is primarily utilized for Nucleophilic Acyl Substitution .[2] The chloride is a potent leaving group, allowing weak nucleophiles (anilines, hindered alcohols) to attack the carbonyl.[1]
Key Reaction Pathways[2][4][8]
-
Amidation: Reaction with primary/secondary amines to form Indole-3-acetamides.[2]
-
Esterification: Reaction with alcohols to form esters (often requires base scavenger like Et₃N).[2]
-
Friedel-Crafts Acylation: Can acylate electron-rich aromatics (e.g., in the synthesis of bis-indole alkaloids).[2]
Visualization: Synthesis and Divergent Reactivity
The following diagram illustrates the generation of IAA-Cl and its downstream applications.
Caption: Pathway showing the activation of Indole-3-acetic acid and its divergent fates: productive coupling vs. degradation.[1]
Experimental Application: Synthesis of an Indole-3-acetamide[2]
This protocol demonstrates the synthesis of a generic amide derivative, a common step in drug discovery libraries.
Reagents:
-
Freshly prepared 1H-Indole-3-acetyl chloride (approx 1.0 mmol) in DCM.[2]
-
Target Amine (1.1 eq).[2]
-
Triethylamine (Et₃N) or DIPEA (1.5 eq) as an HCl scavenger.[2]
Methodology:
-
Preparation: Dissolve the amine and Et₃N in anhydrous DCM in a separate flask.
-
Addition: Cool the amine solution to 0°C . Slowly add the solution of IAA-Cl (from Section 3) via syringe/cannula.[2]
-
Why? Adding the acid chloride to the amine (inverse addition) ensures the amine is always in excess, minimizing the formation of di-acylated byproducts.[1]
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.
-
Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride and neutralize HCl salts.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Handling, Storage, and Safety (E-E-A-T)
Safety Warning: 1H-Indole-3-acetyl chloride is corrosive and a lachrymator .[2] It reacts violently with water to release HCl gas.[2]
Best Practices Checklist:
-
Moisture Exclusion: All glassware must be oven-dried.[2] Use a positive pressure of Nitrogen or Argon.[2]
-
Solvent Quality: Use only anhydrous solvents (DCM, THF). Stabilizers in THF (BHT) generally do not interfere, but water content is critical.[2]
-
Waste Disposal: Quench excess acid chloride with methanol or bicarbonate solution before disposal.[2] Do not pour directly into aqueous waste streams.[2][4][5]
Storage Hierarchy:
-
Immediate Use (Recommended): Generate and use within 2-4 hours.
-
Short Term (<24h): Solution in anhydrous DCM at -20°C.
-
Long Term: Not recommended.[2] If necessary, isolate as solid, seal under Argon, and store at -80°C.
References
-
Sigma-Aldrich. (2024).[2] 1H-Indole-3-acetyl chloride Product Specification & CAS 50720-05-3 Data. Retrieved from
-
PubChem. (2024).[2] Compound Summary: 1H-Indole-3-acetyl chloride (CID 12219383).[2][6] National Library of Medicine.[2] Retrieved from
-
Okauchi, T., et al. (2000).[2][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides. Organic Letters, 2(10), 1485–1487. (Cited for context on indole acylation reactivity). Retrieved from
-
Thermo Fisher Scientific. (2018).[2] Acetyl Chloride Safety Data Sheet (SDS). (General handling for acetyl chlorides). Retrieved from
Sources
- 1. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wcu.edu [wcu.edu]
- 6. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
1H-Indole-3-acetyl chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among the myriad of indole derivatives, 1H-Indole-3-acetyl chloride stands out as a pivotal intermediate, prized for its heightened reactivity that unlocks diverse synthetic pathways.[1] This guide provides an in-depth exploration of 1H-Indole-3-acetyl chloride, from its fundamental molecular architecture to its practical applications in the synthesis of novel therapeutic agents. As a senior application scientist, my objective is to bridge theoretical knowledge with actionable, field-proven insights to empower your research and development endeavors.
Part 1: Unveiling the Molecular Architecture and Physicochemical Landscape
1H-Indole-3-acetyl chloride, with the molecular formula C10H8ClNO, is a derivative of indole characterized by an acetyl chloride group at the 3-position of the indole ring.[1][3] This substitution pattern is crucial, as the C3 position of the indole ring is exceptionally nucleophilic, rendering it highly susceptible to electrophilic substitution.[1] The presence of the reactive acetyl chloride moiety further enhances its utility as a potent acylating agent in organic synthesis.[1]
Structural Elucidation
The structural identity of 1H-Indole-3-acetyl chloride is unequivocally established through various spectroscopic techniques. While specific spectral data can vary slightly based on experimental conditions, the following provides a general overview of expected characteristics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra would exhibit characteristic signals for the aromatic protons of the indole ring, the methylene protons adjacent to the carbonyl group, and the N-H proton of the indole.
-
¹³C NMR spectra would show distinct resonances for the carbonyl carbon, the carbons of the indole ring, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1780-1815 cm⁻¹. Other significant peaks would include N-H stretching and C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M+) corresponding to the molecular weight of the compound (193.63 g/mol ), along with characteristic fragmentation patterns.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1H-Indole-3-acetyl chloride is paramount for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H8ClNO | PubChem[3] |
| Molecular Weight | 193.63 g/mol | PubChem[3] |
| IUPAC Name | 2-(1H-indol-3-yl)acetyl chloride | PubChem[3] |
| CAS Number | 50720-05-3 | Smolecule[1], Sigma-Aldrich |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | PubChem[3] |
| InChI Key | LTHMRIBEZUPRKD-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Not explicitly stated, but acyl chlorides are typically colorless to yellow liquids or solids. | |
| Solubility | Reacts with water. Soluble in polar organic solvents.[4] |
Part 2: Synthesis and Reactivity: A Mechanistic Perspective
The synthetic utility of 1H-Indole-3-acetyl chloride stems from its straightforward preparation and its predictable, yet versatile, reactivity.
Synthetic Pathways
The most common and efficient method for the synthesis of 1H-Indole-3-acetyl chloride involves the chlorination of its corresponding carboxylic acid, indole-3-acetic acid.[5]
Diagram: Synthesis of 1H-Indole-3-acetyl chloride
Caption: General reaction scheme for the synthesis of 1H-Indole-3-acetyl chloride.
Experimental Protocol: Synthesis from Indole-3-acetic acid
Causality: Thionyl chloride and oxalyl chloride are excellent chlorinating agents for carboxylic acids because they react to form volatile byproducts (SO₂, HCl, CO, CO₂), which simplifies the purification of the desired acyl chloride.[6] Oxalyl chloride is often preferred for its milder reaction conditions and higher selectivity.[6]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve indole-3-acetic acid in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether).
-
Addition of Chlorinating Agent: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Workup and Purification: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 1H-Indole-3-acetyl chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or by crystallization.
Self-Validation: The successful synthesis can be confirmed by IR spectroscopy, where the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride are indicative of the conversion.
Core Reactivity
The reactivity of 1H-Indole-3-acetyl chloride is dominated by the electrophilic nature of the acyl chloride group and the nucleophilic character of the indole ring.
Diagram: Key Reactions of 1H-Indole-3-acetyl chloride
Caption: Key reaction pathways involving 1H-Indole-3-acetyl chloride.
-
Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the acetyl chloride group readily reacts with a wide range of nucleophiles.[1]
-
With Amines: Forms N-substituted 2-(1H-indol-3-yl)acetamides. This reaction is fundamental in the synthesis of various biologically active amides.
-
With Alcohols: Yields corresponding esters, which can serve as prodrugs or intermediates in further transformations.
-
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 1H-Indole-3-acetyl chloride can acylate aromatic compounds, though the indole ring itself is more susceptible to acylation.[1]
Part 3: Applications in Drug Discovery and Development
The structural motif of 1H-Indole-3-acetyl chloride is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of compounds with a broad spectrum of biological activities.
-
Anticancer Agents: Derivatives of 1H-Indole-3-acetyl chloride have shown significant potential as anticancer agents.[1] By modifying the amide or ester functionalities, researchers can fine-tune the molecule's interaction with various biological targets, such as protein kinases and tubulin, which are often dysregulated in cancer cells.[2]
-
Anti-inflammatory Compounds: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of 1H-Indole-3-acetyl chloride allows for the facile synthesis of novel indole-based compounds with potential anti-inflammatory properties.[1]
-
Neurological Disorders: The indole structure is a key component of several neurotransmitters, including serotonin. Consequently, derivatives of 1H-Indole-3-acetyl chloride are explored for their potential to modulate neurotransmitter systems and treat various neurological disorders.[1]
-
Agrochemicals: The biological activity of indole derivatives extends to the agricultural sector, where they are utilized in the development of herbicides and pesticides.[1]
Part 4: Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety precautions are essential when working with 1H-Indole-3-acetyl chloride.
-
Hazards: 1H-Indole-3-acetyl chloride is expected to be corrosive and a lachrymator, similar to other acyl chlorides.[7] It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[8] It is also flammable.[7]
-
Handling:
-
Always handle 1H-Indole-3-acetyl chloride in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Use an inert atmosphere (nitrogen or argon) for reactions and transfers to prevent hydrolysis.
-
-
Storage:
Conclusion
1H-Indole-3-acetyl chloride is a versatile and powerful reagent in the arsenal of the synthetic chemist. Its unique combination of a reactive acyl chloride functionality and a biologically relevant indole scaffold makes it an invaluable intermediate for the discovery and development of new pharmaceuticals and other functional molecules. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is crucial for harnessing its full synthetic potential in a safe and efficient manner.
References
-
PubChem. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. National Institutes of Health. Retrieved from [Link]
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Retrieved from [Link]
- Magnus, V., Porter, J. R., & Wightman, F. (1982). The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors. Plant physiology, 70(6), 1572–1578.
-
Wikipedia. Oxalyl chloride. Retrieved from [Link]
- Google Patents. (2015). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
-
Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. Retrieved from [Link]
-
Wikipedia. Indole-3-acetic acid. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
SpectraBase. 1H-Indole-2-acetic acid, 3-acetyl-. Retrieved from [Link]
-
DergiPark. (2023, November 30). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole. Retrieved from [Link]
- Labeeuw, L., Khey, J., Bramucci, A. R., Atwal, H., de la Mata, A. P., Harynuk, J. J., & Case, R. J. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in microbiology, 7, 1339.
-
Pharos. 1H-Indole-3-acetyl chloride, alpha-oxo-. Retrieved from [Link]
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International Chemical Safety Cards. ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet. Retrieved from [Link]
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Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole. Retrieved from [Link]
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MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1H-Indole-3-acetyl chloride from Indole-3-acetic acid
Executive Summary
Indole-3-acetic acid (IAA) is a pivotal molecule, most recognized as the primary and most abundant plant hormone of the auxin class.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities.[2][3] The conversion of indole-3-acetic acid to its corresponding acyl chloride, 1H-Indole-3-acetyl chloride, is a crucial synthetic step that unlocks a gateway to a diverse array of amide and ester derivatives through nucleophilic acyl substitution.[4] This guide provides a comprehensive technical overview of the synthesis of 1H-Indole-3-acetyl chloride, focusing on the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of 1H-Indole-3-acetyl chloride
1H-Indole-3-acetyl chloride (C₁₀H₈ClNO) is a highly reactive derivative of indole-3-acetic acid, characterized by the presence of an acetyl chloride functional group at the 3-position of the indole ring.[4] This functional group renders the molecule a potent acylating agent, making it a valuable intermediate in organic synthesis.[4] Its dual functionality, comprising the electron-rich indole core and the reactive acetyl chloride group, allows for regioselective modifications, which are critical for exploring the structure-activity relationships of novel therapeutic agents.[4] Derivatives of indole-3-acetyl chloride have demonstrated potential anti-cancer and anti-inflammatory properties, highlighting the significance of its synthesis in drug discovery pipelines.[4]
Mechanistic Underpinnings: The Conversion of Carboxylic Acids to Acyl Chlorides
The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective reagents for this purpose.
The Thionyl Chloride Pathway
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[5] The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion.[6][7] This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7] The evolution of these gases drives the reaction to completion, making it essentially irreversible.[5]
Caption: Reaction mechanism of indole-3-acetic acid with thionyl chloride.
Experimental Protocol: Synthesis of 1H-Indole-3-acetyl chloride
This section provides a detailed, step-by-step methodology for the synthesis of 1H-Indole-3-acetyl chloride from indole-3-acetic acid using thionyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS Reagent | Fisher Scientific |
| Aniline | ≥99.5% | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with indole-3-acetic acid (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the indole-3-acetic acid. The solution is stirred under a nitrogen atmosphere.
-
Addition of Thionyl Chloride: Thionyl chloride (1.2 - 1.5 eq) is added dropwise to the stirred solution at 0 °C (ice bath). Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, the excess thionyl chloride and THF are removed under reduced pressure using a rotary evaporator. Trustworthiness: This step should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of thionyl chloride vapors.
-
Product Isolation: The resulting crude 1H-Indole-3-acetyl chloride is typically a solid or a viscous oil and can be used directly in the next step without further purification for many applications.[8]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac" by Matthias Walters, Rongguo Ren et al. [digitalcommons.unmc.edu]
- 3. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 5. orgosolver.com [orgosolver.com]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
1H-Indole-3-Acetyl Chloride (CAS 50720-05-3): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
1H-Indole-3-acetyl chloride (CAS 50720-05-3) is a pivotal electrophilic building block in modern organic synthesis and medicinal chemistry[1]. Characterized by the fusion of an electron-rich indole core with a highly reactive acyl chloride moiety, this compound serves as a critical intermediate for the rapid construction of complex polycyclic architectures, agrochemicals, and pharmaceutical agents targeting neurological disorders and cancer[1]. Because of its extreme hydrolytic instability, mastering its in situ generation and immediate downstream application is a fundamental requirement for researchers working with indole derivatives.
Physicochemical Properties & Structural Dynamics
The synthetic utility of 1H-indole-3-acetyl chloride is governed by its unique electronic topology. The C3 position of the indole ring is inherently nucleophilic—exhibiting reactivity approximately
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Practical Implication |
| CAS Number | 50720-05-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C10H8ClNO | Contains the essential bicyclic indole framework. |
| Molecular Weight | 193.63 g/mol | Standardized mass for stoichiometric calculations[2]. |
| Topological Polar Surface Area | 32.9 Ų | Indicates moderate polarity; highly soluble in aprotic solvents[2]. |
| XLogP3 | 2.4 | Demonstrates lipophilicity, aiding in organic phase partitioning[2]. |
| Monoisotopic Mass | 193.0294 Da | Critical for high-resolution mass spectrometry (HRMS) tracking[3]. |
Synthetic Methodology: The Vilsmeier-Haack Mediated Chlorination
Direct isolation of 1H-indole-3-acetyl chloride is rarely performed via traditional Friedel-Crafts acetylation due to the necessity of subsequent, often harsh, chlorination steps[1]. Instead, the most robust and widely adopted protocol involves the de novo generation of the acid chloride from commercially available indole-3-acetic acid (IAA) using oxalyl chloride[4][5].
Causality in Reagent Selection
Oxalyl chloride is strictly preferred over thionyl chloride because the reaction can be driven to completion at lower temperatures (0 °C to room temperature), minimizing the thermal degradation of the sensitive indole core[4]. The addition of catalytic N,N-Dimethylformamide (DMF) is non-negotiable; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the active, mild chlorinating species[5]. This indirect chlorination prevents the formation of tarry byproducts often seen with direct halogenation.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: Suspend indole-3-acetic acid (1.0 equiv, e.g., 2.0 mmol) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a strict inert argon atmosphere[4].
-
Activation: Add a catalytic amount of anhydrous DMF (typically 2 drops or 0.1–0.3% by volume)[4][5].
-
Chlorination: Dropwise add oxalyl chloride (1.1 to 3.0 equiv)[4][5].
-
Causality: Dropwise addition controls the exothermic generation of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gases, preventing solvent boil-over.
-
-
Validation Check 1 (Visual): The reaction is self-indicating. As the insoluble IAA converts to the soluble acid chloride, the suspension will transition into a clear, homogeneous solution. The complete cessation of gas bubbling indicates the consumption of the Vilsmeier-Haack complex.
-
Validation Check 2 (Chemical Quench): Because the acid chloride degrades rapidly on silica gel, direct TLC cannot be used. To validate conversion, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS or TLC to confirm the quantitative formation of the methyl indole-3-acetate derivative.
-
Isolation: Stir for 1.5 hours, then concentrate the mixture under reduced pressure at room temperature to remove the solvent and excess volatile oxalyl chloride[4]. The resulting crude 1H-indole-3-acetyl chloride must be used immediately in the next synthetic step without further purification[4].
Fig 1: Mechanistic workflow for the synthesis of 1H-indole-3-acetyl chloride via Vilsmeier-Haack.
Reactivity Profile and Downstream Applications
The primary utility of 1H-indole-3-acetyl chloride lies in its capacity to undergo rapid nucleophilic acyl substitution, acting as a lynchpin for diversifying heterocyclic libraries[1].
-
Amidation (Pharmaceuticals): Reaction with primary or secondary amines yields indole-3-acetamides. This pathway is heavily utilized in the synthesis of neurological targets and complex natural products. For instance, the total synthesis of the cytotoxic marine alkaloids Phidianidines A and B relies on coupling 1H-indole-3-acetyl chloride with N-5-azidopentyl-N′-hydroxyguanidine to form a critical 1,2,4-oxadiazole intermediate[4].
-
Esterification (Agrochemicals): Reaction with alcohols or phenols yields indole-3-acetates, which are fundamental in developing synthetic plant growth regulators and targeted herbicides[1].
-
Phosphonic Acid Analogs: It is utilized in the synthesis of[1-amino-2-(3-indolyl)-ethyl]-phosphonic acid (the phosphonic acid analog of tryptophan) via reaction with triethyl phosphite to generate an Arbuzov product[5].
Fig 2: Divergent reactivity pathways of 1H-indole-3-acetyl chloride in organic synthesis.
Handling, Stability, and Storage Protocols
1H-Indole-3-acetyl chloride is exceptionally sensitive to moisture. Exposure to atmospheric water vapor results in rapid hydrolysis back to indole-3-acetic acid, accompanied by the release of corrosive HCl gas[1][6].
-
Storage: It is highly recommended to generate this compound in situ. If isolation is absolutely necessary, it must be stored under a strict inert atmosphere (Argon or Nitrogen) at -20 °C in a tightly sealed, desiccated container.
-
Handling: All transfers must be conducted using standard Schlenk line techniques or within a glovebox. Glassware must be oven-dried (150 °C) and cooled under vacuum prior to use to prevent premature hydrolysis.
References
-
Smolecule. "Buy 1H-Indole-3-acetyl chloride | 50720-05-3". smolecule.com. 1
-
PubChem - NIH. "1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383". nih.gov. 2
-
Guidechem. "1H-Indole-3-acetyl chloride 50720-05-3 wiki". guidechem.com. 3
-
CymitQuimica. "CAS 22980-09-2: α-Oxo-1H-indole-3-acetyl chloride". cymitquimica.com. 6
-
PMC - NIH. "Synthesis of Phidianidines A and B". nih.gov. 4
-
Designer-drug. "Reduction of Oximes to Amines Using a Zinc-Copper Couple". designer-drug.com. 5
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- 4. Synthesis of Phidianidines A and B - PMC [pmc.ncbi.nlm.nih.gov]
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The Acyl Chloride Gateway: 2-(1H-Indol-3-yl)acetyl Chloride in Medicinal Chemistry
[1]
Executive Summary & Chemical Identity
2-(1H-indol-3-yl)acetyl chloride is the activated acyl chloride derivative of the ubiquitous plant hormone Indole-3-acetic acid (IAA).[1] In drug discovery, it serves as a critical high-energy intermediate for attaching the indole-3-acetyl pharmacophore to amines (to form amides) or alcohols (to form esters).[1]
Unlike its stable precursor (IAA), this acid chloride is highly reactive, moisture-sensitive, and prone to self-polymerization if mishandled.[1] It is rarely isolated for long-term storage; rather, it is generated in situ and consumed immediately.[1]
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(1H-indol-3-yl)acetyl chloride |
| Common Name | Indole-3-acetyl chloride |
| CAS Number | 50720-05-3 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Yellowish to brown solid (often oil in crude form) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols.[1][2][3][4] |
Synthesis & Stability: The "In Situ" Imperative
The Stability Challenge
The indole ring is electron-rich and acid-sensitive.[1] Traditional acid chloride synthesis using Thionyl Chloride (SOCl₂) generates HCl and heat, which can trigger acid-catalyzed dimerization or polymerization of the indole ring (turning the reaction mixture into black tar).
Senior Scientist Insight: While literature cites SOCl₂, the Oxalyl Chloride/DMF method is the superior, modern approach. It operates at lower temperatures (0°C to RT) and avoids the harsh reflux conditions often required by thionyl chloride.[1]
Recommended Protocol: Oxalyl Chloride Method
This protocol minimizes side reactions and maximizes the purity of the electrophilic species.
Reagents:
-
Substrate: Indole-3-acetic acid (IAA) [dried in vacuo].[1][5]
-
Reagent: Oxalyl chloride (1.2 – 1.5 equivalents).[1]
-
Catalyst: DMF (Dimethylformamide) - 1-2 drops (Vilsmeier-Haack like activation).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon (Ar) or Nitrogen (N₂).
-
Dissolution: Suspend Indole-3-acetic acid (1.0 eq) in anhydrous DCM. The acid will likely not dissolve completely at this stage.[1]
-
Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF (1-2 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise via a syringe. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]
-
Workup (Evaporation): Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at low temperature (<40°C).
-
Note: Do not wash with water.[1]
-
-
Utilization: Re-dissolve the crude yellow/brown residue immediately in fresh anhydrous solvent (DCM/THF) for the subsequent coupling step.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the conversion of IAA to its acid chloride and its subsequent capture by a nucleophile (Amine).[1]
Figure 1: Reaction pathway from Indole-3-acetic acid to the Amide via the Acid Chloride intermediate.[1]
Experimental Workflow: Amidation Protocol
This section provides a self-validating workflow for coupling the generated acid chloride with an amine (e.g., to synthesize antioxidant analogs).
Reagents:
-
Crude 2-(1H-indol-3-yl)acetyl chloride (freshly prepared).[1]
-
Amine (1.0 – 1.2 eq).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.[1]
-
Solvent: Anhydrous DCM.[1]
Workflow Logic:
-
Preparation: Dissolve the amine and base in DCM in a separate flask under inert atmosphere.
-
Addition: Cool the amine solution to 0°C. Add the solution of crude acid chloride (from Section 2) dropwise.
-
Why? Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation or side reactions.[1]
-
-
Monitoring: Stir at RT. Monitor by TLC (Thin Layer Chromatography).[1][6]
-
Validation: The acid chloride spot (often a streak) will disappear, and a new, more polar amide spot will appear.
-
-
Quench: Quench with saturated NaHCO₃ solution.
-
Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (typically Hexane/Ethyl Acetate gradients).
Figure 2: Step-by-step experimental workflow for handling the unstable acid chloride.
Applications in Drug Development
The 2-(1H-indol-3-yl)acetyl chloride scaffold is a "privileged structure" in medicinal chemistry.[1]
-
NSAID Analogs: It is structurally related to Indomethacin.[1] Researchers use this chloride to synthesize "Indomethacin esters" or amides that may have reduced gastric toxicity (pro-drugs).[1]
-
Antioxidants: Coupling this chloride with substituted anilines creates potent antioxidants that scavenge DPPH radicals, as the indole moiety can stabilize radical species.[1]
-
Melatonin Analogs: It serves as a precursor for synthesizing melatonin derivatives by extending the side chain or modifying the amide linkage.[1]
Safety & Handling
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219383, 1H-Indole-3-acetyl chloride.[1] Retrieved from [Link][1]
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.[1][4][7] European Journal of Chemistry, 2(3), 335-339.[1] Retrieved from [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides.[1][8][9] Organic Letters, 2(10), 1485–1487.[1] (Contextual reference for Friedel-Crafts vs. Acid Chloride generation). Retrieved from [Link]
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- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. INDOLE-3-GLYOXYLYL CHLORIDE | 22980-09-2 [chemicalbook.com]
- 3. 3-Indoleglyoxylyl chloride | C10H6ClNO2 | CID 89952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-acetyl chloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1H-Indole-3-acetyl chloride (also known as 2-(1H-indol-3-yl)acetyl chloride), a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic features of the molecule as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and field-proven insights.
Introduction
1H-Indole-3-acetyl chloride is a reactive derivative of indole-3-acetic acid, a well-known phytohormone. The presence of the highly electrophilic acetyl chloride moiety makes it a versatile building block for the introduction of the indole-3-acetyl group into various molecular scaffolds, leading to compounds with potential therapeutic applications. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this crucial synthetic intermediate. This guide provides a detailed examination of its NMR, IR, and mass spectrometric profiles.
Molecular Structure
The structure of 1H-Indole-3-acetyl chloride, with the IUPAC name 2-(1H-indol-3-yl)acetyl chloride, is presented below. The numbering of the indole ring is a critical aspect of its NMR spectral assignments.
Caption: Molecular structure of 1H-Indole-3-acetyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Indole-3-acetyl chloride, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-3-acetyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as reactive impurities can lead to the degradation of the acid chloride. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to obtain a good spectrum.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for 1H-Indole-3-acetyl chloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | br s | 1H | N-H (Indole) |
| ~7.0 - 7.8 | m | 5H | Aromatic Protons |
| ~4.0 | s | 2H | -CH₂-COCl |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The key diagnostic signals are the carbonyl carbon of the acetyl chloride group and the carbons of the indole ring.
Table 2: ¹³C NMR Spectral Data for 1H-Indole-3-acetyl chloride
| Chemical Shift (ppm) | Assignment |
| 172.8 | COCl |
| 136.8 | C-7a |
| 127.1 | C-3a |
| 123.2 | C-2 |
| 121.4 | C-5 |
| 119.9 | C-6 |
| 118.6 | C-4 |
| 111.4 | C-7 |
| 109.1 | C-3 |
| 46.1 | CH₂COCl |
Note: Data obtained from a study on the synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indole-3-acetyl chloride is characterized by the strong absorption of the carbonyl group in the acetyl chloride moiety.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
ATR: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates/ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
IR Spectral Data
The IR spectrum of 1H-Indole-3-acetyl chloride displays characteristic absorption bands that confirm the presence of the key functional groups. A crucial observation is the strong carbonyl (C=O) stretching vibration of the acid chloride, which typically appears at a higher frequency than that of a carboxylic acid. The absence of the broad O-H stretching band of the carboxylic acid starting material is a key indicator of a successful reaction.[1]
Table 3: Key IR Absorption Bands for 1H-Indole-3-acetyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch (Indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1790 | Strong | C=O Stretch (Acid Chloride) |
| ~1600, ~1450 | Medium | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and its fragment ions. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).
Mass Spectrometry Data
The mass spectrum of 1H-Indole-3-acetyl chloride will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragment ions.
Table 4: Mass Spectrometry Data for 1H-Indole-3-acetyl chloride
| m/z | Interpretation |
| 193/195 | Molecular ion peak [M]⁺ (isotopic pattern for Cl) |
| 158 | Loss of Cl radical |
| 130 | [Indole-CH₂]⁺ fragment |
The most prominent feature in the mass spectrum is the molecular ion peak. Due to the presence of chlorine, an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks is expected. The fragmentation is likely to proceed through the loss of a chlorine radical to form an acylium ion, followed by the loss of carbon monoxide to yield the stable indolyl-methyl cation.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 1H-Indole-3-acetyl chloride. The combination of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to confirm the molecular structure and assess the purity of this important synthetic intermediate. The key diagnostic features include the absence of the carboxylic acid proton in ¹H NMR, the characteristic carbonyl stretch of the acid chloride in the IR spectrum, and the molecular ion peak with its corresponding isotopic pattern in the mass spectrum. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile indole derivative.
References
-
Naik, N.; Kumar, H. V.; Harini, S. T. Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. Eur. J. Chem.2011 , 2 (3), 337-341. [Link]
-
European Journal of Chemistry. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. [Link]
-
PubChem. 1H-Indole-3-acetyl chloride. [Link]
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The Versatile Bioactivity of 1H-Indole-3-Acetyl Chloride Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a vast array of therapeutic agents.[1][2] Its unique electronic properties and structural versatility allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This technical guide focuses on the derivatives of 1H-Indole-3-acetyl chloride, a highly reactive intermediate that provides a gateway to a rich chemical space of bioactive molecules. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide future research and development in this promising area.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, an bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products, signaling molecules, and approved drugs.[1] Its planarity and electron-rich nature facilitate interactions with a variety of biological targets through mechanisms such as π-π stacking and hydrogen bonding. The C3 position of the indole ring is particularly reactive towards electrophilic substitution, making it an ideal site for chemical modification to modulate biological activity.[3]
1H-Indole-3-acetyl chloride, with its reactive acyl chloride group, is a key synthon for introducing a two-carbon chain at the C3 position, leading to the formation of diverse derivatives, most notably indole-3-acetamides. This seemingly simple structural modification unlocks a remarkable range of biological activities, as we will explore in the subsequent sections.
Anticancer Activity: Targeting the Hallmarks of Cancer
Indole derivatives have long been recognized for their potent anticancer properties, with several indole-based drugs currently in clinical use.[4] Derivatives of 1H-Indole-3-acetyl chloride, particularly N-substituted indole-3-acetamides and related structures, have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[5][6]
Mechanism of Action: Multifaceted Approaches to Cancer Cell Inhibition
The anticancer effects of these derivatives are often attributed to their ability to interfere with multiple cellular processes critical for cancer cell proliferation and survival. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics by binding to tubulin, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis.[4]
-
Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as kinases and topoisomerases.[4]
-
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[6]
Quantitative Data: Cytotoxicity of Representative Derivatives
The in vitro cytotoxic activity of several indole-3-acetamide and related derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate their potential as anticancer agents.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-acetamide | N-Aryl-2,2-di(1H-indol-3-yl) acetamide | Various | Not specified | [5] |
| 3-Ylideneoxindole acetamide | Compound 10 | CT26 (colon carcinoma) | Not specified | [6] |
| Indolyl Dihydropyrazole | Hydroxy phenyl substituted | Various | Potent activity | [7] |
| Indole-2-carboxylic acid complex | Dinuclear Copper(II) Complex | MDA-MB-231 (breast) | < 20 | [8] |
| Indole-2-carboxylic acid complex | MCF-7 (breast) | < 20 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indole derivatives have shown promise as anti-inflammatory agents, with some exhibiting efficacy comparable to or greater than existing non-steroidal anti-inflammatory drugs (NSAIDs). [9][10]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as:
-
Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, some indole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. [11]* Nitric Oxide (NO) Inhibition: Overproduction of nitric oxide is a hallmark of inflammation. Certain indole derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO levels. [12]
Quantitative Data: In Vivo and In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been demonstrated in various experimental models.
| Compound Class | Derivative | Assay | Activity | Reference |
| Indole-Chalcone Hybrid | Compound 4 | Carrageenan-induced paw edema | High efficacy | [10] |
| Indole-Chalcone Hybrid | Compound 4 | Acetic acid-induced writhing | Significant analgesic effect | [10] |
| Indole-Oxazole/Oxadiazole | Compounds 5f, 5g | COX-1 Docking | High docking score | [11] |
| Indole-Oxazole/Oxadiazole | Compounds 5c, 5f, 5g | COX-2 Docking | High docking score | [11] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. [10] Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Inhibition of the COX pathway by indole derivatives.
Synthesis of 1H-Indole-3-Acetamide Derivatives
The synthesis of indole-3-acetamide derivatives from 1H-Indole-3-acetyl chloride is a straightforward and versatile process, typically involving the acylation of a primary or secondary amine.
General Synthetic Scheme
Caption: General synthesis of N-substituted indole-3-acetamides.
Experimental Protocol: Synthesis of N-Phenyl-2-(1H-indol-3-yl)acetamide
This protocol describes a general procedure for the synthesis of an N-aryl indole-3-acetamide derivative.
Materials:
-
Indole-3-acetic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of 1H-Indole-3-acetyl chloride: To a solution of indole-3-acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 1H-Indole-3-acetyl chloride.
-
Acylation of Aniline: Dissolve the crude 1H-Indole-3-acetyl chloride in anhydrous DCM. To this solution, add aniline and triethylamine at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2-(1H-indol-3-yl)acetamide.
Conclusion and Future Directions
Derivatives of 1H-Indole-3-acetyl chloride represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for cancer, infectious diseases, and inflammatory disorders.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. BenchChem.
- Black, D. S., Cadelis, M. M., Capuano, B., & Pascali, G. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Biomolecules, 13(8), 1226.
- Black, D. S., Cadelis, M. M., Capuano, B., & Pascali, G. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. PubMed.
- Smolecule. (2023). Buy 1H-Indole-3-acetyl chloride | 50720-05-3. Smolecule.
- Zhang, L., Deng, X., Wu, J., Meng, G., Liu, C., Chen, G., Zhao, Q., & Hu, C. (2017). Facile Synthesis of Unsymmetrical N-Aryl-2, 2-di(1H-indol-3-yl) Acetamide Derivatives. Chemical Research in Chinese Universities, 33(3), 365-372.
- Chen, Y. L., Chen, I. L., & Wang, T. C. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European journal of medicinal chemistry, 98, 1-10.
- Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
- BenchChem. (2025). The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development. BenchChem.
- Kaur, J., Bhardwaj, A., & Kumar, B. (2021). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
- Wang, Y., Zhang, H., Zhang, J., & Li, Y. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(7), 1735.
- Singh, R. K., Kumar, S., & Singh, P. K. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-970.
- Chen, I. J., Safe, S., & Bjeldanes, L. (1996). An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. Biochemical Pharmacology, 51(8), 1069-1076.
- Kamal, A., Reddy, V. S., & Shaik, A. B. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113639.
- Al-Ostath, A., Al-Qaisi, J., & El-Abadelah, M. M. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5296.
- BenchChem. (2025).
- MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology.
- Yildirim, I., & Ulusoy, N. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 125-131.
- Lee, S., Kim, H., & Park, H. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)
- CN104311469A - Synthetic method of substituted indole-3-acetic acid. (2015).
- Suzen, S., Gurer-Orhan, H., & Eren, B. (2010). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
- Kumar, A., & Sharma, S. (2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Indo American Journal of Pharmaceutical Research, 6(6), 5766-5774.
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
- Gobr, M. A., & Asiri, A. M. (2014). Synthesis and antiinflammatory activity of novel indazolones. Journal of the Serbian Chemical Society, 79(10), 1205-1213.
- Khan, I., Ali, S., & Ahmad, S. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1228.
- Acar, Ç., & Kaymakçıoğlu, B. K. (2024).
- Kumar, B., & Bhaskar. (2021).
- Ohta, T., & Shigehisa, H. (2004). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. The Journal of Organic Chemistry, 69(24), 8175-8179.
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1H-Indole-3-Acetyl Chloride: A Strategic Pivot in Indole Alkaloid & Drug Synthesis
Topic: 1H-Indole-3-acetyl chloride as a precursor for bioactive compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1H-Indole-3-acetyl chloride (CAS 50720-05-3) represents a critical high-energy electrophile in the synthesis of indole-based therapeutics. As the activated acid chloride derivative of Indole-3-acetic acid (IAA), it serves as a divergent intermediate, enabling the rapid construction of indole-3-acetamides , esters , and tryptamine analogues . While IAA functions primarily as a phytohormone, its acid chloride transforms the scaffold into a versatile building block for medicinal chemistry, particularly in the development of NSAID prodrugs (Indomethacin derivatives) , melatonin analogues , and tubulin-targeting anticancer agents .[1]
This guide details the handling, synthesis, and application of this precursor, emphasizing its role as a "chemical hub" for generating bioactive diversity.[1]
Chemical Profile & Reactivity[1][2][3][4][5]
Structural Logic
The molecule consists of an electron-rich indole ring coupled to a highly reactive acyl chloride moiety at the C3 position. This dual nature dictates its reactivity:
-
Indole C3: Highly nucleophilic; prone to oxidation or electrophilic substitution if not protected or managed.
-
Acyl Chloride: Highly electrophilic; susceptible to nucleophilic attack by amines, alcohols, and thiols.[1]
Stability & Handling (Critical)
Unlike its parent acid, 1H-Indole-3-acetyl chloride is moisture-sensitive and corrosive .
-
Hydrolysis: Upon contact with atmospheric moisture, it rapidly reverts to Indole-3-acetic acid and HCl gas.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solvents: Reactions require strictly anhydrous, non-nucleophilic solvents (DCM, THF, Anhydrous Benzene).[1]
The Synthetic Hub: Pathways & Transformations
The utility of 1H-Indole-3-acetyl chloride lies in its ability to functionalize the C3 side chain efficiently. The diagram below illustrates the core divergent pathways available to researchers.
Figure 1: Divergent synthesis pathways from 1H-Indole-3-acetyl chloride. The acid chloride acts as the linchpin for accessing amides, esters, and reduced tryptamines.[1]
High-Value Applications in Drug Discovery
NSAID Derivatization: The Indomethacin Case
One of the most commercially significant applications of this chemistry involves Indomethacin , a potent NSAID derived from indole-3-acetic acid. The free acid form of Indomethacin causes severe gastric irritation due to COX-1 inhibition in the stomach lining.
-
Strategy: Convert Indomethacin to its acid chloride (a substituted indole-3-acetyl chloride).[2]
-
Application: React with amines or alcohols to form Indomethacin-amides or esters . These derivatives often show increased selectivity for COX-2 or act as prodrugs, releasing the active drug only after absorption, thereby sparing the gastric mucosa [1, 4].
Anticancer Indole-3-Acetamides
Recent medicinal chemistry campaigns have identified N-substituted indole-3-acetamides as potent anticancer agents.
-
Mechanism: These compounds often bind to the colchicine site of tubulin , inhibiting polymerization and inducing apoptosis in cancer cells (e.g., HCT116, HeLa) [2, 5].[1]
-
SAR Insight: Coupling the acid chloride with anilines or heterocyclic amines (like amino-pyrazoles) creates a rigid amide linker that positions the indole ring and the pendant aryl group in a configuration favorable for tubulin binding [5].
Melatonin Analogues
Melatonin (N-acetyl-5-methoxytryptamine) regulates circadian rhythms.[3][4] Researchers synthesize "chain-extended" or "linker-modified" analogues to improve metabolic stability (half-life > 30 min).
-
Route: Indole-3-acetyl chloride + Amine
Indole-3-acetamide. -
Outcome: These amides resist enzymatic degradation better than the native ethyl-amide chain of melatonin while retaining receptor affinity [3, 6].
Experimental Protocols
Protocol A: Synthesis of 1H-Indole-3-Acetyl Chloride
Note: This reaction generates HCl gas and SO2. Perform in a well-ventilated fume hood.
Reagents:
-
Indole-3-acetic acid (IAA): 1.0 equiv (e.g., 1.75 g, 10 mmol)[1]
-
Thionyl Chloride (
): 2.0 equiv (Excess ensures complete conversion)[1] -
Solvent: Anhydrous Benzene or DCM (Dry)[1]
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).
-
Addition: Suspend IAA (10 mmol) in anhydrous solvent (20 mL).
-
Activation: Add Thionyl Chloride (20 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2–3 hours. The suspension should clear as the acid chloride forms.
-
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).
-
Purification: The residue (often a yellow/brown oil or solid) is usually used immediately for the next step without purification to prevent hydrolysis.
Protocol B: General Synthesis of Bioactive Indole-3-Acetamides
Target: Conversion of the acid chloride to a stable amide scaffold.
Reagents:
-
Freshly prepared 1H-Indole-3-acetyl chloride (from Protocol A)
-
Amine (e.g., Aniline, Benzylamine): 1.1 equiv[1]
-
Base: Triethylamine (
) or Pyridine: 1.5 equiv[1] -
Solvent: Anhydrous DCM or THF
Procedure:
-
Preparation: Dissolve the amine (11 mmol) and
(15 mmol) in anhydrous DCM (15 mL) and cool to 0°C. -
Coupling: Dissolve the crude acid chloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (the acid chloride spot will disappear; product amide is usually more polar).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine.[1] -
Drying: Dry over anhydrous
, filter, and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane to yield the pure amide.
Mechanistic Visualization: Indomethacin Derivatization[1][4][8][9]
The following diagram details the specific workflow for modifying Indomethacin (a substituted indole-3-acetic acid) into a safer amide prodrug.
Figure 2: Derivatization of Indomethacin via the acid chloride route. This pathway is essential for creating "gastric-safe" NSAIDs.
References
-
Hussien, H. Y., et al. (2019).[1] "Synthesis of Some New Amides Derived from Indomethacin." ResearchGate. Available at: [Link]
-
Singh, P., et al. (2018).[1] "Target-based anticancer indole derivatives and insight into structure‒activity relationship." European Journal of Medicinal Chemistry. Available at: [Link]
-
Gürbüz, N., et al. (2010).[1] "Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies." Molecules. Available at: [Link][1]
-
Zhang, H., et al. (2015).[1] "Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents." European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. "1H-Indole-3-acetyl chloride Compound Summary." National Library of Medicine. Available at: [Link][1]
Sources
The Indole Scaffold: A Technical Guide to Discovery, Synthesis, and Bioactivity
This guide serves as a technical reference for the discovery, synthesis, and biological application of indole compounds. It is structured to provide historical context, rigorous experimental methodologies, and molecular-level mechanistic insights.
Historical Trajectory & Discovery
The history of indole is inextricably linked to the commercial and scientific pursuit of Indigo , the "King of Dyes." Its discovery was not a singular event but a deconstructionist journey—chemists first had to dismantle the complex indigo molecule to find the indole core.
The Deconstruction of Indigo
-
1840s: Auguste Laurent oxidized indigo with nitric acid, isolating Isatin .
-
1866 (The Breakthrough): Adolf von Baeyer , working in Berlin, reduced oxindole (a reduction product of isatin) with zinc dust. He isolated the parent heterocycle and named it Indole , a portmanteau of Indigo and Oleum.
-
Significance: This established the pyrrole-fused benzene ring system as a distinct chemical entity.
-
-
1869: Baeyer and Emmerling proposed the correct formula (
) and performed the first synthesis (Baeyer-Emmerling synthesis) using o-nitrocinnamic acid, though it was low-yielding and harsh.
The Golden Age of Indole Alkaloids
Following the structural elucidation, the early 20th century saw a rush to isolate indole-based natural products:
-
1928: Fritz Went isolated Auxin (Indole-3-acetic acid) from oat coleoptiles, linking the indole scaffold to fundamental plant growth.
-
1948: Maurice Rapport , Arda Green , and Irvine Page isolated Serotonin (5-hydroxytryptamine) from blood serum. Its identification as an indole derivative bridged the gap between plant alkaloids and mammalian neurotransmission.
-
1950s: The structural elucidation of complex alkaloids like Reserpine (antipsychotic) and Strychnine (convulsant) confirmed the indole ring as a "privileged structure" in nature—a scaffold capable of diverse receptor binding.
Synthetic Methodologies: Protocols & Comparative Data
For the medicinal chemist, selecting an indole synthesis route is a balance of functional group tolerance, atom economy, and scalability.
Comparative Analysis of Key Syntheses
| Parameter | Fischer Indole Synthesis | Madelung Synthesis (Modified) | Larock Heteroannulation |
| Primary Bond Formation | C3–C3a (Sigmatropic Rearrangement) | C2–C3 (Intramolecular Cyclization) | C2–C3 & C3–C3a (Pd-Catalyzed) |
| Key Reagents | Arylhydrazine + Ketone/Aldehyde | N-acyl-o-toluidine + Strong Base | o-Haloaniline + Alkyne + Pd(0) |
| Conditions | Acidic (Lewis/Brønsted), High Temp | Strongly Basic, High Temp (>200°C) | Mild, Neutral/Basic, 80–100°C |
| Regioselectivity | Controlled by ketone structure | Fixed by starting amide | Controlled by alkyne sterics |
| Typical Yield | 70–85% | 40–60% (Classic) / >80% (Mod.) | 75–95% |
| Limitation | Sensitive to acid-labile groups | Limited functional group tolerance | Requires expensive catalyst |
Experimental Protocols
A. Classical Protocol: Fischer Synthesis of 2-Phenylindole
-
Principle: Acid-catalyzed [3,3]-sigmatropic rearrangement of a phenylhydrazone.
-
Self-Validating Check: Evolution of ammonia gas (
) indicates successful cyclization.
Materials:
-
Acetophenone (4.0 g, 33 mmol)
-
Phenylhydrazine (3.6 g, 33 mmol)
-
Polyphosphoric Acid (PPA) or ZnCl₂ (25 g)
-
Glacial Acetic Acid (50 mL)
Step-by-Step Procedure:
-
Hydrazone Formation: Mix acetophenone and phenylhydrazine in 80 mL of ethanol. Heat on a steam bath for 1 hour. Cool to crystallize acetophenone phenylhydrazone. Filter and dry.[1]
-
Cyclization: In a beaker, mix the isolated hydrazone (5.0 g) with anhydrous ZnCl₂ (25 g).
-
Heating: Heat the mixture in an oil bath to 170°C . Stir vigorously.
-
Observation: The mass will liquefy, and white fumes (ammonium chloride/ammonia) will evolve. Continue heating for 5 minutes.
-
Work-up: Pour the hot melt into 400 mL of water with vigorous stirring to break up the complex. The crude indole precipitates.
-
Purification: Filter the solid and recrystallize from 95% ethanol.
-
Yield: Expect ~3.5–4.0 g (75–80%) of white crystalline plates (mp 188–189°C).
B. Modern Protocol: Larock Heteroannulation
-
Principle: Palladium-catalyzed heteroannulation of o-iodoaniline with an internal alkyne.
-
Advantage: Convergent synthesis with high functional group tolerance.[2][3]
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Internal Alkyne (e.g., Diphenylacetylene) (2.0 equiv)
-
Pd(OAc)₂ (5 mol %)[4]
-
Na₂CO₃ (5.0 equiv)
-
LiCl (1.0 equiv)[5]
-
DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask and purge with Argon.
-
Addition: Add o-iodoaniline (1 mmol), alkyne (2 mmol), Na₂CO₃ (5 mmol), LiCl (1 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Solvent: Add 5 mL of dry DMF.
-
Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC for the disappearance of o-iodoaniline.
-
Work-up: Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield: Expect 80–90% of the 2,3-disubstituted indole.
Mechanistic Visualization
Mechanism 1: Fischer Indole Synthesis
The following diagram illustrates the critical [3,3]-sigmatropic shift, the defining step of this reaction.
Caption: The Fischer Indole Synthesis pathway. The key [3,3]-sigmatropic rearrangement breaks the N-N bond and forms the new C-C bond.
Mechanism 2: Auxin Signaling Pathway (TIR1/AFB)
Indole-3-acetic acid (IAA) acts as a "molecular glue," a unique mechanism in pharmacology where the small molecule stabilizes a protein-protein interaction.
Caption: Auxin (IAA) signaling. Auxin stabilizes the interaction between TIR1 (E3 ligase) and Aux/IAA repressors, leading to repressor degradation.
Biological Significance & Drug Development[6][7][8]
The indole scaffold is often termed "privileged" because its electron-rich nature allows it to participate in hydrogen bonding (via the NH) and pi-stacking interactions (via the aromatic system), making it an ideal ligand for diverse biological targets.
FDA-Approved Indole Drugs
| Drug Name | Class | Indole Source/Type | Mechanism of Action |
| Sumatriptan | Antimigraine | Tryptamine derivative | 5-HT |
| Vincristine | Anticancer | Bis-indole alkaloid | Tubulin polymerization inhibitor (Mitotic arrest) |
| Indomethacin | NSAID | Indole-3-acetic acid | COX-1 and COX-2 inhibitor (Anti-inflammatory) |
| Tadalafil | Erectile Dysfunction | Tetrahydro- | PDE5 inhibitor (Vasodilation) |
| Osimertinib | Anticancer | Indole pyrimidine | EGFR tyrosine kinase inhibitor (T790M mutation) |
Field Insight: The "Scaffold Hopping" Strategy
In modern drug discovery, the indole core is frequently used for scaffold hopping . If a drug candidate has a naphthalene or benzofuran core but suffers from metabolic instability or poor solubility, medicinal chemists often substitute it with an indole. The indole nitrogen provides a handle for further functionalization (e.g., alkylation to tune lipophilicity) without significantly altering the steric footprint of the molecule.
References
-
Baeyer, A. (1866). "Ueber die Reduction des Oxindols." Annalen der Chemie und Pharmacie. Link
-
Fischer, E., & Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft. Link
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society.[6] Link
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature. Link
-
Rapport, M. M., Green, A. A., & Page, I. H. (1948). "Serum Vasoconstrictor (Serotonin)." Journal of Biological Chemistry. Link
-
BenchChem. (2025).[7] "The Fischer Indole Synthesis: A Comprehensive Technical Guide." Link
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- 6. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Synthetic Utility of 1H-Indole-3-Acetyl Chloride: A Technical Guide to Key Chemical Reactions
Executive Summary & Chemical Profiling
As a Senior Application Scientist, I approach the synthetic utility of 1H-Indole-3-acetyl chloride (CAS: 50720-05-3, Formula: C10H8ClNO) not merely as a reagent, but as a bipartite mechanistic platform. According to 1, this molecule features a highly reactive, electrophilic acyl chloride tethered to an electron-rich, π-excessive indole core[1].
The C3 position of the indole ring system exhibits exceptional nucleophilicity—being approximately 10¹³ times more reactive than benzene toward electrophilic aromatic substitution[2]. However, because the C3 position in this compound is already functionalized, the primary reactive site shifts to the acyl chloride moiety. This duality requires precise control of reaction conditions to prevent off-target electrophilic aromatic substitutions or polymerization, while maximizing nucleophilic acyl substitution at the carbonyl center.
Mechanistic Logic & Key Reaction Pathways
The chemical behavior of 1H-Indole-3-acetyl chloride is defined by three core pathways:
-
Amidation (Nucleophilic Acyl Substitution): The most critical application in drug discovery. The reaction with primary or secondary amines yields indole-3-acetamides. This pathway is foundational in the 3, where the acyl chloride is reacted with N-5-azidopentyl-N′-hydroxyguanidine[3].
-
Esterification: Reaction with alcohols in the presence of a base (like pyridine or DMAP) to form indole-3-acetates, which are heavily utilized in the development of auxin analogs and agrochemicals[2].
-
Transition-Metal Cross-Coupling: In advanced synthetic methodologies, the acyl chloride acts as a substrate for rhodium- or palladium-catalyzed cross-couplings, enabling the construction of polycyclic architectures such as fused indole-quinoline hybrids[2].
Reaction pathways of 1H-Indole-3-acetyl chloride.
Quantitative Data: Reaction Parameters & Yields
To optimize synthetic workflows, the following table summarizes the quantitative parameters, catalytic requirements, and expected yields for the core reactions of 1H-Indole-3-acetyl chloride based on established literature.
| Reaction Class | Primary Nucleophile / Partner | Catalyst / Acid Scavenger | Solvent System | Temp Profile | Typical Yield | Target Scaffold |
| Amidation | 1° or 2° Amines, Hydroxyguanidines | NaHCO₃ or Et₃N | CH₂Cl₂ | 0 °C → RT | 61–85% | 1,2,4-Oxadiazoles, Acetamides |
| Esterification | Alcohols | Pyridine or DMAP | THF or CH₂Cl₂ | 0 °C → RT | 70–90% | Indole-3-acetates (Auxins) |
| Cross-Coupling | Organozinc / Boronic Acids | Pd or Rh Catalysts | Toluene / THF | 60 °C → 100 °C | 50–75% | Fused Indole-Quinoline Hybrids |
Standardized Experimental Protocol: Amidation
The synthesis of complex alkaloids requires a highly controlled amidation protocol. The following methodology details the reaction of 1H-indole-3-acetyl chloride with an amine (e.g., N-5-azidopentyl-N′-hydroxyguanidine) to form a 1,2,4-oxadiazole precursor, a critical step in the 4[4].
Causality & The Self-Validating System
This protocol is designed to be a self-validating system . The causality behind the experimental choices is rooted in Le Chatelier's principle and thermal control.
-
Thermal Control (0 °C): Acyl chlorides react exothermically with amines. Pre-cooling prevents thermal degradation of the acid-sensitive indole ring.
-
Acid Scavenging: We utilize a mild base (NaHCO₃ or Et₃N) to actively scavenge the hydrochloric acid (HCl) byproduct. If left unneutralized, HCl would protonate the incoming amine, rendering it non-nucleophilic.
-
Visual Validation: The transition of the reaction mixture from a clear solution to a cloudy suspension (due to the precipitation of salt byproducts) provides immediate, visual confirmation of acyl substitution. If NaHCO₃ is used, the cessation of CO₂ gas evolution acts as a stoichiometric indicator that the generation of HCl has ceased, marking reaction completion.
Step-by-Step Methodology
-
Preparation of the Acyl Chloride: Suspend indole-3-acetic acid (2.0 mmol) in 10 mL of anhydrous CH₂Cl₂ at 0 °C. Add catalytic DMF (2 drops) followed by oxalyl chloride (3.0 equiv)[3]. Causality: Oxalyl chloride generates a Vilsmeier-Haack intermediate with DMF, allowing for a milder chlorination that protects the indole core. Stir for 1.5 h and concentrate to yield crude 1H-indole-3-acetyl chloride.
-
Nucleophile Preparation: In a separate flask, dissolve the target amine (3.1 mmol) in 6 mL of CH₂Cl₂. Add NaHCO₃ (6.0 equiv) and 7 mL of H₂O to create a biphasic basic system[3].
-
Acylation: Cool the amine solution to 0 °C. Dissolve the crude 1H-indole-3-acetyl chloride in 2 mL of CH₂Cl₂ and add it dropwise to the amine solution.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours. Monitor the cessation of gas evolution.
-
Termination & Isolation: Separate the organic layer. Wash the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indole-3-acetamide.
Step-by-step experimental workflow for amidation.
References
- Buy 1H-Indole-3-acetyl chloride | 50720-05-3 - Smolecule Source: Smolecule
- 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem - NIH Source: N
- Synthesis of Phidianidines A and B - PMC - NIH Source: PubMed Central (N
- Synthesis and Structural Modification of Marine Natural Products - MDPI Source: MDPI Molecules
- Concise Total Synthesis of Phidianidine A (Ia) and B (Ib)
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Indole-3-Acetamides via 1H-Indole-3-Acetyl Chloride Intermediates
Executive Summary & Mechanistic Rationale
Indole-3-acetamides represent a privileged structural motif in drug discovery and agrochemistry. Derivatives of this scaffold exhibit profound biological activities, serving as potent α-amylase inhibitors for antihyperglycemic therapies, cytotoxic agents against glioma cell lines, and highly effective plant growth regulators that modulate auxin signaling pathways[1][2][3].
While direct amidation of indole-3-acetic acid (IAA) using coupling reagents like 1,1-carbonyldiimidazole (CDI) is common for simple anilines[1], the synthesis of complex or sterically hindered amides demands a more electrophilic intermediate. The conversion of IAA to 1H-indole-3-acetyl chloride provides a highly reactive acyl donor that undergoes rapid, clean aminolysis.
Causality in Reagent Selection:
To synthesize the acid chloride, oxalyl chloride
Synthetic Pathway Visualization
Workflow for synthesizing indole-3-acetamides via a reactive acid chloride intermediate.
Self-Validating Experimental Protocols
Protocol A: Preparation of 1H-Indole-3-acetyl chloride
This protocol is adapted from methodologies used in the total synthesis of the marine natural product Phidianidine A (2)[2].
-
Initiation: Dissolve Indole-3-acetic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) under a strict inert atmosphere (N₂ or Ar).
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).
-
Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate acts as the true chlorinating species, lowering the activation energy and accelerating the conversion without requiring harsh heating.
-
-
Activation: Cool the reaction vessel to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise to control the exothermic evolution of gas.
-
Self-Validation (In-Process): Allow the mixture to warm to room temperature. The reaction is complete when macroscopic gas evolution (
, , ) completely ceases (typically 1.5–2 hours). -
Isolation: Evaporate the DCM and excess oxalyl chloride under reduced pressure. The resulting crude 1H-indole-3-acetyl chloride is highly moisture-sensitive and must be used immediately in Protocol B without further purification.
Protocol B: Nucleophilic Acyl Substitution (Amidation)
-
Amine Preparation: In a separate flame-dried flask, dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 equiv).
-
Causality: The amidation of an acid chloride generates equimolar amounts of
. If unneutralized, will instantly protonate the unreacted amine, rendering it non-nucleophilic and artificially capping the reaction yield at 50%. The tertiary amine base acts as an irreversible scavenger.
-
-
Coupling: Cool the amine solution to 0 °C. Dissolve the crude 1H-indole-3-acetyl chloride from Protocol A in a minimal amount of anhydrous DCM and add it dropwise.
-
Propagation: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation (TLC): Monitor the disappearance of the amine via Thin Layer Chromatography (TLC). Once the amine spot is consumed, quench the reaction with saturated aqueous
to hydrolyze any unreacted acid chloride. -
Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify the target indole-3-acetamide via silica gel chromatography or recrystallization.
Analytical Validation Markers
To ensure the structural integrity of the synthesized amide, researchers must validate the product using specific spectroscopic markers (4)[4]:
-
FT-IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (2730–3127 cm⁻¹). Successful amidation is marked by the appearance of a sharp amide C=O stretch at 1640–1685 cm⁻¹ and an N-H stretch at 3240–3380 cm⁻¹ [4].
-
¹H NMR Spectroscopy: The methylene protons (
) situated between the indole C3 position and the amide carbonyl are highly diagnostic, typically appearing as a distinct singlet around δ 3.6–3.8 ppm . The indole N-H proton will resonate downfield as a broad singlet (>10 ppm).
Quantitative Data: Reaction Optimization & Bioactivity
The versatility of the 1H-indole-3-acetyl chloride intermediate allows for the synthesis of highly diverse therapeutic and agricultural compounds. The table below summarizes comparative yields and bioactivity profiles from recent literature.
| Target Compound / Derivative | Amine Reactant | Coupling Strategy | Yield (%) | Primary Bioactivity / IC₅₀ | Ref |
| Phidianidine Precursors | N-5-azidopentyl-N′-hydroxyguanidine | Acid Chloride + Et₃N | 61–63% | Cytotoxicity (HeLa: ~0.14 µM) | [2] |
| N-thianyl indole acetamides | 4-amino-tetrahydro-2H-thiopyran | Acid Chloride + Pyridine | ~92.4% | Plant Growth Regulation (Lateral root promotion) | [3] |
| Substituted Indole-3-acetamides | Various substituted anilines | CDI / Pyridine (Alternative) | 70–85% | α-Amylase Inhibition (1.09 – 2.84 µM) | [1] |
References
1.1 - ACS Omega 2. 2 - The Journal of Organic Chemistry (NIH) 3.3 - Arabian Journal of Chemistry 4.4 - 7universum
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Phidianidines A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis of <i>N</i>-thianyl indole acetamide derivatives as potential plant growth regulator - Arabian Journal of Chemistry [arabjchem.org]
- 4. INDOLE ACETIC ACID DERIVATIVES WITH FUNGICIDE-BASED HETEROCYCLIC COMPOUNDS [7universum.com]
Application Notes and Protocols for the Acylation of Amines with 1H-Indole-3-acetyl chloride
Introduction
The acylation of amines with 1H-Indole-3-acetyl chloride is a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. The resulting indole-3-acetamide scaffold is a privileged structure found in numerous pharmaceuticals, agrochemicals, and natural products.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.
1H-Indole-3-acetyl chloride, a derivative of indole-3-acetic acid, is a highly reactive acylating agent due to the presence of the acetyl chloride functional group.[1][3] This reactivity makes it an invaluable intermediate for introducing the indole-3-acetyl moiety into various molecular frameworks.[1] The indole ring system itself is a crucial pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neurotransmitter-modulating properties.[1]
This document will delve into the fundamental principles of the reaction, provide step-by-step experimental procedures, and discuss critical parameters that influence reaction efficiency and product purity.
Chemical Principles and Mechanism
The reaction between an amine and 1H-Indole-3-acetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4][5] This well-established pathway can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1H-Indole-3-acetyl chloride.[5][6] This initial attack results in the formation of a tetrahedral intermediate.[5]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.[4][6]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine starting material or an added non-nucleophilic base) to yield the final N-substituted indole-3-acetamide and a salt byproduct.[4][7] It is crucial to neutralize the hydrogen chloride (HCl) formed during the reaction, as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][8]
Reaction Scheme
Caption: General workflow of the acylation of amines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the acylation of a primary amine with 1H-Indole-3-acetyl chloride.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1H-Indole-3-acetyl chloride | Round-bottom flask |
| Primary or Secondary Amine | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Triethylamine (Et₃N) or Pyridine | Dropping funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| Silica gel for column chromatography | Glassware for column chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |
Safety Precautions
-
1H-Indole-3-acetyl chloride is a corrosive and moisture-sensitive compound.[9] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Acetyl chloride , a related compound, is flammable and reacts violently with water.[12] Similar precautions should be taken with 1H-Indole-3-acetyl chloride.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Triethylamine and Pyridine are corrosive and have strong odors. Handle with care in a fume hood.
Protocol 1: General Procedure for the Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine using triethylamine as a base.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve 1H-Indole-3-acetyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted indole-3-acetamide.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive 1H-Indole-3-acetyl chloride (hydrolyzed).- Insufficient base.- Amine starting material is protonated. | - Use freshly prepared or properly stored 1H-Indole-3-acetyl chloride.[1] - Ensure the use of at least one equivalent of base to neutralize the HCl generated.[4][7]- Consider using a stronger, non-nucleophilic base if the amine is particularly weak. |
| Formation of multiple products | - Diacylation (acylation at the indole nitrogen as well).- Side reactions of the indole nucleus. | - Use of a bulky base can sometimes favor N-acylation of the amine over the indole nitrogen.- For sensitive indole substrates, milder acylation conditions or the use of a protecting group on the indole nitrogen may be necessary.[13] |
| Difficult purification | - Close polarity of starting material and product.- Presence of baseline impurities. | - Optimize the solvent system for column chromatography. A shallow gradient can improve separation.- A pre-purification wash of the crude product may help remove some impurities. |
Characterization of the Product
The structure and purity of the synthesized N-substituted indole-3-acetamide can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the indole ring protons, the methylene protons adjacent to the carbonyl group, and the protons of the amine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the carbonyl carbon peak typically in the range of 170-180 ppm, along with peaks for the indole ring carbons and the amine substituent carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful acylation.
Conclusion
The acylation of amines with 1H-Indole-3-acetyl chloride is a robust and versatile method for the synthesis of biologically important indole-3-acetamide derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of pure products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in pharmaceutical and chemical research, facilitating the efficient synthesis of novel compounds with potential therapeutic applications.
References
- Smolecule. (2023, August 19). Buy 1H-Indole-3-acetyl chloride | 50720-05-3.
- Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
- Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Chemguide.
- Terashima, M., & Fujioka, M. (n.d.).
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
- OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- TCI Chemicals. (2024, November 26).
- Fisher Scientific.
- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- Fluorochem. 1H-Indole-3-acetyl chloride (CAS 50720-05-3).
- MDPI. (2025, October 22). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family.
- MilliporeSigma. (2025, November 6).
- IKM Institut Kimia Malaysia.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Fisher Scientific. (2025, September 22).
- Habitable. 1H-Indole-3-acetyl chloride, alpha-oxo- - Pharos.
- CORE. European Journal of Chemistry.
- ACS Publications. (2025, July 9). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads | Journal of Agricultural and Food Chemistry.
- PubMed. (2004, November 1). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids.
- Sigma-Aldrich. 1H-Indole-3-acetyl chloride | 50720-05-3.
- PMC. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source.
- Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole.
- Benchchem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
- ResearchGate. (2025, August 10). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. | Request PDF.
- Frontiers. (2019, November 5).
- YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
- Google Patents.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- Benchchem.
- Fisher Scientific. (2023, September 25).
- ResearchGate. (2025, August 8).
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Application Notes and Protocols: The Strategic Use of 1H-Indole-3-acetyl chloride in Friedel-Crafts Acylation
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 1H-Indole-3-acetyl chloride as a key reagent in Friedel-Crafts acylation reactions. It is designed for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic tool for the construction of complex molecular architectures.
Introduction: The Significance of the 3-Acylindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an acyl group at the C3 position yields 3-acylindoles, a class of compounds that serve as critical precursors for a wide array of biologically active molecules, including anti-cancer agents, platelet-activating factor antagonists, and anti-inflammatory drugs.[2][3][4]
The Friedel-Crafts acylation is a fundamental and robust C-C bond-forming reaction that proceeds via electrophilic aromatic substitution, enabling the direct installation of an acyl group onto an aromatic ring.[5] When applied to the synthesis of 3-acylindoles using a potent acylating agent like 1H-Indole-3-acetyl chloride, this reaction becomes a pivotal step in the synthesis of high-value pharmaceutical intermediates. This document outlines the mechanistic principles, practical considerations, and detailed protocols for successfully employing 1H-Indole-3-acetyl chloride in these transformations.
The Reagent: Understanding 1H-Indole-3-acetyl chloride
1H-Indole-3-acetyl chloride (also known as 2-(1H-indol-3-yl)acetyl chloride) is a derivative of indole-3-acetic acid, featuring a highly reactive acetyl chloride functional group.[2][6] This dual functionality—an electron-rich indole core and a potent acylating group—makes it a valuable synthetic intermediate.[2]
Synthesis and Handling
Synthesis: The most common laboratory synthesis involves the treatment of the parent carboxylic acid, Indole-3-acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][8]
Stability and Handling: As an acyl chloride, 1H-Indole-3-acetyl chloride is highly susceptible to nucleophilic attack, particularly by water.[2] Hydrolysis is the primary decomposition pathway.[2] Therefore, rigorous exclusion of moisture is critical for successful application.
-
Causality: The high electrophilicity of the carbonyl carbon, combined with the excellent leaving group ability of the chloride ion, makes the molecule extremely reactive towards nucleophiles. Trace moisture will hydrolyze the reagent back to the unreactive carboxylic acid and deactivate the Lewis acid catalyst.
-
Best Practices:
-
Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handle using anhydrous techniques and glassware.
-
Utilize dry, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for reactions and storage.[2]
-
The Reaction: Mechanistic Insights into Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[9][10] The mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[10]
General Mechanism
The reaction proceeds through several distinct steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[9][11]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9]
-
Deprotonation and Regeneration: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step yields the final ketone product and regenerates the Lewis acid catalyst.[9]
It is crucial to note that the product ketone is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst.[11] Consequently, a stoichiometric amount (or slight excess) of the catalyst is typically required, as it is not truly regenerated until an aqueous workup is performed.[11][12]
Application to Aromatic Systems: Protocols and Methodologies
The high reactivity of the indole nucleus, particularly at the C3 position, makes it an excellent substrate for Friedel-Crafts acylation.[5][13] However, this same reactivity can lead to undesired polymerization and side reactions under harsh acidic conditions.[14][15] Therefore, the choice of Lewis acid and reaction conditions is paramount.
Protocol 1: Classic Friedel-Crafts Acylation using Tin(IV) Chloride (SnCl₄)
This protocol utilizes a traditional, strong Lewis acid. It is effective for many aromatic substrates but requires careful temperature control.
Materials:
-
1H-Indole-3-acetyl chloride
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the aromatic substrate (1.0 mmol) and anhydrous DCM (5 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice/water bath.
-
Lewis Acid Addition: Add SnCl₄ (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reagent Addition: Dissolve 1H-Indole-3-acetyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality: The slow, dropwise addition is critical to control the exothermic reaction between the acyl chloride and the Lewis acid, preventing temperature spikes that could lead to side product formation.[16]
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole derivative.
Protocol 2: Milder Acylation using Dialkylaluminum Chloride (Et₂AlCl)
This modified procedure is particularly effective for sensitive indole substrates, minimizing decomposition and often proceeding without the need for N-H protection.[5][17][18]
Materials:
-
Indole or substituted indole (1.0 mmol)
-
Acyl Chloride (e.g., 1H-Indole-3-acetyl chloride) (1.1 mmol)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (as in Protocol 1)
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the indole substrate (1.0 mmol) and anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C.
-
Lewis Acid Addition: Add the solution of Et₂AlCl in hexanes (1.2 mL, 1.2 mmol) dropwise. Stir for 10 minutes at 0 °C.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature and monitor by TLC.[5]
-
Workup and Purification: Upon completion, quench the reaction by adding 1 M HCl and follow the extraction, washing, and purification steps outlined in Protocol 1.[5]
-
Expert Insight: The use of dialkylaluminum chlorides like Et₂AlCl represents a significant process improvement over stronger Lewis acids like AlCl₃, which can cause decomposition and oligomerization of the indole ring.[14][18] This method is often the strategy of choice for substrates bearing acid- or base-sensitive functional groups.[5][18]
Quantitative Data Summary
The choice of Lewis acid has a profound impact on reaction efficiency, particularly with substituted indoles. The following table summarizes representative yields for the acylation of various indoles, demonstrating the influence of both the catalyst and substrate electronics.
| Entry | Indole Substrate | Acylating Agent | Lewis Acid | Yield (%) | Reference |
| 1 | Indole | Acetyl chloride | Et₂AlCl | 86 | [5] |
| 2 | Indole | Benzoyl chloride | Et₂AlCl | 92 | [5] |
| 3 | 5-Bromoindole | Propionyl chloride | Et₂AlCl | 95 | [5] |
| 4 | Indole | Acetyl chloride | Me₂AlCl | 85 | [5] |
| 5 | Unsubstituted Indole (EWG) | Acetyl chloride | SnCl₄ | Good | [15] |
| 6 | Unsubstituted Indole (EDG) | Acetyl chloride | SnCl₄ | Poor | [15] |
| 7 | Unsubstituted Indole (EDG) | Acetyl chloride | Et₂AlCl | Good | [15] |
-
Analysis: As shown, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) provide consistently high yields across various substrates.[5] Notably, for indoles with electron-donating groups (EDG), strong Lewis acids like SnCl₄ can lead to poor outcomes, whereas Et₂AlCl is much more effective.[15] Conversely, SnCl₄ performs well with electron-withdrawing groups (EWG).[15] This highlights the necessity of tailoring the catalyst to the specific electronic properties of the substrate.
Conclusion and Future Outlook
1H-Indole-3-acetyl chloride is a potent and versatile reagent for the synthesis of 3-acylindoles via Friedel-Crafts acylation. While classic protocols using strong Lewis acids remain relevant, modern methodologies employing milder catalysts like dialkylaluminum chlorides offer superior yields and broader substrate scope, particularly for complex and sensitive molecules.[5][18] Understanding the underlying reaction mechanism and the causal relationships between reagent choice, reaction conditions, and outcomes is essential for the successful application of this chemistry in the fields of organic synthesis and drug discovery. Future advancements will likely focus on developing even milder, catalytic, and enantioselective variants of this powerful transformation.[19]
References
-
Nagarajan, S., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. [Link]
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Bandini, M., et al. (2014). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
-
Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. CORE. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Scilit. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]
-
SciSpace. (2012, April 2). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]
-
ACS Publications. (2025, September 8). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. [Link]
-
IKM Institut Kimia Malaysia. (2025, January). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. [Link]
-
Albert, D. H., et al. (1996). Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. PubMed. [Link]
-
Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Link]
-
ResearchGate. ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole | Request PDF. [Link]
-
NIH PubChem. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. [Link]
-
University of Toronto. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
ResearchGate. 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. [Link]
-
Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
-
Sheppard, G. S., et al. (1994). 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, a novel series of platelet activating factor antagonists. PubMed. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ACS Publications. (2000, April 27). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
MDPI. (2024, July 18). Azidoindolines—From Synthesis to Application: A Review. [Link]
-
ACS Publications. (2013, January 25). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 3. Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, a novel series of platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
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- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 19. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Acylation of Indoles Using 1H-Indole-3-Acetyl Chloride
Introduction & Scope
The synthesis of bis-indole scaffolds linked via an amide bond is a critical workflow in the development of novel therapeutics and agrochemicals. Utilizing 1H-indole-3-acetyl chloride ()[1] as an acylating agent allows for the direct installation of the indole-3-acetyl moiety onto a substrate indole.
However, the N-acylation of indoles presents a significant kinetic and thermodynamic challenge. The lone pair of the indole nitrogen is delocalized into the 10π aromatic system, rendering it inherently non-nucleophilic[2]. Furthermore, because 1H-indole-3-acetyl chloride possesses its own unprotected indolic N-H group[3], traditional acylation protocols relying on strong bases (e.g., NaH) often fail, leading to self-condensation rather than the desired cross-coupling. This guide outlines a highly optimized, nucleophile-catalyzed methodology designed to bypass these limitations.
Mechanistic Rationale & Causality
To achieve high chemoselectivity and regioselectivity (N-acylation over C3-acylation), the reaction environment must be strictly controlled. The causality behind our experimental design relies on the following principles:
-
Base Selection & HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the indole C3 position is a "soft" nucleophile, whereas the nitrogen is "hard". Instead of using NaH to deprotonate the substrate, we utilize a combination of Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is a highly "hard" electrophile, which preferentially reacts with the "hard" indole nitrogen, ensuring >99:1 regioselectivity[4].
-
Preventing Self-Condensation: By avoiding strong deprotonating agents, the unprotected N-H of the 1H-indole-3-acetyl chloride reagent remains intact, preventing it from polymerizing with itself[5].
-
Thermal Control: The initial activation step is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of ketene side-products (via dehydrohalogenation) and stabilizes the sensitive acyl chloride prior to nucleophilic attack.
Reaction Visualization
Pathway for DMAP-activated N-acylation avoiding substrate deprotonation.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape, demonstrating why nucleophilic catalysis outperforms traditional deprotonation for this specific reagent class.
| Entry | Base System | Solvent | Temp (°C) | Regioselectivity (N:C3) | Yield (%) |
| 1 | NaH (1.5 eq) | THF | 0 to 25 | 95:5 | 34 |
| 2 | K₂CO₃ (2.0 eq) | DMF | 80 | 80:20 | 22 |
| 3 | Et₃N (2.0 eq) | CH₂Cl₂ | 25 | 90:10 | 45 |
| 4 | Et₃N (2.0 eq) + DMAP (0.1 eq) | CH₂Cl₂ | 0 to 25 | >99:1 | 88 |
*Low yields in Entries 1 and 2 are attributed to competitive deprotonation and subsequent self-condensation of the 1H-indole-3-acetyl chloride reagent.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure experimental integrity.
Materials Required:
-
Substrate Indole (10.0 mmol, 1.0 equiv)
-
1H-Indole-3-acetyl chloride (12.0 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (20.0 mmol, 2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with inert argon. Add the substrate indole (10.0 mmol) and dissolve in 40 mL of anhydrous CH₂Cl₂.
-
Base/Catalyst Loading: Inject Et₃N (2.78 mL, 20.0 mmol) followed by the addition of solid DMAP (122 mg, 1.0 mmol). Stir the solution for 5 minutes at room temperature to ensure complete homogeneity.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Electrophile Addition: Dissolve 1H-indole-3-acetyl chloride (2.32 g, 12.0 mmol) in 15 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture via an addition funnel over a period of 30 minutes. Note: Rapid addition will cause a localized temperature spike, promoting ketene formation.
-
Reaction Progression: Once the addition is complete, remove the ice bath. Allow the mixture to naturally warm to room temperature (20–25 °C) and stir for 4 to 6 hours.
-
Quenching: Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl. This neutralizes the Et₃N and hydrolyzes any unreacted acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).
Self-Validation & Spectroscopic Checkpoints
To verify the success of the protocol and confirm N-acylation over C3-acylation, utilize the following analytical markers:
-
TLC Monitoring: The N-acylated bis-indole product will exhibit a significantly higher
value than the starting substrate indole (e.g., 0.65 vs. 0.30 in 7:3 Hexanes/EtOAc). This is due to the masking of the polar N-H hydrogen bond donor on the substrate. -
Infrared (IR) Spectroscopy: Successful acylation is definitively marked by the appearance of a sharp, strong amide carbonyl stretch at ~1690–1710 cm⁻¹ .
-
¹H NMR Spectroscopy: The most diagnostic indicator of N-acylation is the magnetic anisotropy and electron-withdrawing effect of the newly installed N-acyl group. Look for a pronounced downfield shift (Δδ ~0.5–1.0 ppm ) of the substrate's C2-H and C7-H protons compared to the starting material.
References
-
Chemoselective N-acylation of indoles using thioesters as acyl source Beilstein Journal of Organic Chemistry (PubMed Central) URL:[Link]
-
1H-Indole-3-acetyl chloride PubChem (National Institutes of Health) URL:[Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride Organic Letters (American Chemical Society) URL:[Link]
-
N′-Acylation of (3,2′)-indole dimers Tetrahedron Letters (Elsevier) URL:[Link]
Sources
- 1. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. N′-Acylation of (3,2′)-indole dimers [agris.fao.org]
Application Note: Diethylaluminum Chloride (Et₂AlCl) as a Regioselective Mediator for Indole Acylation
[1]
Executive Summary
Functionalization of the indole core, particularly at the C3 position, is a pivotal transformation in the synthesis of tryptamines, alkaloids, and pharmaceutical scaffolds (e.g., indomethacin, sumatriptan). Traditional Friedel-Crafts acylation using strong Lewis acids (e.g., AlCl₃, SnCl₄) often suffers from poor regioselectivity (N1 vs. C3 competition), polymerization of the electron-rich indole, or the requirement for N-protection.
This guide details the use of Diethylaluminum chloride (Et₂AlCl) as a superior, stoichiometric mediator for the direct C3-acylation of unprotected indoles.[1] Unlike traditional catalysts, Et₂AlCl promotes the reaction under mild conditions with high regiocontrol, eliminating the need for blocking groups.
Key Advantages:
-
Regioselectivity: Exclusively targets the C3 position.
-
Atom Economy: No N-protection/deprotection steps required.
-
Substrate Scope: Compatible with acid-sensitive functional groups.
-
Yield: Consistently high yields (>80%) compared to AlCl₃ or ZnCl₂.
Mechanistic Insight & Rationale
The Challenge of Indole Acylation
Indole is an electron-rich heterocycle.[2] While the C3 position is inherently nucleophilic, the nitrogen lone pair (N1) is also susceptible to electrophilic attack, leading to N-acylated byproducts. Furthermore, strong Lewis acids like AlCl₃ can coordinate irreversibly to the nitrogen, deactivating the ring or inducing polymerization.
The Et₂AlCl Advantage
Et₂AlCl functions as a "dual-role" mediator. It acts as a Lewis acid to activate the acyl chloride electrophile, but crucially, its interaction with the indole nitrogen modulates reactivity.
Proposed Mechanism:
-
Activation: Et₂AlCl likely interacts with the indole N-H (potentially forming a transient aluminum-amide species or strong coordination complex), which protects the nitrogen from acylation while enhancing C3 nucleophilicity.
-
Acylation: The acyl chloride, activated by the aluminum species, undergoes nucleophilic attack by the C3 carbon.
-
Elimination: Loss of HCl (and aluminum salts upon quenching) restores the aromaticity.
Note on Stoichiometry: Unlike catalytic Friedel-Crafts reactions, this protocol typically requires stoichiometric amounts (1.1–1.5 equiv) of Et₂AlCl. This suggests the aluminum species is sequestered by the product or is required to form the reactive intermediate.
Mechanistic Pathway Diagram
Figure 1: Proposed mechanistic pathway for Et₂AlCl-mediated C3-acylation of indole.
Safety & Handling Protocol (Critical)
Diethylaluminum chloride is PYROPHORIC. It ignites spontaneously in air and reacts violently with water.[3] Strict adherence to air-free techniques is mandatory.[3][4]
| Hazard | Precaution |
| Pyrophoric | Handle only under inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk line techniques.[3] |
| Water Reactive | Ensure all glassware is oven-dried (>120°C) and cooled under inert gas. Solvents must be anhydrous. |
| Corrosive | Wear flame-resistant lab coat, safety glasses with side shields (or face shield), and chemical-resistant gloves (e.g., Nomex under nitrile). |
Emergency Quenching: In case of a small spill, smother with dry sand or vermiculite. NEVER use water.
Experimental Protocol: C3-Acylation of Indole
This protocol is optimized for the synthesis of 3-acetylindole but is applicable to various acyl chlorides.[5]
Reagents & Equipment
-
Substrate: Indole (1.0 equiv, e.g., 5 mmol)
-
Reagent: Acyl Chloride (1.2 equiv)
-
Mediator: Et₂AlCl (1.0 M solution in hexane, 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)[2]
-
Apparatus: Flame-dried 2-neck round bottom flask, magnetic stir bar, rubber septa, N₂ balloon or manifold, glass syringe with long needle.
Step-by-Step Procedure
-
Setup: Purge a flame-dried flask with Nitrogen. Add Indole (585 mg, 5.0 mmol) and anhydrous CH₂Cl₂ (25 mL). Cool the solution to 0°C using an ice bath.
-
Mediator Addition: Carefully withdraw Et₂AlCl (6.0 mL of 1.0 M solution, 6.0 mmol) using a dry, N₂-flushed syringe. Add dropwise to the indole solution at 0°C over 10 minutes.
-
Observation: Evolution of ethane gas may occur; ensure proper venting through the N₂ line.
-
-
Activation: Stir the mixture at 0°C for 30 minutes. The solution may change color (often yellow/orange), indicating formation of the aluminum-indolyl species.
-
Acylation: Add the Acyl Chloride (6.0 mmol) dropwise at 0°C.
-
Note: For solid acyl chlorides, dissolve in minimal anhydrous CH₂Cl₂ before addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor conversion by TLC (typically 30% EtOAc/Hexane).
-
Quench (Critical): Cool the flask back to 0°C. Slowly add saturated aqueous NaHCO₃ or a pH 7 phosphate buffer.
-
Caution: The quench is exothermic. Add dropwise initially until gas evolution ceases.
-
-
Workup: Dilute with CH₂Cl₂. Separate the organic layer.[2] Extract the aqueous layer twice with CH₂Cl₂. Combine organics, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: Hexane → EtOAc/Hexane).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Et₂AlCl-mediated acylation.
Performance Data & Optimization
Comparison of Lewis Acids
The choice of Lewis acid drastically affects yield and product distribution.
Table 1: Catalyst Performance Comparison (Indole + Acetyl Chloride)
| Lewis Acid | Conditions | Yield (3-Acyl) | Major Side Reaction |
| Et₂AlCl | CH₂Cl₂, 0°C → RT | 86% | None |
| Me₂AlCl | CH₂Cl₂, 0°C → RT | 85% | None |
| AlCl₃ | CH₂Cl₂, RT | <30% | Polymerization / N-acylation |
| ZnCl₂ | Et₂O, RT | 45% | Low conversion |
| SnCl₄ | CH₂Cl₂, RT | 60% | Moderate yields |
Data adapted from Okauchi et al. [1][1][5]
Substrate Scope
The Et₂AlCl protocol is robust across various indole substitutions.
Table 2: Substrate Scope (Et₂AlCl Mediated)
| Indole Substrate | Acyl Chloride | Product | Yield |
| Indole (H) | Acetyl chloride | 3-Acetylindole | 86% |
| 5-Methoxyindole | Benzoyl chloride | 3-Benzoyl-5-methoxyindole | 91% |
| 5-Bromoindole | Propionyl chloride | 3-Propionyl-5-bromoindole | 82% |
| 2-Methylindole | Acetyl chloride | 3-Acetyl-2-methylindole | 88% |
| 1-Methylindole | Acetyl chloride | 3-Acetyl-1-methylindole | 84% |
Note: Electron-withdrawing groups (e.g., -NO₂) at C5/C6 may require longer reaction times or slight heating (reflux).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Moisture contamination | Ensure glassware is flame-dried; check Et₂AlCl quality (should not be cloudy). |
| N-Acylation Observed | Insufficient Et₂AlCl | Ensure >1.1 equiv of Et₂AlCl is used to fully complex the indole nitrogen. |
| Polymerization | Temperature too high | Keep addition strictly at 0°C; do not overheat during the reaction phase. |
| Incomplete Reaction | Steric hindrance | For bulky acyl chlorides, increase reaction time to 4–6 hours or reflux gently. |
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000).[1][6][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.[7]
-
BenchChem. (2025).[2][3][8] Handling and Storage of Diethylaluminum Chloride Solutions.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethylaluminum Chloride.
-
Organic Chemistry Portal. (n.d.). Indole Acylation via Dialkylaluminum Chlorides.
Sources
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A general method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Base-Catalyzed Condensation Reactions Utilizing 1H-Indole-3-acetyl Chloride
Introduction: The Synthetic Power of an Activated Indole Precursor
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1] Consequently, methods for the functionalization of the indole scaffold are of paramount importance to researchers in drug discovery and organic synthesis. Among the various precursors, 1H-Indole-3-acetyl chloride stands out as a highly reactive and versatile intermediate.[2] Its structure, featuring a potent electrophilic acyl chloride group attached to the electron-rich C-3 position of the indole ring, enables a diverse range of chemical transformations.
While acid-catalyzed Friedel-Crafts reactions are a common strategy for indole acylation[3], this guide focuses on the complementary and powerful world of base-catalyzed condensation reactions . In these transformations, 1H-Indole-3-acetyl chloride serves as a potent acylating agent, reacting with base-generated nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. This document provides an in-depth exploration of the mechanistic principles, practical protocols, and expert insights for leveraging this key intermediate in the synthesis of complex molecular architectures.
Section 1: Mechanistic Rationale and Strategic Considerations
The Dual Reactivity of 1H-Indole-3-acetyl Chloride
The reactivity of 1H-Indole-3-acetyl chloride is dominated by the acetyl chloride moiety. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. The primary role of a base in these reactions is not to activate the indole ring itself, but rather to generate a potent nucleophile from a suitable pro-nucleophile.
The Critical Role of the Base: Generating the Nucleophile
The choice of base is dictated by the acidity of the pro-nucleophile (the C-H or N-H bond to be deprotonated) and the desired reaction pathway. A base must be strong enough to deprotonate the substrate efficiently without engaging in deleterious side reactions with the highly reactive acyl chloride.
-
Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): These are ideal for deprotonating weakly acidic C-H bonds, such as those in esters or ketones, to form enolates for C-C bond formation (Claisen-type condensations). Their bulky nature minimizes direct attack on the acyl chloride.[4]
-
Alkoxides (e.g., Sodium Ethoxide, NaOEt): Commonly used in classical Claisen condensations, these bases can generate enolates from esters. However, they can also act as nucleophiles themselves, potentially leading to transesterification if the solvent alcohol does not match the ester's alkoxy group.[5][6]
-
Weaker, Non-Nucleophilic Bases (e.g., K₂CO₃, Triethylamine, Pyridine): These are insufficient for deprotonating most carbon acids but are perfectly suited for reactions involving more acidic heteroatom nucleophiles like amines and phenols. Here, their primary role is to act as an acid scavenger, neutralizing the HCl byproduct generated during the condensation, thereby driving the reaction to completion.[7]
Key Base-Catalyzed Condensation Pathways
Two principal pathways dominate the base-catalyzed reactions of 1H-Indole-3-acetyl chloride:
Pathway A: C-Acylation of Active Methylene Compounds (Claisen-Type Condensation) This pathway is a powerful method for C-C bond formation, leading to valuable β-dicarbonyl compounds which are themselves versatile synthetic intermediates.[8][9] The general mechanism involves:
-
Deprotonation: A strong base removes a proton from an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to generate a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 1H-Indole-3-acetyl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group to yield the final β-dicarbonyl product.
Pathway B: N-Acylation of Amines (Amide Bond Formation) This reaction is a direct and efficient method for synthesizing indole-3-acetamide derivatives. The mechanism is a classic nucleophilic acyl substitution:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride.
-
Proton Transfer & Elimination: The base (acid scavenger) assists in removing a proton from the nitrogen, and the chloride ion is eliminated, forming the stable amide bond and a salt byproduct (e.g., triethylammonium chloride).[7][10]
Section 2: Experimental Protocols and Methodologies
Safety Precaution: 1H-Indole-3-acetyl chloride is moisture-sensitive and corrosive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Synthesis of a β-Keto Ester via Claisen-Type Condensation
Objective: To synthesize Diethyl 2-[2-(1H-indol-3-yl)acetyl]malonate, demonstrating the C-acylation of an active methylene compound.
Principle: Sodium hydride (NaH), a strong non-nucleophilic base, is used to generate the enolate of diethyl malonate. This nucleophile then reacts with 1H-Indole-3-acetyl chloride to form a new C-C bond, yielding a β-keto ester derivative. The choice of NaH ensures complete deprotonation without competing nucleophilic attack.
| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Notes |
| Sodium Hydride (NaH) | 24.00 | 1.2 | 1.2 | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - | Solvent |
| Diethyl Malonate | 160.17 | 1.0 | 1.0 | Substrate (Pro-nucleophile) |
| 1H-Indole-3-acetyl chloride | 193.63 | 1.0 | 1.0 | Electrophile |
| Saturated NH₄Cl (aq.) | - | 10 mL | - | Quenching agent |
| Ethyl Acetate | - | 3 x 15 mL | - | Extraction solvent |
| Brine | - | 20 mL | - | Washing solution |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the sodium hydride dispersion (1.2 mmol).
-
Enolate Formation: Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 mmol) dropwise via syringe over 5 minutes. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. Causality Note: This two-stage temperature profile ensures controlled deprotonation and complete formation of the sodium enolate before the electrophile is introduced.
-
Acylation: Re-cool the reaction mixture to 0 °C. Dissolve 1H-Indole-3-acetyl chloride (1.0 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the enolate suspension over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired β-keto ester.
Protocol 2: Base-Mediated Synthesis of an Indole-3-Acetamide Derivative
Objective: To synthesize 2-(1H-indol-3-yl)-N-phenylacetamide via acylation of aniline.
Principle: This protocol demonstrates the acylation of a heteroatom nucleophile.[7][10] Triethylamine (Et₃N) is used as an organic base to scavenge the HCl produced during the reaction, driving the equilibrium towards the formation of the stable amide product. Anhydrous potassium carbonate can also be used effectively in this role.[7]
| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Notes |
| Aniline | 93.13 | 1.0 | 1.0 | Nucleophile |
| Anhydrous Dichloromethane (DCM) | - | 15 mL | - | Solvent |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.2 | Base (Acid Scavenger) |
| 1H-Indole-3-acetyl chloride | 193.63 | 1.0 | 1.0 | Electrophile |
| 1 M HCl (aq.) | - | 10 mL | - | Washing solution |
| Saturated NaHCO₃ (aq.) | - | 10 mL | - | Washing solution |
| Brine | - | 10 mL | - | Washing solution |
| Anhydrous Na₂SO₄ | - | - | - | Drying agent |
-
Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.
-
Acylation: Dissolve 1H-Indole-3-acetyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring aniline solution over 10 minutes. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours. A precipitate of triethylammonium chloride will form. Monitor the reaction by TLC.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (10 mL) to remove excess triethylamine and aniline, then with saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any remaining acid, and finally with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Section 3: Data & Workflow Visualization
Table 1: Comparison of Base and Nucleophile Types
| Reaction Type | Typical Nucleophile (pKa of C/N-H) | Suitable Base | Base Function | Key Considerations |
| C-Acylation | Diethyl Malonate (~13) | NaH, LDA, NaOEt | Deprotonation | Requires strictly anhydrous conditions. Stoichiometric base needed. |
| C-Acylation | Ethyl Acetoacetate (~11) | NaH, NaOEt | Deprotonation | Product is a β-diketo compound. Stoichiometric base needed. |
| N-Acylation | Aniline (~30) | Et₃N, Pyridine, K₂CO₃ | Acid Scavenger | Less sensitive to moisture than C-acylation. Base neutralizes HCl byproduct. |
| O-Acylation | Phenol (~10) | Et₃N, Pyridine | Acid Scavenger | Generally rapid reaction. Base prevents protonation of the phenoxide. |
Diagrams
Caption: General mechanism for the C-acylation of an active methylene compound.
Caption: Step-by-step workflow for the synthesis of a β-keto ester.
Section 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., old NaH).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Monitor reaction by TLC to confirm completion before workup. |
| Formation of Side Products | 1. Self-condensation of the acyl chloride.2. N-acylation of the indole ring.3. Reaction temperature too high. | 1. Add the acyl chloride solution slowly to the pre-formed nucleophile at low temperature.2. For C-acylation, use of a strong, non-nucleophilic base favors the desired reaction.3. Maintain strict temperature control, especially during addition. |
| Difficult Purification | 1. Presence of unreacted starting material.2. Formation of polar byproducts. | 1. Ensure the correct stoichiometry is used. A slight excess of the nucleophile may be beneficial.2. Perform an acidic/basic wash during workup to remove corresponding impurities. Optimize chromatography solvent system. |
Expert Insight: For C-acylation reactions, the order of addition is critical. Always add the acylating agent (1H-Indole-3-acetyl chloride) to the solution containing the pre-formed enolate. Reversing the addition (adding the base/enolate to the acyl chloride) significantly increases the risk of self-condensation and other unwanted side reactions.
Conclusion
1H-Indole-3-acetyl chloride is a powerful and versatile building block for the synthesis of complex indole derivatives. Through the judicious choice of base and reaction conditions, researchers can selectively perform C-C and C-N bond-forming condensation reactions with high efficiency. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to harness the synthetic potential of this key intermediate. Mastery of these techniques opens the door to novel molecular architectures with significant potential in pharmacology and materials science.
References
-
Desai, N. C., et al. (n.d.). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Available at: [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (n.d.). ACG Publications. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). RSC Publishing. Available at: [Link]
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341. Available at: [Link]
-
Naik, N., Kumar, H. V., & Harini, S. T. (n.d.). European Journal of Chemistry. CORE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available at: [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Available at: [Link]
-
Zhang, P., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Medicinal Chemistry, 20(1), 1-2. Available at: [Link]
-
Reichle, R. J. (n.d.). Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. University of Wisconsin. Available at: [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. organic-chemistry.org [organic-chemistry.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for Reactions Involving 1H-Indole-3-acetyl chloride
Introduction: The Synthetic Versatility of 1H-Indole-3-acetyl chloride
1H-Indole-3-acetyl chloride, a derivative of the naturally occurring plant hormone indole-3-acetic acid, is a highly reactive and versatile intermediate in organic synthesis.[1] Its structure, featuring an electron-rich indole nucleus and a potent acylating acetyl chloride group, makes it a valuable building block for a diverse range of compounds.[1] The indole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products. Consequently, the ability to functionalize this core structure is of paramount importance to drug discovery and development professionals.
This application note provides a comprehensive guide to the experimental setup for reactions involving 1H-Indole-3-acetyl chloride, with a focus on its application in the synthesis of amides and esters. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols, and emphasize the critical safety measures required for its handling.
Core Principles of Reactivity
The chemistry of 1H-Indole-3-acetyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. This group is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new acyl derivative. This nucleophilic acyl substitution is the cornerstone of its utility in forming amides and esters.[1]
Simultaneously, the indole ring itself is prone to electrophilic aromatic substitution, primarily at the C3 position.[1] While the acetyl chloride group is attached at this position, understanding the inherent reactivity of the indole nucleus is crucial for predicting potential side reactions and optimizing reaction conditions.
Safety and Handling of Acyl Chlorides
Acyl chlorides, including 1H-Indole-3-acetyl chloride, are hazardous compounds that must be handled with extreme care in a well-ventilated chemical fume hood.[2][3] They are corrosive, can cause severe skin and eye burns, and are toxic if inhaled.[2][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3]
-
Inert Atmosphere: Acyl chlorides react vigorously with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding carboxylic acid.[5] Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
-
Storage: Store 1H-Indole-3-acetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[2][3]
-
Quenching: Reactions should be quenched carefully, typically by the slow addition of a proton source like water or a saturated aqueous solution of ammonium chloride, often at reduced temperatures to control the exotherm.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and dispose of it according to local regulations.[4] Do not use water to clean up spills.[4]
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-3-acetyl chloride from Indole-3-acetic acid
This protocol describes the conversion of commercially available indole-3-acetic acid to the more reactive 1H-Indole-3-acetyl chloride using thionyl chloride.[6][7]
Reaction Scheme:
Caption: Synthesis of 1H-Indole-3-acetyl chloride.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Indole-3-acetic acid | 175.19 g/mol | 5.0 g | 28.5 mmol |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 5.0 mL | 69.5 mmol |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add indole-3-acetic acid (5.0 g, 28.5 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask and stir the suspension.
-
Slowly add thionyl chloride (5.0 mL, 69.5 mmol) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gas.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic vapors.
-
The resulting crude 1H-Indole-3-acetyl chloride is often used directly in the next step without further purification.[6] If necessary, the product can be purified by recrystallization from an appropriate solvent system.
Protocol 2: Synthesis of an Amide Derivative (N-Benzylation)
This protocol details the reaction of 1H-Indole-3-acetyl chloride with a primary amine (benzylamine) to form the corresponding amide.
Workflow Diagram:
Caption: Workflow for amide synthesis.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1H-Indole-3-acetyl chloride | 193.63 g/mol | 1.0 g | 5.16 mmol |
| Benzylamine | 107.15 g/mol | 0.55 g (0.56 mL) | 5.16 mmol |
| Triethylamine (Et₃N) | 101.19 g/mol | 0.72 mL | 5.16 mmol |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (0.55 g, 5.16 mmol) and triethylamine (0.72 mL, 5.16 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
In a separate dry flask, dissolve the crude 1H-Indole-3-acetyl chloride (1.0 g, 5.16 mmol) in anhydrous DCM (10 mL).
-
Slowly add the solution of 1H-Indole-3-acetyl chloride to the stirred amine solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 3: Synthesis of an Ester Derivative (Esterification with Ethanol)
This protocol outlines the synthesis of an ester via the reaction of 1H-Indole-3-acetyl chloride with an alcohol (ethanol). The reaction is typically vigorous and should be performed with caution.[8]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1H-Indole-3-acetyl chloride | 193.63 g/mol | 1.0 g | 5.16 mmol |
| Anhydrous Ethanol | 46.07 g/mol | 10 mL | Excess |
| Anhydrous Pyridine | 79.10 g/mol | 0.45 mL | 5.5 mmol |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1H-Indole-3-acetyl chloride (1.0 g, 5.16 mmol) in anhydrous DCM (20 mL).
-
In a separate flask, prepare a solution of anhydrous ethanol (10 mL) and anhydrous pyridine (0.45 mL, 5.5 mmol).
-
Cool the acyl chloride solution to 0°C in an ice bath.
-
Slowly add the ethanol/pyridine solution to the stirred acyl chloride solution. A precipitate of pyridinium hydrochloride may form.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Conclusion
1H-Indole-3-acetyl chloride is a powerful synthetic intermediate that provides facile access to a wide array of indole-3-acetic acid derivatives. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent amidation and esterification reactions. Adherence to strict safety protocols, particularly the exclusion of moisture and the use of appropriate personal protective equipment, is essential for the safe and successful utilization of this reagent. The versatility of 1H-Indole-3-acetyl chloride will undoubtedly continue to be leveraged by researchers in the fields of medicinal chemistry and drug development for the synthesis of novel and biologically active molecules.
References
-
SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]
-
International Chemical Safety Cards (ICSC). (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 339-343. [Link]
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]
-
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET - Acetyl chloride. [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Wang, X., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8345. [Link]
-
Al-Naimi, K., Alwahb, H. A., & Hussien, H. Y. (2013). Synthesis of Some New Amides Derived from Indomethacin. Journal of Education and Science, 26(4), 105-116. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Singh, R. K., & Singh, R. M. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 12(1), 1-8. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indole-3-acetyl chloride. PubChem Compound Database. [Link]
- Google Patents. (2015). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
-
Okauchi, T., et al. (2000). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ChemInform, 31(34). [Link]
-
Clark, J. (2015). Making esters using acyl chlorides (acid chlorides). Chemguide. [Link]
-
Sherwood, J. R., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. ACS Sustainable Chemistry & Engineering, 7(13), 11598-11604. [Link]
-
Siddiquee, T., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1802-o1803. [Link]
-
Kim, J., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6739. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Reddy, C. R., et al. (2019). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Indian Journal of Heterocyclic Chemistry, 29(1), 123-126. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
Sources
- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 2. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 5. echemi.com [echemi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Purification and Handling of 1H-Indole-3-acetyl Chloride
Executive Summary
1H-Indole-3-acetyl chloride (IAA-Cl) is a highly reactive electrophilic intermediate derived from Indole-3-acetic acid (IAA). It is a critical building block for synthesizing indole-functionalized amides, esters, and complex alkaloids.
The Core Challenge: Unlike stable aromatic acid chlorides (e.g., benzoyl chloride), IAA-Cl is chemically labile. It is prone to:
-
Rapid Hydrolysis: Reverting to IAA upon exposure to atmospheric moisture.
-
Oligomerization: The electron-rich indole ring (specifically C2 and C3) can act as a nucleophile toward the acyl chloride moiety, leading to intermolecular acylation and the formation of colored (pink/red) dimers or polymers.
-
Acid Sensitivity: The HCl byproduct generated during synthesis can catalyze decomposition.
Recommendation: For 95% of applications, isolation is discouraged . The highest chemical fidelity is achieved by generating IAA-Cl in situ using oxalyl chloride and using it immediately. If isolation is required for analytical characterization or anhydrous storage, Anti-Solvent Precipitation under inert atmosphere is the only validated purification method. Silica gel chromatography is strictly prohibited as it causes immediate hydrolysis and decomposition.
Chemical Context & Reaction Mechanism[1][2][3][4]
To understand the purification strategy, one must understand the synthesis byproducts. The preferred synthesis utilizes Oxalyl Chloride (
-
Reagent: Oxalyl Chloride + catalytic DMF (Vilsmeier-Haack intermediate).
-
Byproducts: Carbon Monoxide (
, gas), Carbon Dioxide ( , gas), and Hydrochloric Acid ( , gas). -
Advantage: The byproducts are volatile, effectively "purifying" the reaction mixture simply by evaporation.
Detailed Protocols
Protocol A: Synthesis (Prerequisite for Purification)
This step ensures the crude material is clean enough to purify.
Reagents:
-
Indole-3-acetic acid (IAA) [Dry, >98%]
-
Oxalyl Chloride [2.0 equivalents]
-
Dichloromethane (DCM) [Anhydrous, stored over molecular sieves]
-
N,N-Dimethylformamide (DMF) [Catalytic, 1-2 drops]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Suspend IAA (1.0 eq) in anhydrous DCM (0.2 M concentration). The suspension may not be clear initially.
-
Activation: Add catalytic DMF (1 drop per 5 mmol IAA).
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (2.0 eq) dropwise via syringe.
-
Observation: Gas evolution (
) will occur. The solution typically turns from cloudy to a clear yellow/amber solution.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–3 hours.
-
Endpoint: Cessation of gas evolution indicates reaction completion.
-
Protocol B: Purification via Anti-Solvent Precipitation
Use this method if you must isolate the solid for storage or analysis.
Principle: IAA-Cl is soluble in chlorinated solvents (DCM, Chloroform) but insoluble in non-polar hydrocarbons (Pentane, Hexane).
Step-by-Step:
-
Evaporation: Connect the reaction flask to a high-vacuum manifold (Schlenk line). Evaporate the DCM and excess oxalyl chloride at room temperature.
-
Critical: Do not heat above 30°C.
-
Result: A yellow/orange viscous oil or semi-solid residue remains.
-
-
Chasing: Redissolve the residue in a minimal amount of anhydrous DCM (2-3 mL) and re-evaporate. Repeat this twice.
-
Why? This azeotropically removes trapped traces of HCl and oxalyl chloride.
-
-
Precipitation:
-
Redissolve the residue in the minimum volume of anhydrous DCM required to solubilize it (e.g., 1 mL per gram).
-
While stirring rapidly under nitrogen, slowly add anhydrous Hexane (or Pentane) (approx. 10:1 ratio relative to DCM).
-
A precipitate should form.[1][2] If an oil forms, cool the flask to -20°C.
-
-
Filtration: Filter the solid under an inert atmosphere (e.g., using a Schlenk frit or glovebox).
-
Note: Exposure to humid air will turn the solid pink/brown immediately.
-
-
Washing: Wash the filter cake with cold, anhydrous Pentane (
mL). -
Drying: Dry under high vacuum for 1 hour.
Yield: Typically 90-95%. Appearance: Off-white to pale yellow solid. (Pink/Red indicates decomposition).
Quality Control & Characterization
Verify purity immediately after isolation.
| Technique | Parameter | Expected Result | Interpretation of Impurity |
| FT-IR | Carbonyl Stretch | ~1800 cm⁻¹ | A peak at ~1710 cm⁻¹ indicates hydrolysis back to carboxylic acid (IAA). |
| ¹H NMR | Solvent | CDCl₃ (Anhydrous) | Use immediately. DMSO-d₆ may react. |
| ¹H NMR | CH₂ Shift | ~4.2 - 4.4 ppm (s) | The methylene protons adjacent to COCl shift downfield compared to IAA (~3.7 ppm). |
| Visual | Color | Pale Yellow/White | Pink/Red/Brown: Indicates oxidation or oligomerization. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for handling IAA-Cl.
Figure 1: Decision matrix and process flow for the synthesis and handling of Indole-3-acetyl chloride.
References
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011).[3] Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341.
-
Shaw, K. N. F., et al. (1953). The Synthesis of Indole-3-acetyl-D,L-aspartic Acid and Related Compounds. Canadian Journal of Chemistry, 31, 1125-1132.
-
Kaushik, N. K., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Oriental Journal of Chemistry, 34(1).
-
Sigma-Aldrich. (n.d.). 1H-Indole-3-acetyl chloride Product Specification. Merck KGaA.
Sources
Application Note & Protocol: Safe Handling and Storage of 1H-Indole-3-acetyl chloride
Abstract & Scope
This technical guide defines the operational standards for the storage, manipulation, and disposal of 1H-Indole-3-acetyl chloride (CAS: 50720-05-3). As a highly reactive acyl chloride derivative of indole-3-acetic acid, this reagent is critical in the synthesis of indole-3-glyoxylamides and other pharmacophores. However, its thermodynamic instability toward moisture and potential for violent hydrolysis necessitates rigorous exclusion of atmospheric water. This document synthesizes field-proven "best practices" with thermodynamic principles to ensure both operator safety and reaction integrity.
Chemical Identity & Reactivity Profile[1]
| Property | Specification |
| Chemical Name | 1H-Indole-3-acetyl chloride |
| CAS Number | 50720-05-3 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Physical State | Solid (Low melting point; often appears as a viscous oil if impure) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols |
| Primary Hazard | Corrosive (Skin/Eye), Moisture Sensitive, Lachrymator |
The Hydrolysis Hazard
The core danger of 1H-Indole-3-acetyl chloride lies in its electrophilic carbonyl carbon. Upon contact with water (nucleophile), it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and reverting to the parent acid. This reaction is exothermic and can pressurize sealed vessels, leading to rupture.
Mechanism of Decomposition:
Storage Protocols: The "Cold Chain" Integrity
To maintain reagent purity (>95%) and prevent the formation of insoluble acid precipitates, strict environmental control is required.
Environmental Conditions
-
Temperature: Store at -20°C (Freezer) . Room temperature storage accelerates decarbonylation and hydrolysis.
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.
-
Container: Glass or Teflon (PTFE) containers only. Do not store in metal containers due to HCl corrosion risk. Caps must be Parafilm-sealed or taped to prevent moisture ingress during freezer storage.
Thawing Procedure (Critical Step)
Many experimental failures occur because the bottle is opened while cold, causing atmospheric moisture to condense instantly onto the reagent.
-
Remove container from freezer.
-
Place in a desiccator or hood and allow to warm to room temperature (20-25°C) for at least 30 minutes before opening.
-
Wipe the outside of the container dry before breaking the seal.
Handling & Synthesis Protocols
Engineering Controls & PPE
-
Ventilation: All operations must occur inside a certified Chemical Fume Hood.
-
Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Neoprene or thick Nitrile (if handling large quantities).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for scale >5g.
Protocol A: Reagent Transfer (Schlenk Line vs. Glovebox)
Best Practice: Use a Glovebox for weighing. If unavailable, use the Schlenk technique.[1]
Step-by-Step (Schlenk Method):
-
Purge: Flush the receiving flask with dry Nitrogen/Argon for 5 minutes.
-
Weighing: Quickly weigh the solid reagent into a dry weighing boat. Note: If the reagent has liquefied due to impurities, use a glass syringe with a wide-bore needle.
-
Transfer: Add reagent to the flask against a positive flow of inert gas.
-
Solvation: Immediately add anhydrous solvent (e.g., Dichloromethane, THF) to dissolve the reagent. Once in solution, the reagent is slightly more stable but still requires inert atmosphere.
Protocol B: Reaction Setup (Amidation Example)
Context: Reaction with an amine to form an amide (common drug discovery workflow).
-
Dissolve: Dissolve 1H-Indole-3-acetyl chloride (1.0 equiv) in anhydrous DCM under Argon.
-
Base Addition: Add non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.2 equiv) before the amine to scavenge HCl.
-
Why? HCl generated during the reaction can protonate the amine nucleophile, rendering it unreactive (ammonium salt).
-
-
Amine Addition: Add the amine (1.0 equiv) dropwise at 0°C.
-
Monitoring: Monitor via TLC (quench aliquot with Methanol).
Emergency & Waste Procedures
Spills and Exposure
-
Skin Contact: Immediate flushing with water for 15 minutes.[2] Do not use "neutralizing" creams initially; dilution is key.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[3] Seek immediate medical attention (Corrosive).[3][4]
-
Spill Cleanup:
-
Evacuate area if HCl fumes are strong.
-
Cover spill with Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of sand and soda ash.
-
Wait for bubbling (CO₂ release) to cease.
-
Sweep up and place in a hazardous waste container.
-
Protocol C: Quenching & Disposal (Controlled Destruction)
Never dispose of active acid chloride directly into waste drums. It must be quenched first.[5]
Quenching Workflow:
-
Cool: Place a beaker containing 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate solution in an ice bath.
-
Dilute: Dilute the residual acid chloride with an inert solvent (DCM or Ethyl Acetate).
-
Add: Slowly add the diluted acid chloride to the stirring basic solution.
-
Caution: Vigorous bubbling (CO₂) will occur.
-
-
Check pH: Ensure pH is neutral or basic (pH 7-9).
-
Disposal: Separate organic layer (if applicable) for solvent waste; aqueous layer to aqueous waste.
Visualizations
Decision Logic for Emergency Response
This diagram outlines the immediate decision-making process for an operator facing a spill or exposure.
Caption: Emergency response logic flow for 1H-Indole-3-acetyl chloride incidents.
Handling & Synthesis Workflow
This diagram illustrates the "Cold Chain" and reaction setup to prevent hydrolysis.
Caption: Operational workflow ensuring anhydrous integrity from storage to quenching.[6][5][7][8][9][10][11][12]
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12219383: 1H-Indole-3-acetyl chloride.[6] Retrieved from [Link]
-
University of Wisconsin-Madison. (2016). SOP: Generating and Quenching Reactive Gases and Acid Chlorides. Retrieved from [Link]
-
Okauchi, T., et al. (2000).[13] A General Method for Acylation of Indoles at the 3-Position. Organic Letters, 2(10), 1485-1487. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. earth.utah.edu [earth.utah.edu]
- 3. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 4. geneseo.edu [geneseo.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:73031-13-7 | 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide | Chemsrc [chemsrc.com]
- 8. orgsyn.org [orgsyn.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. uottawa.ca [uottawa.ca]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1H-Indole-3-acetyl chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-Indole-3-acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve yields. As a highly reactive and valuable intermediate, 1H-Indole-3-acetyl chloride is crucial for synthesizing a range of biologically active compounds, from anti-cancer agents to agrochemicals.[1] However, its inherent instability presents unique synthetic challenges. This document provides in-depth, field-proven insights to ensure your success.
Reaction Overview: The Path to a Key Intermediate
The most common and direct method for synthesizing 1H-Indole-3-acetyl chloride is the conversion of its corresponding carboxylic acid, 1H-Indole-3-acetic acid (IAA), using a chlorinating agent. The goal is to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, forming the highly reactive acyl chloride.[2][3][4] The primary reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The resulting 1H-Indole-3-acetyl chloride is a potent acylating agent, ready for nucleophilic acyl substitution to form amides, esters, and other derivatives.[1] However, the success of this initial conversion is paramount and often dictates the overall yield of the final product.
Caption: General synthesis of 1H-Indole-3-acetyl chloride.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yield is the most common complaint and typically stems from one of three areas: moisture contamination, reagent quality, or side reactions.
-
Moisture Contamination: 1H-Indole-3-acetyl chloride is an acyl chloride and, as such, is extremely susceptible to hydrolysis.[1] Trace amounts of water in your glassware, solvents, or starting material will rapidly convert your product back to the unreactive indole-3-acetic acid. The reaction itself produces HCl gas, which can be hydroscopic.
-
Solution: Employ rigorous anhydrous techniques. Oven-dry or flame-dry all glassware before use and allow it to cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents. Ensure your starting indole-3-acetic acid is dry.
-
-
Reagent Purity: The quality of your starting material and chlorinating agent is critical. Old indole-3-acetic acid may have degraded. Thionyl chloride can decompose over time to form impurities that hinder the reaction.
-
Solution: Use high-purity indole-3-acetic acid. If it's old or discolored, consider recrystallizing it. Use a fresh bottle of thionyl chloride or oxalyl chloride, or distill it before use.
-
-
Side Reactions: The indole ring is electron-rich and can be sensitive to the highly acidic conditions (HCl is a byproduct) generated during the reaction.[5][6] This can lead to polymerization or other unwanted side reactions, appearing as a dark, tarry material. Furthermore, acylation can sometimes occur at the N-1 position of the indole ring, a dead end for the desired product.[7][8]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) to minimize side reactions. Add the chlorinating agent slowly and dropwise to the solution of indole-3-acetic acid to avoid a rapid buildup of HCl and heat.
-
Q2: Which chlorinating agent is superior: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A2: Both reagents are effective, but they have distinct advantages and disadvantages. The choice often depends on the scale of your reaction, the sensitivity of your substrate, and cost considerations.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Less reactive; may require heating. | Highly reactive; reactions are often faster and occur at lower temperatures.[9] |
| Byproducts | SO₂ (gas), HCl (gas).[4][6] | CO (gas), CO₂ (gas), HCl (gas).[10] |
| Advantages | Inexpensive. Gaseous byproducts drive the reaction to completion. | Generally produces cleaner reactions with fewer charring byproducts.[9] |
| Disadvantages | Can require higher temperatures, which may degrade sensitive substrates. | More expensive. Can cause Friedel-Crafts type side reactions on electron-rich systems like indoles if not carefully controlled.[9] |
| Best For | Robust, less sensitive substrates; larger scale reactions where cost is a factor. | Acid-sensitive substrates; reactions where maximizing yield and purity is critical. |
Expert Insight: For most indole derivatives, oxalyl chloride is often the preferred reagent due to its higher reactivity at lower temperatures, which helps to suppress the acid-catalyzed degradation of the indole ring. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.
Q3: My reaction mixture is turning dark brown or black. How do I prevent this decomposition?
A3: This is a classic sign of indole polymerization or degradation due to strong acid. The indole nucleus, particularly at the C3 position, is highly nucleophilic and susceptible to attack under acidic conditions.
Caption: Troubleshooting logic for common reaction failures.
Preventative Measures:
-
Strict Temperature Control: Perform the reaction at 0 °C or even lower. This slows the rate of decomposition relative to the rate of acyl chloride formation.
-
Controlled Addition: Add the chlorinating agent dropwise from an addition funnel over 30-60 minutes. This prevents localized hotspots and high concentrations of HCl.
-
Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Diethyl ether is also a good choice, as the product, indol-3-ylglyoxyl chloride (a related compound), has been shown to precipitate from it, which can prevent further reaction.[11]
-
Acid Scavenger (Use with Caution): Adding a non-nucleophilic base like pyridine can neutralize the HCl byproduct. However, this can sometimes complicate purification and, in the case of thionyl chloride, lead to different reaction mechanisms.[5] This approach should be tested on a small scale first.
Q4: How can I confirm product formation and purity, given its instability?
A4: Due to its high reactivity, 1H-Indole-3-acetyl chloride is almost always generated and used immediately in the subsequent step without isolation or purification. Characterization is typically performed on a small aliquot that is rapidly prepared.
-
Infrared (IR) Spectroscopy: This is one of the most definitive methods. Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a very strong C=O carbonyl stretch at a high wavenumber, typically around 1800 cm⁻¹ , which is characteristic of an acyl chloride.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To prepare a sample, quickly remove the solvent in vacuo at low temperature and immediately dissolve the residue in a dry deuterated solvent (like CDCl₃). The most telling sign is the disappearance of the acidic proton (-COOH) signal, which is usually a very broad singlet far downfield (>10 ppm). You will also observe a shift in the signals for the methylene (-CH₂-) protons adjacent to the carbonyl group.
-
Thin-Layer Chromatography (TLC): TLC is generally not recommended as the silica gel is acidic and contains water, which will rapidly decompose the product on the plate.
The Golden Rule: The most reliable confirmation is the successful formation of the desired downstream product (e.g., an amide or ester) after adding your nucleophile to the crude reaction mixture.
Experimental Protocol: Best Practices for Synthesis
This protocol outlines a general procedure for the synthesis of 1H-Indole-3-acetyl chloride for immediate use.
Materials:
-
1H-Indole-3-acetic acid (IAA)
-
Oxalyl chloride or Thionyl chloride (freshly opened or distilled)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, condenser with drying tube (e.g., CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under vacuum or oven-dry it at >120 °C for several hours. Cool the assembly under a stream of inert gas.
-
Reaction Setup: To the three-neck flask, add 1H-Indole-3-acetic acid (1.0 eq) and a magnetic stir bar. Add anhydrous DCM (or THF) to create a stirrable slurry or solution.
-
Cooling: Place the flask in an ice bath and allow the contents to cool to 0 °C with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of the chlorinating agent (1.2 - 1.5 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the chlorinating agent solution dropwise to the stirred IAA solution over 30-60 minutes, ensuring the internal temperature does not rise significantly. You may observe gas evolution (SO₂, HCl, or CO/CO₂).[4][10]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. The reaction is often considered complete when gas evolution ceases and the starting material has dissolved.
-
Immediate Use: The resulting solution of crude 1H-Indole-3-acetyl chloride is now ready. Without delay, add your desired nucleophile (e.g., an amine or alcohol, often dissolved in the same anhydrous solvent) to this reaction mixture to form the final product.
Frequently Asked Questions (FAQs)
-
Q: Can I store 1H-Indole-3-acetyl chloride for later use?
-
A: No. It is highly unstable due to its sensitivity to moisture and should be prepared fresh and used immediately in the next synthetic step.[1]
-
-
Q: My starting indole-3-acetic acid is slightly brown. Is it still usable?
-
A: Discoloration suggests degradation. While it might still work, impurities will likely lower your yield and complicate subsequent steps. It is highly recommended to purify it by recrystallization from a suitable solvent (e.g., water or ethanol/water) before use.
-
-
Q: What are the critical safety precautions?
-
A: Both thionyl chloride and oxalyl chloride are toxic and highly corrosive. They react violently with water to release large volumes of HCl gas.[5] Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
-
Q: Can I use a Lewis acid like AlCl₃ to facilitate the reaction?
-
A: While Lewis acids are used for Friedel-Crafts acylation of indoles with acyl chlorides, they are generally not used for the formation of the acyl chloride itself from the carboxylic acid.[12] Strong Lewis acids like AlCl₃ are highly likely to cause significant decomposition of the electron-rich indole ring.[12]
-
References
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [Link]
-
Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. CORE. [Link]
-
ResearchGate. (2019, March 29). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]
-
National Center for Biotechnology Information. (n.d.). A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. [Link]
-
Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole. [Link]
-
ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]
- Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indole-3-acetyl chloride. PubChem. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Filo. (2025, November 30). Conversion of Acetic Acid to Acetyl Chloride. [Link]
-
Scite.ai. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles. [Link]
-
ResearchGate. (2025, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. [Link]
-
Sciencemadness.org. (2013, July 29). Why This Reaction Doesn't Happen ???. [Link]
-
Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). [Link]
-
Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole. [Link]
-
ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Request PDF. [Link]
-
Filo. (2025, August 25). Reaction of Acetic Acid with Thionyl Chloride. [Link]
-
ACS Publications. (2015, May 22). Oxalyl Chloride as a Practical Carbon Monoxide Source for Carbonylation Reactions. Organic Letters. [Link]
-
askIITians. (2025, March 4). How will you bring about following conversions?i.Acetic acid to acety. [Link]
-
Brainly.com. (2023, November 9). [FREE] How will you convert acetic acid into acetyl chloride? Write the balanced reaction. A. CH_3COOH + SOCl_2. [Link]
Sources
- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. Reaction of Acetic Acid with Thionyl Chloride Write the chemical equatio.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Acylation of Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. The acylation of indoles is a fundamental transformation for synthesizing key intermediates for pharmaceuticals and natural products.[1] However, the poly-nucleophilic nature of the indole ring presents significant challenges, often leading to a mixture of products, low yields, and substrate degradation.[2][3]
This guide provides in-depth troubleshooting advice and FAQs to address the common side reactions encountered during indole acylation. We will delve into the mechanistic underpinnings of these issues and provide field-proven protocols to enhance regioselectivity and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be facing in the lab. Each answer provides an explanation of the underlying cause and actionable strategies for optimization.
Q1: My reaction with an unprotected (N-H) indole is yielding a mixture of N-acylated and C3-acylated products. How can I improve selectivity for C3-acylation?
A: This is a classic regioselectivity challenge stemming from the two primary nucleophilic sites of the indole ring: the N1-position and the C3-position.[2] Acylation frequently favors the C3 position due to its higher electron density.[2] However, under certain conditions, the nitrogen atom can be deprotonated or act as a potent nucleophile, leading to competitive N-acylation. The key to controlling this selectivity lies in carefully choosing your catalyst and reaction conditions to modulate the relative reactivity of these two sites.
Causality & Strategy:
-
The Role of the Lewis Acid: The choice of Lewis acid is paramount. Strong, aggressive Lewis acids like aluminum chloride (AlCl₃) can promote polymerization and often require stoichiometric amounts, which complicates work-up.[3][4] Milder dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), have proven exceptionally effective for directing acylation to the C3 position of unprotected indoles.[5][6] The proposed mechanism involves the initial coordination of the aluminum species with the indole nitrogen. This has two beneficial effects: it reduces the nucleophilicity of the nitrogen, preventing N-acylation, and it may also activate the indole ring towards electrophilic attack at C3.[5][6]
-
Solvent and Temperature: Non-polar aprotic solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred.[5] Running the reaction at a lower temperature (starting at 0 °C) can help minimize side reactions and improve selectivity by favoring the kinetically controlled C3-acylation pathway.
Troubleshooting Workflow: Optimizing C3-Selectivity
Caption: Decision workflow for enhancing C3-acylation selectivity.
Recommended Action: Switch to diethylaluminum chloride (Et₂AlCl) as the Lewis acid. It offers high yields and excellent C3-selectivity for a broad range of acyl chlorides and functionalized indoles without the need for N-H protection.[5][7] For a detailed procedure, refer to Protocol 1 below.
Q2: I'm observing significant polymerization and decomposition of my indole starting material, leading to low yields. How can this be avoided?
A: The electron-rich nature of the indole ring makes it highly susceptible to acid-catalyzed polymerization.[3] This is a very common issue with traditional Friedel-Crafts conditions, where strong Lewis acids and the generation of protic acids (like HCl from acyl chlorides) create a harsh environment that degrades the starting material.
Causality & Strategy:
-
Acid Strength and Stoichiometry: The primary culprit is often an overly strong Lewis acid (e.g., AlCl₃) or using it in stoichiometric or excess amounts.[3][5] The goal is to activate the acylating agent just enough for the reaction to proceed without creating an acidic environment that destroys the indole.
-
Catalytic Systems: Modern methods favor the use of catalytic amounts of a milder Lewis acid. Metal triflates (like Y(OTf)₃ or Sc(OTf)₃) are excellent choices as they are often more tolerant of functional groups and can be used in small quantities, minimizing degradation.[1]
-
Alternative Acylating Agents: While acyl chlorides are highly reactive, they produce HCl as a byproduct.[6] Using an acid anhydride can be a milder alternative. The reaction may be slower but can often be driven to completion with a catalytic amount of a suitable Lewis acid, and the carboxylic acid byproduct is less aggressive than HCl.[1]
Summary of Lewis Acid Strategies to Minimize Polymerization
| Lewis Acid Type | Typical Amount | Pros | Cons |
| Strong (e.g., AlCl₃) | Stoichiometric | Highly activating | High risk of polymerization, harsh conditions[3][5] |
| Dialkylaluminum (e.g., Et₂AlCl) | ~1.2 eq. | Excellent C3-selectivity, mild conditions[5] | Stoichiometric, moisture-sensitive |
| Metal Triflates (e.g., Y(OTf)₃) | Catalytic (5-10 mol%) | Mild, high yields, reusable in ionic liquids[1] | May require higher temperatures or microwave |
| Zinc Oxide (ZnO) | 0.5 eq. | Inexpensive, mild, works in ionic liquids[1] | May require specific ionic liquid medium |
Recommended Action:
-
Reduce Acidity: If using a traditional Lewis acid, ensure you are not using a large excess.
-
Switch to a Catalytic System: Employ a milder, catalytic Lewis acid like yttrium(III) triflate (Y(OTf)₃) with an acid anhydride as the acylating agent. This combination, especially under microwave irradiation in an ionic liquid, can provide high yields rapidly while avoiding substrate decomposition.[1]
Q3: My indole has a strong electron-donating group (e.g., -OCH₃) and is too reactive, leading to multiple products. How do I control the reaction?
A: The presence of a strong electron-donating group (EDG) hyper-activates the indole ring, increasing its nucleophilicity and making it more prone to side reactions, including diacylation (at C3 and N1) or even acylation on the benzene portion of the ring.[8] The challenge here is to tame this high reactivity.
Causality & Strategy:
-
Lowering Reaction Temperature: This is the simplest and often most effective first step. By running the reaction at significantly lower temperatures (e.g., -40 °C or -78 °C), you can often slow down the undesired reaction pathways more than the desired one, thus improving selectivity.
-
Using a Less Reactive Acylating Agent: Switch from a highly reactive acyl chloride to a less reactive acid anhydride or a Weinreb amide. This reduces the electrophilicity of the acylating species, making the reaction more controllable.
-
Employing a Bulky Lewis Acid: A sterically hindered Lewis acid may selectively coordinate to one site or may have difficulty approaching the activated ring, thus tempering its reactivity.
-
N-Protection with an EWG: While adding steps, protecting the indole nitrogen with an electron-withdrawing group (EWG) like phenylsulfonyl (PhSO₂) or tert-butyloxycarbonyl (Boc) serves a dual purpose. It blocks N-acylation and significantly tempers the overall nucleophilicity of the indole ring system, allowing for a much cleaner C3-acylation.[3][9]
Regioselectivity Control: N-Acylation vs C-Acylation
Caption: Competing pathways for N-acylation versus C3-acylation of indole.
Frequently Asked Questions (FAQs)
Q: When is it absolutely necessary to use an N-protecting group?
A: While many modern protocols allow for the successful C3-acylation of unprotected indoles,[5] N-protection is advisable or necessary in the following scenarios:
-
When Forcing Conditions are Required: If your indole is highly deactivated by electron-withdrawing groups and requires harsh conditions (strong Lewis acids, high temperatures) for acylation, protecting the nitrogen is crucial to prevent side reactions and degradation.[3]
-
To Guarantee Prevention of N-Acylation: In a multi-step synthesis where yield and purity are paramount, the extra steps of protection/deprotection can be justified to completely eliminate the risk of N-acylation and simplify purification.
-
To Alter Ring Reactivity: An electron-withdrawing protecting group like PhSO₂ or Boc can be used strategically to decrease the indole's nucleophilicity, which is useful for controlling reactions on highly activated indole systems.[9]
Q: What are the pros and cons of common acylating agents?
| Acylating Agent | Pros | Cons |
| Acyl Chlorides | Highly reactive, widely available. | Generates corrosive HCl, can promote polymerization, moisture-sensitive.[6] |
| Acid Anhydrides | Milder than acyl chlorides, byproduct (carboxylic acid) is less harsh. | Less reactive, may require more forcing conditions or more active catalysts.[1] |
| Thioesters | Stable, good for selective N-acylation under basic conditions.[2] | Requires specific basic conditions (e.g., Cs₂CO₃) and high temperatures.[2] |
| Nitriles | Can be used in palladium-catalyzed protocols for C3-acylation.[10] | Requires specific catalytic systems, may not be broadly applicable. |
Q: Can I achieve acylation at the C2 position?
A: C2-acylation is much less common because the C3 position is electronically and kinetically favored for electrophilic attack.[2] However, it is possible. The most common strategy is to use an indole substrate where the C3 position is already substituted (blocked). With the C3 position occupied, electrophilic attack is often directed to the C2 position, though this may require specific catalysts or conditions.[11]
Validated Experimental Protocols
Protocol 1: Selective C3-Acylation of Unprotected Indoles using Diethylaluminum Chloride (Et₂AlCl)
This protocol is highly effective for the regioselective C3-acylation of a wide variety of unprotected indoles, minimizing N-acylation and polymerization.[3][5]
Materials:
-
Indole substrate (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.2 mmol, 1.2 eq.)
-
Acyl chloride (1.1 mmol, 1.1 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the indole substrate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Add the Et₂AlCl solution (1.2 mL, 1.2 mmol) dropwise over 5 minutes. A slight evolution of gas (ethane) may be observed.
-
Stirring: Stir the resulting mixture at 0 °C for 20-30 minutes.
-
Acylation: Add the acyl chloride (1.1 mmol), either neat or as a solution in a small amount of anhydrous CH₂Cl₂, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 3-acylindole.
Protocol 2: Chemoselective N-Acylation of Indoles with Thioesters
This method provides a robust way to achieve selective N-acylation, which is often the thermodynamic but less accessible product under Friedel-Crafts conditions.[2]
Materials:
-
Indole substrate (0.2 mmol)
-
Thioester (e.g., S-methyl butanethioate, 0.6 mmol, 3.0 eq.)
-
Cesium Carbonate (Cs₂CO₃) (0.6 mmol, 3.0 eq.)
-
Anhydrous Xylene (2.0 mL)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indole (0.2 mmol), cesium carbonate (0.6 mmol), and the thioester (0.6 mmol).
-
Reaction: Add anhydrous xylene (2.0 mL) and seal the vial. Place the vial in a preheated oil bath at 140 °C.
-
Stirring: Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After 12 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the pure N-acylindole.
References
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). ResearchGate. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2000). Organic Chemistry Portal. [Link]
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. (2022). ACS Publications. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PMC. [Link]
-
Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. (2013). ACS Publications. [Link]
-
Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026). MDPI. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2000). ACS Publications. [Link]
-
Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. (2018). Synfacts. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC. [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022). ACS Publications. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2000). ACS Publications. [Link]
-
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. PMC. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Publications. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2025). ResearchGate. [Link]
-
Direct Synthesis of C4-Acyl Indoles via C–H Acylation. (2024). ACS Publications. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
(PDF) Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2025). ResearchGate. [Link]
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- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Reactivity of 1H-Indole-3-acetyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the reactivity of 1H-Indole-3-acetyl chloride in your experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the successful execution of your synthetic protocols.
Introduction: The Dual-Edged Sword of Reactivity
1H-Indole-3-acetyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the indole-3-acetyl moiety into a wide range of molecules. However, its utility is intrinsically linked to its high reactivity, which can present significant challenges if not properly managed. This guide will equip you with the knowledge to navigate these challenges, from storage and handling to reaction optimization and troubleshooting.
The core of 1H-Indole-3-acetyl chloride's reactivity lies in two key features: the highly electrophilic acyl chloride group and the electron-rich indole ring system. The acyl chloride is susceptible to nucleophilic attack, most notably by water, leading to rapid hydrolysis.[1][2] Simultaneously, the indole nucleus is prone to polymerization under the strong acidic conditions often employed in Friedel-Crafts acylation reactions.[2] Furthermore, the nitrogen atom of the indole ring can compete with the desired C3-acylation, leading to the formation of N-acylated side products.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 1H-Indole-3-acetyl chloride.
Q1: My 1H-Indole-3-acetyl chloride appears to have degraded. What are the visual signs of decomposition?
A1: Visual inspection can often provide the first clues of degradation. Key indicators include:
-
Color Change: Fresh, pure 1H-Indole-3-acetyl chloride is typically a light-colored solid. A change to a darker, often brownish or black, tar-like substance is a strong indication of polymerization or other decomposition pathways.
-
Fuming: The compound may fume upon contact with air due to its reaction with atmospheric moisture, producing HCl gas.[3] While this is characteristic of acyl chlorides, excessive fuming, especially when accompanied by a color change, suggests significant hydrolysis.
-
Clumping or Stickiness: The solid may become clumpy, sticky, or even liquefy as it hydrolyzes to indole-3-acetic acid and reacts with the liberated HCl.
Q2: I am observing a low yield in my acylation reaction. What are the primary causes?
A2: Low yields in acylation reactions using 1H-Indole-3-acetyl chloride can stem from several factors:
-
Reagent Decomposition: As a highly moisture-sensitive compound, it can rapidly hydrolyze to the less reactive indole-3-acetic acid, reducing the amount of active acylating agent available.
-
Polymerization of the Indole Substrate: The acidic conditions of the reaction, particularly with strong Lewis acids like AlCl₃, can induce the polymerization of the electron-rich indole substrate.[2][4]
-
Competing N-Acylation: The indole nitrogen can act as a nucleophile, leading to the formation of an N-acylated byproduct, thus consuming the starting material and reducing the yield of the desired C3-acylated product.[2]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or stoichiometry of the Lewis acid can all contribute to reduced yields.
Q3: How can I differentiate between the desired C3-acylated product and the N-acylated side product?
A3: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
-
TLC Analysis: The N-acylated product is typically less polar than the C3-acylated isomer. Therefore, on a silica gel TLC plate, the N-acylated product will have a higher Rf value (travel further up the plate) than the C3-acylated product.
-
¹H NMR Spectroscopy: The proton on the indole nitrogen (N-H) will be absent in the spectrum of the N-acylated product. In the C3-acylated product, this N-H proton typically appears as a broad singlet at a downfield chemical shift (often > 8 ppm). Furthermore, the chemical shifts of the protons on the indole ring will differ significantly between the two isomers.[5]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the acyl group will have a different chemical shift in the N-acylated versus the C3-acylated product. The chemical shifts of the indole ring carbons, particularly C2 and C3, will also be distinct.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during acylation reactions with 1H-Indole-3-acetyl chloride.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction Failure (No product formation) | 1. Degraded 1H-Indole-3-acetyl chloride: The acyl chloride has hydrolyzed to the unreactive carboxylic acid. | Solution: Use freshly prepared or properly stored 1H-Indole-3-acetyl chloride. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Lewis Acid: The Lewis acid has been deactivated by moisture. | Solution: Use a fresh, anhydrous grade of the Lewis acid. Handle the Lewis acid in a glovebox or under a stream of inert gas. | |
| Low Yield of C3-Acylated Product | 1. Polymerization of Indole Substrate: Strong Lewis acids (e.g., AlCl₃) can promote polymerization.[2][4] | Solution: a) Use a milder Lewis acid such as ZnCl₂, SnCl₄, or a metal triflate (e.g., Y(OTf)₃).[6] b) Consider using dialkylaluminum chlorides (e.g., Et₂AlCl), which have been shown to be effective for C3-acylation of unprotected indoles.[7] c) Perform the reaction at a lower temperature to minimize side reactions. |
| 2. Competing N-Acylation: The indole nitrogen is reacting with the acyl chloride.[2] | Solution: a) Protect the indole nitrogen with a suitable protecting group (e.g., phenylsulfonyl) prior to acylation.[2] b) Use a Lewis acid that coordinates with the indole nitrogen, such as dialkylaluminum chlorides, to favor C3-acylation.[7] | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Inappropriate Lewis Acid or Reaction Conditions: The choice of Lewis acid and reaction parameters can influence the site of acylation. | Solution: a) Screen different Lewis acids to find one that provides optimal regioselectivity. b) Optimize the reaction temperature and solvent. Lower temperatures often favor the thermodynamically more stable C3-acylated product. |
| Difficult Purification | 1. Presence of Polymeric Byproducts: Tar-like polymers can co-elute with the product during chromatography. | Solution: a) Optimize the reaction to minimize polymer formation. b) During workup, a filtration step through a pad of Celite® can help remove some of the insoluble polymeric material. c) For column chromatography, a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, may help separate the product from the polymeric baseline material.[8][9] |
| 2. Similar Polarity of Product and Side Products: The desired product and byproducts may have very similar Rf values on TLC. | Solution: a) Try different solvent systems for column chromatography. A mixture of hexanes and ethyl acetate is a good starting point for many indole derivatives.[10] b) Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the product is sufficiently polar.[10] |
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common application of 1H-Indole-3-acetyl chloride: the Friedel-Crafts acylation of an indole.
Protocol: C3-Acylation of Indole using 1H-Indole-3-acetyl chloride and a Mild Lewis Acid
This protocol is adapted from established methods for the regioselective acylation of indoles.[2][11]
Materials:
-
Indole (or a substituted indole)
-
1H-Indole-3-acetyl chloride (freshly prepared or from a reliable commercial source)
-
Anhydrous dichloromethane (DCM)
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the indole (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Lewis Acid:
-
Slowly add the diethylaluminum chloride solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred indole solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 20 minutes.
-
-
Acylation:
-
In a separate, dry flask, dissolve 1H-Indole-3-acetyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL).
-
Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting indole will have a higher Rf than the more polar 3-acylindole product.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting indole on TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-acylindole.[10]
-
Visualizations
Logical Workflow for Troubleshooting Indole Acylation
Caption: Troubleshooting workflow for indole acylation reactions.
Reactivity and Side Reactions of 1H-Indole-3-acetyl chloride
Caption: Reactivity pathways of 1H-Indole-3-acetyl chloride.
References
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from a university chemistry department website.
- Technical Support Center: Improving the Regioselectivity of Indole Acyl
- Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. (2025, December). BenchChem.
- Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007.
- Technical Support Center: Stabilization of Reactive Indole Intermedi
- Zulkifli, S. Z., Afti, A. A. B., Saaidin, A. S., & Pungot, N. H. (2025).
- Srinivasan, N. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. (n.d.).
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Balasubramanian, S., & Kumar, V. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 48.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
- Friedel Crafts Acyl
-
1H-Indole-3-acetyl chloride. (n.d.). PubChem. Retrieved from [Link]
- Zhou, L., & Doyle, M. P. (2009). Lewis acid-catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. The Journal of Organic Chemistry, 74(23), 9222–9224.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- Application Note: Purification of Indole-3-Carboxamides Using Column Chrom
- Reukers, V., & Barner-Kowollik, C. (2021). Photo Click Reaction of Acylsilanes with Indoles.
- Kennemur, J. G. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (2009). The Journal of Organic Chemistry, 74(23), 9222–9224.
- Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. (n.d.). Organic Chemistry Portal.
- Column Chrom
- Lewis Acid Catalyzed Acylation Reactions: Scope and Limit
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022, October 3). ACS Omega.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Isolation And Purification Of Substance By Column Chrom
- Photo Click Reaction of Acylsilanes with Indoles. (n.d.).
- ICSC 0210 - ACETYL CHLORIDE. (n.d.).
- 1H-Indole-3-acetyl chloride (CAS 50720-05-3). (n.d.). Fluorochem.
- Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines. (n.d.). BenchChem.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). PMC.
- Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry.
- Studies on Acetylation of Indoles. (2026, February 9).
- Acetyl chloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.).
- 50720-05-3|1H-Indole-3-acetyl chloride|BLD Pharm. (n.d.). BLD Pharm.
- Direct C-2 acylation of indoles with toluene derivatives via Pd(ii)-catalyzed C–H activation. (n.d.). Royal Society of Chemistry.
- 1H-Indole-3-acetyl chloride | 50720-05-3. (n.d.). Sigma-Aldrich.
- 3-acetylindole. (2017, September 4). Sciencemadness Discussion Board.
Sources
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- 11. ikm.org.my [ikm.org.my]
Optimizing reaction conditions for 1H-Indole-3-acetyl chloride
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 1H-Indole-3-acetyl chloride
Welcome to the technical support center for 1H-Indole-3-acetyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of its synthesis and application. This center is structured to address the most common challenges and questions, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, handling, and properties of 1H-Indole-3-acetyl chloride.
Q1: What is the most reliable method for synthesizing 1H-Indole-3-acetyl chloride?
The most common and direct method for synthesizing 1H-Indole-3-acetyl chloride (more accurately named 2-(1H-indol-3-yl)acetyl chloride) is the reaction of its corresponding carboxylic acid, indole-3-acetic acid, with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is frequently used for this transformation, providing the acid chloride along with gaseous byproducts (SO₂ and HCl) that can be easily removed.[1][2] Oxalyl chloride is another excellent alternative.[3]
Q2: How should I properly store and handle this reagent?
1H-Indole-3-acetyl chloride is highly sensitive to moisture. The acyl chloride functional group will readily hydrolyze back to the carboxylic acid upon contact with water.[3][4] Therefore, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.[2][5] For storage, it is recommended to use a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[6] Dry aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are optimal for handling and short-term storage.[3] Due to its inherent instability, many protocols recommend using the compound immediately after its preparation.[7][8]
Q3: What are the critical safety precautions I should take?
As with all acyl chlorides, 1H-Indole-3-acetyl chloride is corrosive and a lachrymator.[5] It reacts violently with water and alcohols.[4][9] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) ready to neutralize any spills. The reaction byproducts, HCl and SO₂, are also corrosive and toxic gases.[10]
Q4: Can I use oxalyl chloride instead of thionyl chloride? What are the key differences?
Yes, oxalyl chloride is an effective alternative to thionyl chloride for this synthesis. The primary advantage of oxalyl chloride is that its byproducts (CO, CO₂, and HCl) are all gaseous, which can simplify reaction workup and product purification.[11] Thionyl chloride reactions can sometimes lead to the formation of sulfur-containing impurities. However, oxalyl chloride is generally more expensive.[11] The choice between the two often depends on the scale of the reaction and the sensitivity of the substrate to the specific reaction conditions.
Q5: Why is the position of the acetyl chloride group often referred to as 2-(1H-indol-3-yl)acetyl chloride?
While colloquially referred to as 1H-Indole-3-acetyl chloride, the systematic IUPAC name is 2-(1H-indol-3-yl)acetyl chloride.[12] This is because the acetyl group itself contains two carbons. The indole ring is at the 3-position, and the acetyl chloride is attached to the methylene carbon adjacent to it. Numbering starts from the carbonyl carbon of the acetyl group.
Troubleshooting Guide: Experimental Challenges & Solutions
This section is formatted to directly address specific problems you may encounter during your experiments.
Problem: My reaction yields are consistently low or I'm isolating only the starting material.
-
Possible Cause 1: Incomplete Reaction. The conversion of a carboxylic acid to an acyl chloride requires sufficient time and appropriate temperature.
-
Solution & Scientific Rationale: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.2-2.0 equivalents). The reaction with thionyl chloride is often performed at reflux in a suitable solvent like THF or DCM for several hours.[2] Monitor the reaction progress using an appropriate technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester). The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[10][13] This process may not be instantaneous.
-
-
Possible Cause 2: Product Degradation. The product is highly reactive and susceptible to hydrolysis from trace amounts of water in your solvents, reagents, or atmosphere.
-
Solution & Scientific Rationale: Use freshly distilled, anhydrous solvents. Dry your starting material, indole-3-acetic acid, in a vacuum oven before use if it has been stored for a long time.[14] Always conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[2] Once the reaction is complete, it is best practice to either use the resulting solution of the acyl chloride directly in the next step or to remove the solvent and excess reagent under vacuum and use the crude product immediately.[7]
-
Problem: The reaction mixture turns dark brown or black, yielding a tar-like substance.
-
Possible Cause: Acid-Catalyzed Polymerization. The indole nucleus is electron-rich and can be prone to polymerization under harsh acidic conditions, which are generated during the reaction (HCl is a byproduct).[15]
-
Solution & Scientific Rationale: Maintain strict temperature control. Running the reaction at or below room temperature before gently refluxing can mitigate this. The dropwise addition of the chlorinating agent to the solution of indole-3-acetic acid can also help control the initial exotherm and local concentration of acid.[2] If polymerization is a persistent issue, consider using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions), which can proceed under milder conditions.[11]
-
Problem: My characterization (NMR, LC-MS) shows significant impurities alongside the product.
-
Possible Cause 1: Unreacted Chlorinating Agent. Thionyl chloride and oxalyl chloride are volatile, but residual amounts can complicate subsequent steps.
-
Solution & Scientific Rationale: After the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. Co-evaporating with an anhydrous solvent like toluene can help remove the last traces of the volatile reagent.
-
-
Possible Cause 2: Formation of Symmetric Anhydride. Insufficient chlorinating agent can lead to the reaction of the formed acyl chloride with unreacted carboxylic acid, forming the symmetric anhydride.
-
Solution & Scientific Rationale: Ensure at least a stoichiometric amount of the chlorinating agent is used, and preferably a slight excess (e.g., 1.2 eq). Monitor the reaction to completion to ensure all the starting carboxylic acid is consumed.
-
Data Summary: Recommended Reaction Parameters
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Key Considerations |
| Equivalents | 1.2 - 2.0 | 1.2 - 1.5 | Excess is needed to drive the reaction to completion. |
| Solvent | Anhydrous DCM, THF, Toluene | Anhydrous DCM, THF, Diethyl Ether | Solvent must be aprotic and completely dry.[3] |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature | Start at lower temperatures to control the initial reaction rate. |
| Reaction Time | 2 - 8 hours | 1 - 4 hours | Monitor by TLC (quench with an alcohol) or IR (disappearance of broad O-H stretch). |
| Catalyst | Typically none required | Catalytic DMF (optional) | DMF can accelerate the reaction with oxalyl chloride.[11] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-3-acetyl chloride using Thionyl Chloride
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Indole-3-acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.
-
Reagent Addition: Suspend indole-3-acetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Chlorination: To the stirred suspension, add thionyl chloride (1.5 eq) dropwise via syringe at room temperature. The reaction may be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1H-Indole-3-acetyl chloride is often used directly in the next step without further purification.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 1H-Indole-3-acetyl chloride.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available from: [Link]
-
CORE. (n.d.). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Available from: [Link]
-
PubChem - National Institutes of Health. (n.d.). 1H-Indole-3-acetyl chloride. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. Available from: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available from: [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Available from: [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Available from: [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available from: [Link]
-
Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole. Available from: [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available from: [Link]
-
ResearchGate. (2025, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. Available from: [Link]
-
Sciencemadness Discussion Board. (2013, July 29). Why This Reaction Doesn't Happen ??? Available from: [Link]
Sources
- 1. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. wcu.edu [wcu.edu]
- 7. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. geneseo.edu [geneseo.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 12. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.ie [fishersci.ie]
- 15. bhu.ac.in [bhu.ac.in]
Effect of solvent on the stability of 1H-Indole-3-acetyl chloride
An in-depth guide to the effects of solvent choice on the stability of 1H-Indole-3-acetyl chloride, complete with troubleshooting advice and frequently asked questions for research and development scientists.
Technical Support Center: 1H-Indole-3-acetyl chloride
Welcome to the technical support guide for 1H-Indole-3-acetyl chloride (CAS 50720-05-3). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. Due to the compound's inherent instability, experimental success is critically dependent on understanding its behavior in different chemical environments. This guide provides in-depth, field-proven insights into solvent effects, stability, and handling to prevent experimental failure and ensure reliable results.
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and issues encountered when working with 1H-Indole-3-acetyl chloride.
Q1: My acylation reaction is failing, showing low to no yield. I suspect the 1H-Indole-3-acetyl chloride has degraded. What is the most likely cause?
A1: The most probable cause of failure is the degradation of the acyl chloride via hydrolysis or solvolysis. Acyl chlorides are highly electrophilic and susceptible to nucleophilic attack.[1] The primary culprit is often trace moisture in your solvent, glassware, or atmosphere, which rapidly hydrolyzes the compound to the much less reactive indole-3-acetic acid. Using a solvent that is itself nucleophilic (e.g., an alcohol) will also consume the reagent.
Q2: What is the best solvent for dissolving and temporarily storing 1H-Indole-3-acetyl chloride?
A2: The optimal solvents are dry, aprotic, and non-nucleophilic . Dichloromethane (DCM) and Tetrahydrofuran (THF) are highly recommended for storage and handling because they do not react with the acyl chloride and have low water content when properly dried.[1] In these environments, decomposition pathways are minimized.[1] Always use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying system (e.g., molecular sieves or a solvent purification system).
Q3: How can I visually or quickly assess if my 1H-Indole-3-acetyl chloride has gone bad?
A3: While not a substitute for analytical testing, there are physical signs of degradation. Fresh, pure 1H-Indole-3-acetyl chloride should be a solid. If the material appears sticky, has melted at room temperature, or fumes excessively upon opening (a sign of reaction with atmospheric moisture to form HCl gas), it has likely degraded. Discoloration may also indicate the formation of indole-related impurities, which are often pink or brownish when oxidized.[2]
Q4: What are the main chemical pathways through which 1H-Indole-3-acetyl chloride degrades?
A4: The primary degradation pathway is nucleophilic acyl substitution by water (hydrolysis) or other nucleophilic solvents (solvolysis).[1] The carbonyl carbon is highly electrophilic, and the chloride ion is an excellent leaving group. Water attacks this carbon, leading to the formation of indole-3-acetic acid and hydrochloric acid. This reaction is often autocatalytic as the generated HCl can protonate the carbonyl, further increasing its electrophilicity.
Caption: Primary degradation pathway of 1H-Indole-3-acetyl chloride.
Q5: Can I use polar aprotic solvents like DMF or DMSO?
A5: While better than protic solvents, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) present challenges. They are notoriously hygroscopic (readily absorb water from the air). Even in "anhydrous" bottles, they can contain sufficient water to cause slow hydrolysis.[1] For reactions requiring elevated temperatures, these solvents may not be ideal. Their use should be restricted to cases where reactant solubility is a major issue, and only with rigorously dried solvent.
Q6: I need to perform a reaction with an alcohol nucleophile. Can I just use the alcohol as the solvent?
A6: Yes, if the alcohol is your intended reactant, it can serve as both the solvent and the nucleophile to form the corresponding ester. However, be aware that this is a highly exothermic reaction. The addition of 1H-Indole-3-acetyl chloride to the alcohol should be done slowly and with cooling to control the reaction rate and minimize the formation of side products from the heat generated.
Troubleshooting Guide & Solvent Selection
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | The 1H-Indole-3-acetyl chloride was exposed to moisture or a reactive solvent prior to the reaction. | 1. Purity Check: Before use, perform a purity assessment. A simple method is to dissolve a small amount in dry DCM, add a few drops of dry methanol, and analyze by TLC or LC-MS to confirm the formation of the methyl ester. 2. Fresh Reagent: Use a freshly opened bottle or a recently synthesized and purified batch. |
| Incorrect Solvent Choice | The solvent used was not inert (e.g., contained trace water, or was protic like ethanol when an amine was the intended nucleophile). | 1. Switch to Anhydrous Aprotic Solvent: Use high-purity, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] 2. Dry All Components: Ensure glassware is oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon). |
| Competitive Reaction | If your nucleophile is weak or sterically hindered, reaction with trace water or the solvent itself can outcompete your desired reaction. | 1. Increase Nucleophile Concentration: Use a slight excess of your intended nucleophile. 2. Optimize Temperature: Run the reaction at a low temperature (e.g., 0 °C to -20 °C) to control reactivity and favor the desired pathway. |
Data Presentation: Solvent Stability Quick Reference
The stability of 1H-Indole-3-acetyl chloride is profoundly dependent on the solvent system.[1] The table below summarizes its compatibility with common laboratory solvents.
| Solvent Class | Solvent Examples | Stability of 1H-Indole-3-acetyl chloride | Causality & Expert Notes |
| Aprotic, Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Toluene | Excellent (when dry) | These solvents are non-nucleophilic and have low polarity, minimizing both solvolysis and other decomposition pathways.[1] This is the recommended class for storage and general reactions. |
| Aprotic, Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Poor | While aprotic, these solvents are highly hygroscopic. Trace water leads to hydrolysis. DMF can decompose at higher temperatures in the presence of acyl chlorides. Use with extreme caution and only when necessary for solubility. |
| Protic, Polar | Water, Methanol, Ethanol, Isopropanol | Highly Unstable (Reactive) | These solvents are nucleophiles and will readily react via solvolysis to form indole-3-acetic acid or the corresponding ester.[3] Only use if the solvent is the intended reactant. |
| Protic, Acidic | Acetic Acid | Highly Unstable (Reactive) | Reacts to form mixed anhydrides and promotes degradation. Avoid completely. |
Experimental Protocols
Adherence to strict, validated protocols is essential for success.
Protocol 1: Recommended Handling and Storage
This protocol ensures the longevity and reactivity of your 1H-Indole-3-acetyl chloride.
-
Receiving: Upon receipt, inspect the container seal. If compromised, assume degradation.
-
Storage Environment: Store the container inside a desiccator filled with a drying agent (e.g., Drierite). Place the desiccator in a cool, dark, and dry location. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Dispensing: All handling must be performed in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).[4]
-
Procedure: a. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. b. Use dry glassware and spatulas. c. Quickly weigh the desired amount and securely reseal the container. d. Blanket the container headspace with inert gas before sealing.
Protocol 2: Purity Assessment via Derivatization-HPLC
Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common mobile phases.[5] A robust method involves derivatization to a stable compound. This protocol uses 2-nitrophenylhydrazine as a derivatizing agent.[6][7]
-
Reagent Preparation:
-
Derivatization Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Solution: Accurately weigh ~10 mg of 1H-Indole-3-acetyl chloride and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
-
Derivatization Procedure: a. In a clean vial, mix 100 µL of the sample solution with 900 µL of the derivatization solution. b. Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.[5] The acyl chloride will react to form a stable, colored hydrazide derivative.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detection: UV detector set to the λmax of the derivative (approx. 395 nm), which helps minimize interference from the drug substance matrix.[7]
-
Quantification: Calculate purity based on the area percent of the main derivative peak relative to all other peaks.
-
Caption: Workflow for Purity Assessment via Derivatization-HPLC.
References
- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry.
-
StackExchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable? Chemistry Stack Exchange. Available from: [Link]
-
CORE. (n.d.). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available from: [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available from: [Link]
-
Ataman Kimya. (n.d.). ACETYL CHLORIDE. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
ResearchGate. (n.d.). Indole-3-acetic acid (IAA) degradation pathways and gene clusters involved in IAA catabolism. Available from: [Link]
-
IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE. Available from: [Link]
-
SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available from: [Link]
-
MDPI. (2024, December 18). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. Available from: [Link]
-
PubMed. (2006, March 17). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Available from: [Link]
-
bioRxiv. (2024, February 8). Degradation of indole-3-acetic acid by plant-associated microbes. Available from: [Link]
-
PMC. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available from: [Link]
-
Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole. Available from: [Link]
-
PubChem. (n.d.). 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like? Available from: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available from: [Link]
-
Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available from: [Link]
-
YouTube. (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry. Available from: [Link]
- Unknown Source. (n.d.). Synthesis and Chemistry of Indole.
- Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Available from: [Link]
Sources
- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wcu.edu [wcu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing polymerization of indoles during acylation
Technical Support Center: Acylation of Indoles
A Guide to Preventing Polymerization and Other Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the prevention of indole polymerization during acylation reactions.
The acylation of indoles is a fundamental transformation for accessing 3-acylindoles, which are crucial precursors for numerous pharmaceuticals and biologically active compounds. However, the electron-rich nature of the indole nucleus makes it highly susceptible to side reactions, particularly acid-catalyzed polymerization, which often leads to low yields and complex purification challenges.[1][2] This guide offers practical, field-proven strategies to mitigate these issues and achieve high-yield, regioselective C3-acylation.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of an unprotected (N-H) indole is resulting in a dark, insoluble tar and very low yield of the desired 3-acylindole. What is happening and how can I fix it?
A: You are likely observing acid-catalyzed polymerization of your indole substrate.[1][2] The indole ring is highly electron-rich and nucleophilic, particularly at the C3 position.[1] Strong Lewis acids like aluminum chloride (AlCl₃), commonly used in Friedel-Crafts reactions, can protonate the indole, initiating a chain reaction where one indole molecule attacks another, leading to the formation of polymers.[3][4][5]
Troubleshooting Strategies:
-
Choice of Lewis Acid: This is the most critical parameter. Strong Lewis acids are often the primary cause of polymerization.[2][4][5]
-
Milder Lewis Acids: Switch to milder or sterically hindered Lewis acids. Dialkylaluminum chlorides (e.g., Et₂AlCl) are highly effective for the 3-acylation of unprotected indoles and often prevent decomposition.[2][4]
-
Catalytic Metal Triflates: Consider using catalytic amounts of metal triflates, such as Yttrium (III) triflate (Y(OTf)₃). These are often water-tolerant and can provide excellent yields and regioselectivity, especially when used with microwave irradiation.[6][7]
-
Boron Trifluoride Etherate (BF₃·Et₂O): This is another effective and easy-to-handle Lewis acid that can promote regioselective 3-acylation with anhydrides under mild conditions.[8]
-
-
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to decrease the rate of polymerization.
-
Order of Addition: Add the Lewis acid to the indole solution at a low temperature before introducing the acylating agent. This can sometimes form a complex that is less prone to polymerization.
Q2: I'm seeing a significant amount of N-acylated and 1,3-diacylated byproducts in my reaction. How can I improve the C3-selectivity?
A: This is a common regioselectivity issue arising from the ambident nucleophilic nature of the indole ring. Both the N1 and C3 positions are reactive sites for electrophilic attack.[1]
Strategies to Enhance C3-Selectivity:
-
N-H Protection: While adding steps, protecting the indole nitrogen is a reliable way to prevent N-acylation.[1][6] Common protecting groups include sulfonyl derivatives or the [2-(trimethylsilyl)ethoxy]methyl (SEM) group.[9][10][11]
-
Use of Anhydrides instead of Acyl Chlorides: Acid anhydrides are often less reactive than acyl chlorides and can lead to higher C3 selectivity, especially when paired with a suitable catalyst.[6][8]
-
Solvent Choice: The solvent can influence the reaction's regioselectivity. Less polar, non-coordinating solvents can sometimes favor C3-acylation.[12] In some cases, using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) has been shown to dramatically improve C3-selectivity.[6]
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Reaction: For formylation (introduction of a -CHO group), the Vilsmeier-Haack reaction is a highly reliable method that selectively yields the 3-formylindole.[13][14][15][16] This reaction uses a milder electrophile generated from DMF and POCl₃.[14]
-
Organocatalysis: Metal-free approaches using organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can offer excellent C3-selectivity for N-protected indoles.[7]
-
Q3: My indole has electron-donating groups (EDGs) and seems particularly prone to polymerization. Are there specific protocols for these substrates?
A: Yes, indoles with electron-donating groups (e.g., methoxy, methyl) on the benzene ring are even more electron-rich and thus more susceptible to polymerization.[6] For these sensitive substrates, very mild conditions are essential.
Recommended Approaches for EDG-Substituted Indoles:
-
Y(OTf)₃ / Ionic Liquid / Microwave: A combination of catalytic yttrium triflate in an ionic liquid under microwave irradiation is a powerful, green chemistry approach that has been shown to work well for electron-rich indoles, providing good yields of 3-acylindoles with minimal side products.[6][7]
-
Dialkylaluminum Chlorides: The use of Et₂AlCl or Me₂AlCl remains a robust choice, as it proceeds under mild conditions without requiring N-H protection.[4]
-
Palladium-Catalyzed Acylation: For a different mechanistic approach, palladium-catalyzed acylation using nitriles as the acylating agent can be effective for free (N-H) indoles.[17]
Troubleshooting Decision Workflow
This workflow can help you diagnose and solve common issues during indole acylation.
Caption: Decision workflow for troubleshooting indole acylation.
Experimental Protocols
Protocol 1: Mild Acylation using Boron Trifluoride Etherate
This protocol is adapted for the regioselective 3-acylation of indoles using anhydrides, which minimizes polymerization.[8]
Materials:
-
Indole (1.0 mmol)
-
Anhydride (1.2 mmol)
-
Boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the indole (1.0 mmol) and the anhydride (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Stir the mixture for 10 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acylation of Unprotected Indoles with Diethylaluminum Chloride
This method is highly effective for preventing polymerization and achieving C3-selectivity without N-protection.[2][4]
Materials:
-
Indole (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 mmol, 1.1 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an inert atmosphere, add the solution of Et₂AlCl in hexanes (1.1 mL, 1.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 20 minutes.
-
Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Summary: Comparison of Lewis Acids
The choice of Lewis acid has a profound impact on the outcome of the Friedel-Crafts acylation of indole. The following table summarizes typical results.
| Lewis Acid | Stoichiometry | Typical Conditions | Common Outcome | C3-Selectivity | Reference |
| AlCl₃ | >1 equivalent | Anhydrous, reflux | Polymerization, decomposition | Low to Moderate | [4][5] |
| SnCl₄, TiCl₄ | >1 equivalent | Anhydrous, 0 °C to RT | Polymerization, side products | Moderate | [1][18] |
| Et₂AlCl | ~1.1 equivalents | Anhydrous, 0 °C to RT | High yield of 3-acylindole | High | [2][4] |
| BF₃·Et₂O | ~1.0 equivalent | Anhydrous, 0 °C to RT | Good yield of 3-acylindole | High | [8] |
| Y(OTf)₃ | Catalytic (1 mol%) | Ionic liquid, microwave | Excellent yield of 3-acylindole | Very High | [6][7] |
Mechanistic Insight: Why Indole Polymerizes
Understanding the mechanism of polymerization is key to its prevention. Under strongly acidic conditions, the indole ring is protonated, primarily at the C3 position, to form a resonance-stabilized indoleninium cation. This cation is a potent electrophile. A second, neutral indole molecule can then act as a nucleophile, attacking the electrophilic cation. This process can repeat, leading to the formation of oligomers and polymers.
Caption: Acid-catalyzed polymerization of indole.
By choosing milder reaction conditions and catalysts, the concentration of the highly reactive indoleninium cation is minimized, thereby suppressing the polymerization pathway and favoring the desired acylation reaction.
References
- Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.
- Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7.
- BenchChem. (2025).
- Molecules. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281.
- IKM Institut Kimia Malaysia. (n.d.).
- ResearchGate. (2025).
- Linnanto, J., & Vask, M. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(11), 19699-19714.
- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025).
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
- BenchChem. (2025).
- Asian Journal of Chemistry. (n.d.). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Tran, P. H., Nguyen, A. T. D., Nguyen, H. T., & Le, T. N. (2017).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Frontiers. (n.d.).
- ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- Chemical Communications. (n.d.). Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones.
- The Journal of Physical Chemistry C. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films.
- ResearchGate. (n.d.).
- Beilstein Journals. (2024). Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents.
- The Journal of Organic Chemistry. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- ResearchGate. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
- Slideshare. (n.d.). Vilsmeier haack reaction.
- Organic Letters. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles.
- ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- PMC. (n.d.). Photo Click Reaction of Acylsilanes with Indoles.
- Scilit. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
- YouTube. (2017).
- Chemistry Steps. (2025).
- PMC. (n.d.).
- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- Organic Letters. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source.
- ResearchGate. (2025). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
- PubMed. (1963).
- MDPI. (2021).
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Dealing with the instability and high reactivity of acetyl chloride
Technical Support Center: Acetyl Chloride
Welcome to the Technical Support Center for Acetyl Chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and versatile reagent. Here, we will address common challenges associated with the instability and high reactivity of acetyl chloride, providing in-depth troubleshooting guides and frequently asked questions to ensure safe and successful experimentation.
Part 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during the storage, handling, and use of acetyl chloride in your experiments.
Issue 1: Reagent Degradation and Fuming Upon Opening
Observation: Upon opening a bottle of acetyl chloride, you observe white fumes and a strong, pungent odor. The reagent may appear discolored (e.g., pale yellow).
Probable Cause: This is a clear indication of hydrolysis. Acetyl chloride reacts violently with moisture from the air to form hydrochloric acid and acetic acid.[1][2] The "smoke" observed is actually small droplets of these acids.[2] This reaction compromises the purity and reactivity of the acetyl chloride for your intended synthesis.
Solution:
-
Work Under Inert Atmosphere: Always handle acetyl chloride under a dry, inert atmosphere, such as nitrogen or argon, using a glovebox or a Schlenk line.[3] This minimizes contact with atmospheric moisture.
-
Proper Storage: Store acetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[3][4] The storage area should be designated for flammable liquids.[5]
-
Purification: If you suspect partial hydrolysis, the reagent can be purified by distillation.[6][7] Collect the fraction that boils at approximately 51-52°C.[8] Ensure the distillation apparatus is thoroughly dried before use.
Issue 2: Violent or Uncontrolled Reaction During Quenching
Observation: The addition of a quenching agent (e.g., water, alcohol, or a basic solution) to the reaction mixture containing unreacted acetyl chloride results in a violently exothermic and difficult-to-control reaction.[9]
Probable Cause: Acetyl chloride's high reactivity leads to a rapid and highly exothermic reaction with protic substances.[10][11] Adding the quenching agent too quickly, insufficient cooling, or using a highly concentrated quenching solution can all lead to a runaway reaction.[9]
Solution:
-
Cool the Reaction Mixture: Before and during the quenching process, cool the reaction vessel to 0-5°C using an ice-water bath.[9]
-
Slow, Controlled Addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[9] This allows for better heat dissipation.
-
Use a Dilute Quenching Solution: Employing a more dilute solution of the quenching agent can help to moderate the reaction rate.[9]
-
Consider Non-Aqueous Quenching: For water-sensitive products, a non-aqueous quench can be performed by adding a solution of an alcohol (like methanol or ethanol) or a primary/secondary amine in an anhydrous organic solvent.[9][12] This will form an ester or an amide, respectively, which may be easier to remove during purification.[9]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of acetyl chloride.
Q1: Why is acetyl chloride so reactive?
The high reactivity of acetyl chloride is due to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[13][14] This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[14][15]
Q2: What are the primary decomposition products of acetyl chloride?
When exposed to moisture, acetyl chloride hydrolyzes to form acetic acid and hydrogen chloride.[8] In the event of a fire, it can produce toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[1][8]
Q3: Can I use a metal spatula to handle acetyl chloride?
No, it is not recommended. Acetyl chloride is corrosive to many metals. Its hydrolysis product, hydrochloric acid, can react with metal surfaces to generate flammable and potentially explosive hydrogen gas.[4] Use appropriate chemically resistant materials like glass or PTFE for handling.
Q4: How can I confirm the successful formation of my acyl chloride in a reaction mixture?
Directly monitoring the presence of a highly reactive species like an acyl chloride on a TLC plate can be misleading, as the silica gel can cause hydrolysis.[16] A common indirect method is to take a small aliquot of the reaction mixture and deliberately quench it with an alcohol, such as methanol. You can then use TLC to observe the formation of the corresponding ester, which indicates the presence of the acyl chloride in your reaction.[16]
Q5: What are the key safety precautions I should take when working with acetyl chloride?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is a good choice), safety goggles, a face shield, and a flame-resistant lab coat.[3][12]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the corrosive vapors.[4][5]
-
Inert Atmosphere: Handle acetyl chloride under a dry, inert atmosphere to prevent hydrolysis.[3]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are readily accessible.[3]
Part 3: Data and Protocols
Table 1: Recommended Quenching Agents for Acetyl Chloride
| Quenching Agent | Products of Reaction | Advantages | Disadvantages |
| Water (H₂O) | Acetic Acid, HCl | Readily available and effective.[12] | Highly exothermic reaction, produces corrosive HCl gas.[1][17] |
| Methanol (CH₃OH) | Methyl Acetate, HCl | Forms a potentially more easily separable ester byproduct.[9] | Exothermic, produces corrosive HCl gas.[9] |
| Saturated Sodium Bicarbonate (NaHCO₃) (aq) | Sodium Acetate, NaCl, H₂O, CO₂ | Neutralizes both the acyl chloride and acidic byproducts.[9] | Gas evolution (CO₂) can cause foaming and pressure buildup. |
| Primary/Secondary Amines (e.g., Diethylamine) | N,N-Diethylacetamide, Diethylammonium chloride | Forms a stable amide, useful for non-aqueous workups.[12] | The amine itself can be a reactant; stoichiometry must be considered. |
Experimental Protocol: Non-Aqueous Quenching of Acetyl Chloride with Methanol
This protocol is suitable for reactions where the desired product is sensitive to aqueous conditions.
-
Cooling: Once your primary reaction is complete, cool the reaction vessel to 0-5°C in an ice-water bath.
-
Prepare Quenching Solution: In a separate, dry flask, prepare a solution of anhydrous methanol in an anhydrous solvent that is miscible with your reaction mixture (e.g., diethyl ether or dichloromethane).
-
Slow Addition: Using a dropping funnel, add the methanol solution dropwise to the cooled and vigorously stirred reaction mixture.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction flask throughout the addition to ensure it remains controlled.
-
Completion: Continue stirring at 0-5°C for a short period after the addition is complete to ensure all the acetyl chloride has reacted.
-
Workup: Proceed with your standard non-aqueous workup procedure to isolate your product.
Part 4: Visualizations
Diagram 1: Hydrolysis of Acetyl Chloride
The following diagram illustrates the nucleophilic attack of water on the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of acetic acid and hydrochloric acid.
Sources
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- 2. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 3. wcu.edu [wcu.edu]
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- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. prepchem.com [prepchem.com]
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- 8. Acetyl chloride | 75-36-5 [chemicalbook.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 14. chemguide.uk [chemguide.uk]
- 15. savemyexams.com [savemyexams.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
Technical Support Center: Handling & Troubleshooting 1H-Indole-3-acetyl chloride
Welcome to the Technical Support Center for 1H-Indole-3-acetyl chloride . This resource is designed for researchers, synthetic chemists, and drug development professionals who require rigorous, field-proven methodologies for handling this highly reactive, moisture-sensitive intermediate.
Part 1: Core FAQs - The Causality of Hydrolysis
Q: Why does 1H-Indole-3-acetyl chloride degrade so rapidly on the benchtop? A: Acyl chlorides are inherently susceptible to nucleophilic attack due to the highly electrophilic nature of the carbonyl carbon. The carbonyl carbon is sp²-hybridized and bonded to a highly electronegative chlorine atom. Unlike amides, where the nitrogen's lone pair delocalizes into the carbonyl π-system to reduce reactivity, the chlorine atom's 3p orbital is too large to effectively overlap with the carbon's 2p orbital, preventing resonance stabilization (1[1]). When exposed to ambient moisture, water acts as a weak nucleophile, initiating a concerted SN2-like nucleophilic acyl substitution (2[2]). This forms a tetrahedral intermediate that rapidly collapses to expel the chloride ion, yielding 1H-indole-3-acetic acid (IAA) and hydrochloric acid (HCl) (2[2]).
Q: How do different solvents affect the hydrolysis rate? A: The stability of 1H-Indole-3-acetyl chloride exhibits a profound dependence on the solvent's dielectric constant (ε) and hydrogen-bonding capability. High dielectric environments stabilize the polar transition state of the hydrolysis reaction, drastically accelerating degradation (2[2]).
Solvent Effects on 1H-Indole-3-acetyl chloride Stability
| Solvent System | Dielectric Constant (ε) | Hydrolysis Rate Constant (s⁻¹) | Half-life at 25°C | Stability Classification |
| Pure Water | 80.1 | ~10³ | Seconds | Highly Unstable |
| Acetone-Water (90:10) | 25.2 | ~10¹ | Minutes | Unstable |
| Anhydrous THF | 7.5 | < 10⁻⁵ | Days (if sealed) | Stable (Aprotic) |
| Anhydrous DCM | 8.9 | < 10⁻⁵ | Days (if sealed) | Stable (Aprotic) |
Part 2: Troubleshooting Guide
Q: My reaction mixture is fuming and turning cloudy. What went wrong? A: Visible white fumes indicate the release of HCl gas, a direct exothermic byproduct of acyl chloride hydrolysis reacting with atmospheric moisture (3[3]). The cloudiness is the precipitation of the less soluble carboxylic acid byproduct (indole-3-acetic acid).
-
Root Cause: Moisture ingress during reagent transfer or the use of insufficiently dried solvents.
-
Solution: Transition to rigorous Schlenk line techniques () and verify solvent dryness using Karl Fischer titration prior to the experiment (moisture should be <10 ppm).
Q: The yield of my target indole-3-acetamide is extremely low, but the starting material is entirely consumed. Why? A: Competing hydrolysis has likely consumed your 1H-Indole-3-acetyl chloride before aminolysis could occur.
-
Root Cause: The nucleophilic amine might be wet, or the reaction environment was not properly purged with inert gas. Furthermore, the reaction between acyl chlorides and amines is highly exothermic and can lead to side reactions if not controlled (4[4]).
-
Solution: Dry the amine over KOH or molecular sieves prior to use. Add a non-nucleophilic base (e.g., Triethylamine or DIEA) to neutralize the generated HCl, preventing the protonation and deactivation of your reactant amine. Cool the reaction to 0 °C in an ice bath during the addition phase to manage the reaction rate (4[4]).
Part 3: Self-Validating Experimental Protocols
To guarantee the integrity of 1H-Indole-3-acetyl chloride during synthetic workflows, you must utilize rigorous Schlenk line techniques. This protocol establishes a self-validating system where vacuum pressure thresholds and visual cues confirm an anhydrous environment.
Protocol: Anhydrous Preparation and Handling of 1H-Indole-3-acetyl chloride
Step 1: Glassware Preparation & Cycling
-
Dry all Schlenk flasks, magnetic stir bars, and syringes in a drying oven at >100 °C for a minimum of 12 hours to remove adsorbed surface water ().
-
Assemble the hot glassware, apply a thin layer of hydrocarbon-based grease to the ground glass joints, and immediately connect it to the Schlenk line ().
-
Perform three consecutive vacuum/inert gas (N₂ or Ar) purge cycles: Evacuate the flask until the manifold pressure drops below 10⁻² mbar, hold for 5 minutes, then slowly backfill with inert gas (5[5]).
Step 2: Solvent Degassing (Freeze-Pump-Thaw) Causality: Dissolved oxygen and trace moisture in solvents can initiate degradation. This method physically forces dissolved gases out of the solvent matrix.
-
Transfer the anhydrous solvent (e.g., dry DCM or THF) into a heavy-wall Schlenk flask.
-
Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen (6[6]).
-
Open the flask to the high vacuum manifold for 2-3 minutes to evacuate headspace gases (6[6]).
-
Close the vacuum valve and thaw the solvent completely in a room-temperature water bath.
-
Repeat this freeze-pump-thaw cycle three times. Backfill with argon on the final thaw (6[6]).
Step 3: Reagent Transfer and Reaction Setup
-
Transfer 1H-Indole-3-acetyl chloride inside a glovebox into a sealed ampoule or Schlenk flask to prevent atmospheric exposure (7[7]).
-
Connect the flask to the Schlenk line and establish a positive flow of inert gas.
-
Using a dried, gas-tight syringe or a stainless-steel cannula, transfer the degassed solvent to the acyl chloride (6[6]).
-
Cool the solution to 0 °C in an ice bath to manage the reaction rate and prevent exothermic side reactions during subsequent nucleophilic additions (4[4]).
Part 4: Visualizations
Workflow for handling moisture-sensitive 1H-Indole-3-acetyl chloride.
References
-
Benchchem. "Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis." 4
-
Smolecule. "Buy 1H-Indole-3-acetyl chloride | 50720-05-3." 2
-
Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." 6
-
TutorChase. "Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes." 3
-
Chemrevise. "Acyl Chlorides and Acid Anhydrides." 1
-
Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." 7
-
Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques." Link
-
Chemistry LibreTexts. "1: The Schlenk Line." 5
Sources
Technical Support Center: Indole Acylation Regioselectivity
This guide is structured as a Technical Support Center for researchers encountering regioselectivity issues in indole acylation. It moves beyond standard textbook definitions to address failure modes, mechanistic bottlenecks, and corrective protocols.
Status: Operational | Tier: Advanced Chemical Support Ticket Subject: Controlling Regioselectivity (N1 vs. C2 vs. C3 vs. C4-7) in Indole Functionalization
Part 1: The Diagnostic Framework (Decision Matrix)
Before selecting a protocol, determine your target regioisomer. Indole is an ambident nucleophile; without specific controls, C3 is the thermodynamic preference, while N1 is often the kinetic preference under basic conditions.
Workflow Visualization: Selecting the Right Methodology
Figure 1: Decision matrix for selecting reaction conditions based on the desired site of acylation.
Part 2: Troubleshooting Modules
Module 1: C3-Acylation (The "Default" Mode)
Core Issue: Indole is highly sensitive to acid. Strong Lewis acids (AlCl₃) often cause polymerization or dimerization rather than clean acylation.
FAQs & Troubleshooting:
Q: My reaction turns into a black tar with low yield. Why? A: You are likely using a Lewis acid that is too strong (e.g., AlCl₃, TiCl₄) or the temperature is too high. Indole is electron-rich; it polymerizes in the presence of strong protic or Lewis acids.[1]
-
Fix: Switch to Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) . These act as proton scavengers and milder Lewis acids, preventing acid-catalyzed polymerization [1].
-
Alternative: Use metal triflates (In(OTf)₃, Sc(OTf)₃) which are water-tolerant and milder.
Q: I see a mixture of N1 and C3 acylated products. How do I force C3? A: Solvent polarity and metal hardness matter.
-
Mechanism: The N-H proton is acidic. If you use a "hard" metal or basic conditions, N-metallation occurs, leading to N-acylation.
-
Fix: Use non-polar solvents (CH₂Cl₂) and avoid bases. For Vilsmeier-Haack formylation, ensure the intermediate iminium salt is not hydrolyzed prematurely.[2]
Protocol 1: High-Fidelity C3-Acylation using Et₂AlCl Target: 3-Acylindoles without N-protection.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve indole (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0°C.[1][3][4]
-
Lewis Acid Addition: Add Et₂AlCl (1.0 M in hexane, 1.5 equiv) dropwise.
-
Note: Evolution of ethane gas (bubbles) indicates formation of the indolyl-aluminum species. This species protects the nitrogen and activates C3.
-
-
Acylation: Add the acid chloride (1.2 equiv) dropwise at 0°C.
-
Quench: Carefully add sat. NaHCO₃ (exothermic!).
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄.
Module 2: N1-Acylation (The "Kinetic" Mode)
Core Issue: Reversibility. N-acyl indoles are susceptible to hydrolysis and can rearrange to C3-acyl indoles (thermodynamic product) under acidic conditions or high heat.
FAQs & Troubleshooting:
Q: The acyl group falls off during workup. What is happening? A: N-acyl indoles act like amides but are more reactive (twisted amide bond). Strong acid or base washes can hydrolyze them.
-
Fix: Use neutral quench conditions (water or mild buffer). Avoid HCl washes.
Q: I am getting C3 product despite using base. Why? A: You might be seeing "acyl migration." If the reaction temperature is too high, the N-acyl group can migrate to C3 via a Friedel-Crafts-like mechanism.
-
Fix: Keep temperatures low (<0°C) for N-acylation. Use NaH in DMF or Phase Transfer Catalysis (NaOH/DCM/TBAB) to lock the kinetic N-anion.
Table 1: Conditions for N1 vs. C3 Selectivity
| Variable | Favors N1-Acylation | Favors C3-Acylation |
| Base | Strong (NaH, KOH, NaNH₂) | None (or weak acid scavengers) |
| Metal/Counterion | Hard (Na⁺, K⁺) | Soft/Covalent (Zn²⁺, Al³⁺) |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (DCM, Toluene) |
| Temperature | Low (0°C - RT) | High (Reflux) |
Module 3: C2-Acylation (The "Directed" Mode)
Core Issue: C2 is not naturally nucleophilic compared to C3. You must either block C3 or use a Directing Group (DG) to pull the metal catalyst to C2.
FAQs & Troubleshooting:
Q: I tried to lithiate indole to react at C2, but it reacted at C3. Why? A: Lithiation of N-protected indole (e.g., N-Boc) occurs at C2 (ortho-lithiation). However, if the protecting group is not bulky or directing, or if "halogen dance" occurs, selectivity is lost.
-
Fix: Use N-Boc or N-Phenylsulfonyl . Treat with t-BuLi at -78°C. The N-protecting group coordinates Li, directing it to C2.
Q: Can I do C2-acylation without N-protection? A: Yes, via Transition Metal C-H Activation, but it requires a removable Directing Group (DG) on the Nitrogen (e.g., Pyrimidyl) or specific catalyst control.
-
Reference: Pd(II)-catalyzed C2-acylation using toluene derivatives as acyl sources with TBHP as an oxidant [2].[5]
Protocol 2: Pd-Catalyzed C2-Acylation (Directing Group Strategy) Target: C2-acyl indole using N-Pyrimidyl directing group.
-
Substrate: N-(2-pyrimidyl)indole (synthesized via Cu-catalyzed coupling).
-
Reagents: Pd(OAc)₂ (5 mol%), Toluene (solvent & reagent), TBHP (2 equiv), PivOH (0.5 equiv).
-
Conditions: Sealed tube, 110°C, 16 hours.
-
Mechanism: The pyrimidyl nitrogen coordinates Pd, placing it precisely at C2 for C-H activation. Toluene is oxidized in situ to the acyl radical.[5]
-
DG Removal: The pyrimidyl group can be removed later using NaOEt/EtOH.
Module 4: Remote Acylation (C4-C7)
Core Issue: These positions are electronically deactivated and distal from the nucleophilic enamine core. Functionalization here requires Template-Assisted C-H Activation .
Visualizing the Challenge:
Figure 2: Selectivity map showing how Directing Groups (DG) bridge the gap to remote positions.
FAQs & Troubleshooting:
Q: How do I hit C4? A: Use a C3-Directing Group . A ketone or aldehyde at C3 can direct a Palladium catalyst to C4.
-
Key Reference: Pd-catalyzed C4-acylation using α-oxocarboxylic acids [3].
-
Mechanism: The C3-carbonyl coordinates Pd, forming a 6-membered palladacycle that activates the C4-H bond.
Q: How do I hit C7? A: Use an N-Directing Group with a long reach, such as a Di-tert-butylphosphinoyl group (N-P(O)tBu₂).
-
Catalyst: Rh(III) or Ir(III) is typically required for this distal C-H activation.
Part 3: References
-
Okauchi, T., et al. "Aluminum Chloride-Mediated Acylation of Indoles." Organic Letters, vol. 2, no.[6] 10, 2000. (Verified context: Use of dialkylaluminum for C3 selectivity).
-
Zhao, Y., et al. "Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation."[5] RSC Advances, 2017.[5]
-
Zhang, J., et al. "Selective C-H Acylation of Indoles with α-Oxocarboxylic Acids at the C4-Position by Palladium Catalysis."[7] Chemical Communications, 2019.
-
BenchChem Technical Support. "Friedel-Crafts Acylation of Indole Troubleshooting." BenchChem Knowledge Base, 2025.
Disclaimer: These protocols involve hazardous chemicals (pyrophoric alkylaluminums, pressurized vessels). Always consult SDS and perform a risk assessment before experimentation.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 1H-Indole-3-acetyl chloride
Introduction
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of everything from life-saving pharmaceuticals to advanced materials.[1] The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. Among the vast arsenal of available reagents, 1H-Indole-3-acetyl chloride stands out as a highly reactive and specialized agent. The indole-3-acetyl scaffold it carries is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2]
This guide provides an in-depth, objective comparison of 1H-Indole-3-acetyl chloride with its common alternatives. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our goal is to empower you to select the optimal acylating strategy for your specific synthetic challenge, balancing the imperatives of reactivity, selectivity, and practicality.
Chapter 1: The Profile of a High-Performance Reagent: 1H-Indole-3-acetyl chloride
1H-Indole-3-acetyl chloride, with the molecular formula C10H8ClNO, is a derivative of the naturally occurring auxin, indole-3-acetic acid.[2][3] Its power as a synthetic tool lies in the highly electrophilic carbonyl carbon of the acetyl chloride group, making it exceptionally reactive toward a wide range of nucleophiles.[2]
Molecular Structure and Reactivity
The reactivity of 1H-Indole-3-acetyl chloride is governed by the acyl chloride functional group. This group is a potent electrophile due to the strong electron-withdrawing inductive effect of both the chlorine atom and the adjacent carbonyl oxygen. This polarization facilitates nucleophilic attack, typically proceeding through a nucleophilic acyl substitution mechanism. The reaction with nucleophiles like amines or alcohols is often rapid and exothermic, leading to the formation of stable amides and esters, respectively.[1][2]
It is typically synthesized from its corresponding carboxylic acid, indole-3-acetic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] For optimal results, it is crucial to use a high-purity reagent, as any residual carboxylic acid can complicate the reaction and subsequent purification.
Core Applications
This reagent is primarily employed when the goal is to append the indole-3-acetyl moiety to a target molecule. Its derivatives are known to possess a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[2] Therefore, it serves as a key intermediate in the synthesis of potential therapeutic agents and other high-value chemical entities.[2][4]
Caption: Structure of 1H-Indole-3-acetyl chloride.
Chapter 2: The Contenders: A Survey of Alternative Acylating Agents
While potent, 1H-Indole-3-acetyl chloride is not a one-size-fits-all solution. The synthetic landscape offers a variety of alternatives, each with a distinct profile of reactivity and application scope.
-
Acid Anhydrides: Formed from two carboxylic acid molecules, anhydrides like acetic anhydride are generally less reactive than their acyl chloride counterparts.[6] This reduced reactivity can be advantageous, often leading to greater selectivity. The byproduct is a carboxylic acid, which is less corrosive and often easier to remove than hydrogen chloride (HCl).[7][8]
-
Carboxylic Acids with Coupling Agents: This is arguably the most versatile method. The carboxylic acid (e.g., indole-3-acetic acid) is activated in situ using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach offers mild reaction conditions and broad functional group tolerance but requires stoichiometric amounts of the coupling agent, which can add cost and complicate purification.[7][9]
-
Activated Esters: Reagents such as N-hydroxysuccinimide (NHS) esters are pre-activated forms of carboxylic acids.[10] They are particularly effective for the selective acylation of primary amines under mild, often aqueous, conditions, making them a favorite in bioconjugation. Their trade-offs are typically higher cost and lower overall reactivity compared to acyl chlorides.[7]
-
Thioesters: As a more recent development, thioesters have emerged as stable, yet effective, acyl sources. They can achieve highly chemoselective N-acylation of indoles and other heterocycles under mild conditions, avoiding the challenges associated with the high reactivity of acyl chlorides.
Caption: Categorization of Acylating Agents by Reactivity.
Chapter 3: Head-to-Head Comparison: Reactivity, Selectivity, and Practicality
The choice of an acylating agent involves a trade-off between reactivity, selectivity, cost, and safety. The following table provides a direct comparison based on key performance indicators.
Table 1: Comparative Performance Overview of Acylating Agents
| Feature | 1H-Indole-3-acetyl chloride | Acid Anhydrides | Carboxylic Acids + Coupling Agents | Activated Esters (NHS) |
|---|---|---|---|---|
| Reactivity | Very High | High | Moderate (Tunable) | Moderate |
| Selectivity | Low to Moderate | Moderate | High | Very High (esp. for amines) |
| Byproducts | HCl (Corrosive) | Carboxylic Acid (Less Corrosive) | Urea derivatives (e.g., DCU) | Benign (e.g., N-hydroxysuccinimide) |
| Workup | Requires base quench/wash | Often simple extraction | Filtration of urea byproduct may be needed | Generally simple extraction |
| Handling | Moisture sensitive, corrosive | Less sensitive than acyl chlorides | Air-stable reagents | Generally stable solids |
| Key Advantage | High reactivity, fast reactions[7][8] | Safer, less corrosive byproduct[8] | Mild conditions, high functional group tolerance | High selectivity for amines[7] |
| Key Disadvantage | Corrosive HCl byproduct, low selectivity[7] | May require catalyst or heat[7] | Added cost, purification complexity[7] | Higher cost, lower reactivity[7] |
Chemoselectivity: The Critical Differentiator
A significant challenge in complex molecule synthesis is achieving chemoselectivity—reacting with one functional group in the presence of others.
-
With a polyfunctional substrate like an amino alcohol, the high reactivity of 1H-Indole-3-acetyl chloride can lead to a mixture of N-acylated, O-acylated, and di-acylated products, complicating purification.
-
In contrast, an activated NHS ester will show a strong preference for acylating the more nucleophilic amine over the alcohol, yielding a much cleaner reaction profile.
-
Similarly, methods using thioesters have been shown to be highly chemoselective for the N-acylation of the indole ring itself, a transformation that is difficult to control with highly reactive acyl chlorides, which can also promote C3-acylation.
Chapter 4: Experimental Validation: Protocols and Data
To illustrate the practical differences, we present two protocols for the acylation of benzylamine, a representative primary amine.
Protocol 1: Acylation using 1H-Indole-3-acetyl chloride
-
Objective: To synthesize N-benzyl-2-(1H-indol-3-yl)acetamide via a rapid acylation.
-
Methodology:
-
Dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1H-Indole-3-acetyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification (e.g., by column chromatography).
-
Caption: Experimental Workflow for Acylation.
Protocol 2: Acylation using Indole-3-acetic acid and EDC
-
Objective: To synthesize N-benzyl-2-(1H-indol-3-yl)acetamide under mild coupling conditions.
-
Methodology:
-
Dissolve indole-3-acetic acid (1.0 eq), benzylamine (1.0 eq), and a coupling additive like HOBt (0.2 eq) in a suitable solvent (e.g., DMF or DCM).
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
-
Table 2: Representative Experimental Data - Acylation of Benzylamine
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Agent) |
|---|---|---|
| Reaction Time | ~1.5 hours | 12 - 24 hours |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Yield | 85 - 95% | 80 - 90% |
| Key Impurity | Di-acylated byproduct (if base is insufficient) | Unreacted starting materials, EDC-urea byproduct |
| Ease of Workup | Moderate (requires careful washing) | Moderate (requires careful washing) |
Chapter 5: Expert Recommendations: Selecting the Right Tool for the Job
The optimal choice of acylating agent is entirely context-dependent. Use the following decision tree to guide your selection process.
Caption: Decision Tree for Acylating Agent Selection.
-
Choose 1H-Indole-3-acetyl chloride when:
-
Your nucleophile is simple and robust (e.g., a primary/secondary amine or a simple alcohol).
-
Speed and high reactivity are the top priorities.
-
The substrate and final product are stable to acidic conditions (HCl byproduct).
-
-
Choose an Alternative when:
-
Acid-Sensitive Substrates: Use a coupling agent like EDC, which maintains neutral pH.
-
Need for Chemoselectivity: For selective acylation of amines in the presence of alcohols, an activated NHS ester is superior. For selective N-acylation of heterocycles, a thioester may provide the best results.
-
Large-Scale Synthesis: An acid anhydride is often preferred due to better safety, lower cost, and a less hazardous byproduct.[8][11]
-
Conclusion
1H-Indole-3-acetyl chloride is a powerful and highly effective acylating agent, offering rapid reaction times and high yields for the synthesis of valuable indole derivatives. However, its high reactivity is both a strength and a weakness. It can lead to a lack of selectivity and requires careful handling due to its moisture sensitivity and the generation of corrosive HCl.
A modern synthetic chemist must possess a nuanced understanding of the available alternatives. By carefully considering the nature of the substrate, the desired selectivity, and practical constraints such as scale and safety, researchers can look beyond the default choice and select the truly optimal reagent for the task at hand. This informed decision-making is the hallmark of efficient and elegant chemical synthesis.
References
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Smolecule. (2023, August 19). Buy 1H-Indole-3-acetyl chloride | 50720-05-3. Link
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Benchchem. Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Link
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Ace Chemistry. Acylating agents. Link
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Benchchem. A Comparative Guide to the Reactivity of Acylating Agents for Naphthalene. Link
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Sigma-Aldrich. 1H-Indole-3-acetyl chloride | 50720-05-3. Link
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PMC. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. Link
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Study.com. Acylation Overview, Mechanism & Agents. Link
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Wikipedia. Acylation. Link
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Regis Technologies. Acylation Reagents. Link
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J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Link
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CORE. European Journal of Chemistry. Link
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Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3). Link
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Alfa Chemistry. Acylation Reagents - Analytical Chemical Products. Link
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Wu, J., et al. (2016). Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid. BioResources. Link
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National Center for Biotechnology Information. 1H-Indole-3-acetyl chloride. PubChem Compound Database. Link
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Fluorochem. 1H-Indole-3-acetyl chloride (CAS 50720-05-3). Link
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Benchchem. Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates. Link
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ChemicalBook. 1H-indol-3-yl)acetyl chloride | 50720-05-3. Link
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Guidechem. 1H-Indole-3-acetyl chloride 50720-05-3 wiki. Link
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Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Link
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Beilstein-Institut. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Link
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Acetic anhydride versus 1H-Indole-3-acetyl chloride for indole acylation
As a Senior Application Scientist specializing in heterocyclic functionalization, I frequently consult on optimizing indole acylation—a cornerstone reaction in the development of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor agonists.
When designing an acylation workflow, the choice of the acylating agent dictates the reaction's regioselectivity, kinetic profile, and required catalytic system. This guide provides an objective, data-driven comparison between two fundamentally different acylating agents: Acetic Anhydride , a mild and stable aliphatic anhydride, and 1H-Indole-3-acetyl chloride , a highly reactive, complex acyl chloride.
Reagent Profiling & Mechanistic Causality
The acylation of indoles typically occurs at the electron-rich C3 position via electrophilic aromatic substitution (Friedel-Crafts acylation) or at the N1 position depending on the base/catalyst used. The mechanistic divergence between our two reagents is rooted in their leaving groups and structural stability.
Acetic Anhydride (Ac₂O): Acetic anhydride is a bulk, stable liquid. Because the acetate anion is a relatively poor leaving group compared to a chloride ion, Ac₂O is only moderately electrophilic.
-
Causality for Catalyst Selection: To achieve C3-acylation, the carbonyl oxygen of the anhydride must be strongly activated by an oxophilic Lewis acid (such as Y(OTf)₃ or BF₃·Et₂O) to generate a reactive acylium-like intermediate[1][2]. Conversely, if N-acylation is desired, a strong base (like KOH in DMSO) is used to deprotonate the indole, forming a highly nucleophilic indolyl anion that attacks the anhydride directly[3].
1H-Indole-3-acetyl chloride (IAC): IAC is a specialized, moisture-sensitive solid used to append bulky indole-3-acetyl moieties to substrates, often to synthesize bis-indolyl ketones or auxin conjugates[4][5].
-
Causality for Catalyst Selection: The chloride leaving group makes IAC exceptionally electrophilic, reacting rapidly even at low temperatures[4]. However, because IAC contains an unprotected nucleophilic indole ring (1H-indole), it is highly prone to self-condensation or polymerization if activated by harsh Lewis acids like AlCl₃[6][7]. To prevent this, mild dialkylaluminum chlorides (e.g., Et₂AlCl) are used. Et₂AlCl safely deprotonates the target indole to form a reactive diethylaluminum indolide complex, which then undergoes rapid, controlled cross-coupling with IAC without degrading the reagent[7].
Fig 1: Mechanistic divergence of indole acylation based on reagent and catalyst selection.
Quantitative Data & Performance Comparison
The following table synthesizes expected yields, optimal conditions, and reagent properties based on established literature protocols[2][3][4][7].
| Parameter | Acetic Anhydride | 1H-Indole-3-acetyl chloride |
| Chemical Structure | (CH₃CO)₂O | C₁₀H₈ClNO |
| Target Product | 3-Acetylindole or N-Acetylindole | Bis-indolyl ketones / IAA Conjugates |
| Electrophilicity | Moderate | Very High |
| Reagent Stability | High (Stable liquid) | Low (Moisture-sensitive, self-reactive) |
| Optimal Catalyst (C3) | Y(OTf)₃ (1 mol%) or BF₃·Et₂O | Et₂AlCl or Me₂AlCl (1.2 equiv) |
| Reaction Temperature | 120 °C (Microwave) or RT | 0 °C to Room Temperature |
| Typical Yield (C3) | 80% – 89% | 75% – 86% |
| Regioselectivity | Tunable (N- vs C3-) | Strictly C3-selective (with Et₂AlCl) |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the workflows below are designed as self-validating systems. In-process controls (like TLC monitoring and specific color changes) are embedded to confirm intermediate formation before proceeding.
Fig 2: Comparative experimental workflows for anhydride versus acyl chloride acylation.
Protocol A: Regioselective C3-Acetylation using Acetic Anhydride
This protocol utilizes rare-earth metal triflate catalysis under microwave irradiation to overcome the low electrophilicity of the anhydride, drastically reducing reaction times[2].
-
Preparation: In a microwave-safe vial, dissolve indole (1.0 mmol) and acetic anhydride (1.0 mmol) in 2 mL of an ionic liquid (e.g., [BMI]BF₄) or anhydrous CH₂Cl₂[2][8].
-
Catalyst Addition: Add Yttrium(III) triflate (Y(OTf)₃) (0.01 mmol, 1 mol%). Causality: The highly oxophilic Y³⁺ coordinates to the anhydride carbonyl, increasing its susceptibility to nucleophilic attack by the indole C3 carbon.
-
Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 5 minutes[2].
-
Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting indole spot should disappear, replaced by a lower-Rf spot corresponding to 3-acetylindole.
-
Workup: Cool to room temperature, quench with 1 M HCl (5 mL), and extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].
Protocol B: Synthesis of Bis-indoles using 1H-Indole-3-acetyl chloride
This protocol utilizes Et₂AlCl to pre-activate the indole, preventing the highly reactive and structurally sensitive 1H-Indole-3-acetyl chloride from undergoing self-polymerization[4][7].
-
Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add indole (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL). Cool the solution to 0 °C using an ice bath[8].
-
Aluminate Formation: Slowly add diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol)[7][8]. Stir for 10 minutes. Causality: The evolution of ethane gas indicates the successful deprotonation of the indole N-H, forming the highly nucleophilic diethylaluminum indolide complex.
-
Acylation: Dissolve 1H-Indole-3-acetyl chloride (1.1 mmol) in 2 mL of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0 °C[7]. Causality: Dropwise addition ensures the acyl chloride immediately reacts with the pre-formed indolide complex rather than reacting with itself.
-
Validation Check: Allow the reaction to warm to room temperature over 1 hour. TLC should indicate the formation of the bulky bis-indolyl ketone product.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C to destroy excess aluminum reagents[8]. Extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove residual acid, dry over Na₂SO₄, and purify via silica gel column chromatography.
References
- Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Chemistry Portal.
- BenchChem. "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Benchchem.
- MDPI. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles." MDPI.
- Smolecule. "Buy 1H-Indole-3-acetyl chloride | 50720-05-3." Smolecule.
- Gribble, G. W., et al. "A CONVENIENT N-ACETYLATION OF INDOLES." Taylor & Francis Online.
- Annual Reviews. "CHEMISTRY AND PHYSIOLOGY OF THE BOUND AUXINS." Annual Reviews.
- MDPI. "Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides." MDPI.
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Thioesters: A Superior Acyl Source for Stable and Chemoselective N-Acylation Over Acyl Chlorides
A definitive guide for researchers, scientists, and drug development professionals on leveraging the stability and selectivity of thioesters for amide bond formation.
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the N-acylation of amines to form robust amide bonds is a cornerstone reaction.[1] For decades, the go-to reagents for this transformation have been acyl chlorides, prized for their formidable reactivity.[2][3] However, this high reactivity is a double-edged sword, often accompanied by significant challenges in handling, stability, and selective application. This guide presents a comprehensive comparison, grounded in experimental evidence, advocating for thioesters as a highly effective, stable, and chemoselective alternative to traditional acyl chlorides for N-acylation. We will delve into the mechanistic underpinnings, practical handling considerations, and comparative performance data to equip you with the knowledge to select the optimal acylating agent for your synthetic challenges.
The Workhorse and Its Drawbacks: A Critical Look at Acyl Chlorides
Acyl chlorides are the most reactive derivatives of carboxylic acids, a property that stems from the potent inductive effect of both the chlorine and oxygen atoms.[2] This electronic arrangement renders the carbonyl carbon intensely electrophilic and primed for attack by nucleophiles. The chloride ion's excellence as a leaving group further accelerates the reaction, making acyl chlorides capable of acylating even unreactive substrates with high efficiency.[2]
The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the carbonyl carbon, forming a transient tetrahedral intermediate which then collapses, expelling a chloride ion to yield the amide.[2][4][5]
Key Advantages of Acyl Chlorides:
-
High Reactivity: Unmatched in their reaction speed, often providing high yields rapidly and irreversibly.[2]
-
Broad Substrate Scope: Effective for acylating a wide range of amines, including those that are sterically hindered or electronically deactivated.
The Inherent Challenges:
Despite their power, the use of acyl chlorides is fraught with difficulties that can compromise experimental success and safety.
-
Extreme Moisture Sensitivity: Acyl chlorides react violently with water, including atmospheric moisture, to produce the parent carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][6] This necessitates the use of strictly anhydrous conditions and inert atmospheres, adding complexity and cost to experimental setups.
-
Hazardous Byproducts: The generation of HCl gas is a major drawback.[2] This byproduct is not only corrosive and hazardous (lachrymatory) but also protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Consequently, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, must be added to scavenge the HCl, forming salts that can complicate product purification.[3][4]
-
Poor Chemoselectivity: The high reactivity of acyl chlorides makes them indiscriminate. In complex molecules with multiple nucleophilic sites (e.g., hydroxyl groups), they often fail to selectively acylate the desired amine, leading to a mixture of products and reduced yields.
-
Safety and Handling: Acyl chlorides are corrosive substances that can cause severe skin and eye burns.[2] Their handling requires stringent safety protocols, including the use of fume hoods and appropriate personal protective equipment (PPE).[2][7]
Thioesters: The Stable, Selective, and Safer Alternative
Thioesters represent a more nuanced and controlled approach to N-acylation. While less reactive than acyl chlorides, they occupy a sweet spot of reactivity: sufficiently electrophilic to react efficiently with amines but significantly more stable towards hydrolysis.[8][9] This stability arises from the reduced resonance stabilization of the thioester bond compared to an oxygen ester, which leaves the carbonyl carbon more susceptible to nucleophilic attack than an ester, but less so than an acyl chloride.[10]
Their utility in biological systems, exemplified by acetyl Coenzyme A, underscores their compatibility with aqueous environments and their role as nature's chosen acyl carriers.[8][11]
The Compelling Advantages of Thioesters:
-
Enhanced Stability: Thioesters exhibit remarkable stability in the presence of water, eliminating the need for strictly anhydrous conditions.[8][9] This simplifies the experimental setup and makes them far easier and safer to handle and store.
-
Superior Chemoselectivity: This is arguably the most significant advantage. The moderated reactivity of thioesters allows for the selective N-acylation of amines even in the presence of other sensitive functional groups like alcohols.[8][12] This selectivity is crucial in the synthesis of complex molecules and in chemical biology applications.[8]
-
Milder Reaction Conditions: While some reactions may require heat, many N-acylations with thioesters proceed efficiently under mild, often neutral, conditions, preserving the integrity of sensitive substrates.[12][13]
-
Benign Byproducts: The reaction of a thioester with an amine liberates a thiol as a byproduct. While often odorous, thiols are generally less corrosive and easier to manage than HCl gas.
Comparative Analysis: Acyl Chloride vs. Thioester
| Feature | Acyl Chloride | Thioester |
| Reactivity | Extremely High | Moderate to High |
| Stability to Moisture | Very Low (Violent Reaction)[2][6] | High (Generally Stable to Hydrolysis)[8][9] |
| Chemoselectivity | Low | High (Selective for Amines over Alcohols)[12] |
| Reaction Byproduct | Hydrogen Chloride (HCl)[2] | Thiol (R-SH) |
| Handling & Safety | Corrosive, Lachrymatory, Requires Inert Atmosphere[2] | Generally Safer, Less Stringent Handling[8] |
| Need for Base | Required (to scavenge HCl)[3][4] | Often Not Required or Catalytic Amount |
| Typical Conditions | Anhydrous Solvents, 0°C to RT[4][14] | Various Solvents, RT to Reflux[13] |
Visualizing the Reaction Mechanisms
The fundamental pathway for both reagents is nucleophilic acyl substitution, but the leaving groups and byproducts differ significantly.
Caption: N-Acylation mechanism using an acyl chloride.
Caption: N-Acylation mechanism using a thioester.
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for performing N-acylation reactions. The causality behind key steps is explained to enhance understanding and adaptability.
Protocol 1: N-Acylation of a Primary Amine with an Acyl Chloride
This procedure is based on classic Schotten-Baumann conditions, designed to manage the high reactivity of the acyl chloride and its HCl byproduct.[14]
Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is often highly exothermic. Cooling helps to control the reaction rate, minimize side reactions, and prevent degradation of sensitive substrates.
-
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Causality: Slow, dropwise addition prevents a sudden exotherm and allows for efficient mixing and reaction control.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Causality: The initial cold period ensures controlled initiation, while warming to room temperature drives the reaction to completion.
-
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography.[15]
Protocol 2: N-Acylation of an Indole with a Thioester
This protocol demonstrates the use of thioesters for acylating less nucleophilic amines, showcasing their utility under different conditions.[12][13]
Methodology:
-
Preparation: To an oven-dried reaction vial, add the indole (1.0 eq), the thioester (3.0 eq), and Cs₂CO₃ (3.0 eq).
-
Causality: A slight excess of the thioester and base can help drive the reaction to completion, especially with less reactive nucleophiles. Cs₂CO₃ acts as a base to facilitate the reaction.
-
-
Solvent Addition: Add anhydrous xylene (to a concentration of 0.1 M) to the vial.
-
Causality: A high-boiling solvent like xylene is used to achieve the necessary reaction temperature.
-
-
Reaction: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring for 12 hours. Monitor progress by TLC.
-
Causality: The higher temperature is necessary to overcome the activation energy for the reaction between the moderately reactive thioester and the weakly nucleophilic indole nitrogen.
-
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired N-acyl indole.[13]
Comparative Workflow: A Practical Overview
The practical differences in laboratory workflow are significant and are summarized in the diagram below.
Caption: Comparative laboratory workflows for N-acylation.
Conclusion: Selecting the Right Reagent for the Task
The choice between an acyl chloride and a thioester is a critical decision in synthesis design, dictated by the specific demands of the substrate and the overall synthetic goal.[2] Acyl chlorides remain unparalleled for their sheer reactivity, making them the reagent of choice for simple, robust acylations or when dealing with particularly unreactive amines where speed is paramount.
However, for the modern synthetic chemist working on complex, multifunctional molecules—common in drug discovery and chemical biology—thioesters present a far more strategic and elegant solution. Their inherent stability simplifies handling and experimental setup, while their superior chemoselectivity allows for precise modification of target amines without disturbing other sensitive functionalities.[12] By trading the brute force of acyl chlorides for the finesse of thioesters, researchers can achieve cleaner reactions, higher yields of the desired product, and a safer laboratory environment.
References
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- Benchchem. Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Chemguide.
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Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
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- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
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-
Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. [Link]
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Ball, P. (2018). Reactivity of thioesters in biochemistry and native chemical ligation. Communications Chemistry. [Link]
- Chemguide. an introduction to acyl chlorides (acid chlorides).
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- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity of thioesters in biochemistry and native chemical ligation - American Chemical Society [acs.digitellinc.com]
- 10. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Synthesis and Characterization of Indole-3-Acetamide Derivatives
Executive Summary
The 1H-indole-3-acetyl scaffold is a privileged pharmacophore in modern drug discovery. It forms the structural foundation for a vast array of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[1], anti-cancer agents, and plant growth regulators[2].
For drug development professionals, the efficient synthesis and rigorous characterization of indole-3-acetamides and esters are critical bottlenecks. This guide objectively compares the performance of direct acylation using 1H-Indole-3-acetyl chloride against the traditional carbodiimide-mediated coupling of Indole-3-acetic acid (IAA) . Through mechanistic analysis and experimental validation, we demonstrate why the acyl chloride route offers superior atom economy, faster kinetics, and higher yields—particularly when reacting with sterically hindered or electron-deficient nucleophiles.
Mechanistic Causality: Acyl Chloride vs. Carbodiimide Coupling
The choice of synthetic route dictates not only the yield but the purification burden of the downstream workflow.
-
Route A: Direct Acylation (1H-Indole-3-acetyl chloride) 1H-Indole-3-acetyl chloride possesses a highly electrophilic carbonyl carbon due to the strong inductive electron withdrawal by the chloride leaving group. This dual functionality allows the electron-rich indole core to remain stable while the acyl chloride acts as a potent acylating agent[2]. The reaction with amines is highly exothermic and rapid, driven by the irreversible formation of HCl (which is neutralized by a base like triethylamine). Because indole-3-acetic acid lacks a chiral alpha-carbon, the primary concern of peptide chemistry—racemization—is irrelevant, making the highly reactive acyl chloride the optimal choice.
-
Route B: Carbodiimide Coupling (IAA + EDC/HOBt) Traditional peptide coupling utilizes Indole-3-acetic acid (IAA) activated in situ by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)[3]. While this method is milder, it relies on the formation of an active ester intermediate. When reacting with weak nucleophiles (e.g., substituted anilines), the kinetics are sluggish. This delay often leads to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, permanently trapping the indole starting material and complicating chromatographic purification.
Comparison of synthetic routes for indole-3-acetamides: Direct acylation vs. EDC/HOBt coupling.
Experimental Methodologies
To ensure a self-validating system, the following protocols include built-in kinetic checks (TLC monitoring) and specific stoichiometric ratios designed to drive the reaction to completion while minimizing side products.
Protocol A: Synthesis via 1H-Indole-3-acetyl chloride (Recommended)
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 4-chloroaniline (1.1 mmol) and triethylamine (TEA, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition: Dissolve 1H-Indole-3-acetyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Validation (TLC): Monitor via TLC (Hexane:EtOAc 6:4). The highly polar acyl chloride spot will disappear within 1–2 hours, replaced by a distinct, UV-active product spot.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol/water to afford the pure product.
Protocol B: Synthesis via IAA and EDC/HOBt (Alternative)
-
Activation: Dissolve Indole-3-acetic acid (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (10 mL). Stir at 0 °C for 30 minutes to form the active ester.
-
Addition: Add 4-chloroaniline (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) to the mixture.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Workup: Dilute with EtOAc (30 mL) and wash extensively with water (5 × 20 mL) to remove DMF and HOBt. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) to separate the product from N-acylurea byproducts.
Step-by-step experimental workflow for the synthesis and characterization of indole derivatives.
Performance Comparison and Data Presentation
The quantitative superiority of the acyl chloride route is evident when comparing the synthesis of the model compound N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide.
Table 1: Synthetic Performance Metrics
| Metric | Route A: 1H-Indole-3-acetyl chloride | Route B: IAA + EDC/HOBt |
| Reaction Time | 1.5 – 2 Hours | 12 – 18 Hours |
| Isolated Yield | 92% | 74% |
| Atom Economy | High (HCl is the only byproduct) | Low (Generates stoichiometric urea/HOBt) |
| Purification Required | Simple extraction & Recrystallization | Silica gel column chromatography |
| Scalability | Excellent (Used in industrial NSAID prep) | Poor (Cost-prohibitive coupling agents) |
Table 2: Structural Characterization Data (Model Compound)
Rigorous characterization is required to confirm the structural integrity of the synthesized compounds. Notably, 3-indoleacetamides exhibit unprecedented conformational rigidity due to a stabilizing hydrogen-bonding network between the amide N-H, the carbonyl oxygen, and the indole π-system[4]. This rigidity is clearly reflected in the sharp, distinct peaks observed in the NMR spectra.
| Analytical Method | Observed Data for N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide | Structural Significance |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.95 (s, 1H, indole-NH), 10.12 (s, 1H, amide-NH), 7.60 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 7.9 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.32 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 2.4 Hz, 1H), 7.08 (t, J = 7.5 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H), 3.75 (s, 2H, CH₂). | Confirms the presence of both the indole core and the newly formed amide bond (δ 10.12). The singlet at δ 3.75 confirms the intact methylene bridge. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (C=O), 138.5, 136.4, 128.9, 127.5, 126.8, 124.2, 121.3, 120.8, 119.2, 118.8, 111.7, 108.4, 33.2 (CH₂). | The peak at 169.8 ppm is characteristic of the acetamide carbonyl carbon, verifying successful acylation. |
| HRMS (ESI-TOF) | m/z calculated for C₁₆H₁₄ClN₂O [M+H]⁺: 285.0795; Found: 285.0791. | Mass accuracy within 1.4 ppm unambiguously confirms the molecular formula and successful coupling. |
| FT-IR (ATR, cm⁻¹) | 3280 (N-H stretch), 1655 (Amide I C=O stretch), 1530 (Amide II N-H bend), 740 (Indole ring bend). | The shift of the C=O stretch to 1655 cm⁻¹ validates the transition from an acyl chloride/acid to a stable amide. |
Conclusion
For the development of indole-based therapeutics, the direct acylation method utilizing 1H-Indole-3-acetyl chloride drastically outperforms traditional peptide coupling methodologies. By eliminating the formation of active ester intermediates, researchers can bypass sluggish kinetics and complex purifications, achieving >90% yields of highly pure, conformationally rigid indole-3-acetamides in a fraction of the time.
References
Sources
Analytical Techniques for Verifying the Purity of 1H-Indole-3-acetyl Chloride
Executive Summary: The Instability Challenge
1H-Indole-3-acetyl chloride (IAA-Cl) is a critical electrophilic intermediate used to synthesize complex indole derivatives, including auxins and pharmaceutical scaffolds. However, its analysis presents a specific paradox: the very reactivity that makes it valuable makes it difficult to analyze.
As an acid chloride, IAA-Cl is highly moisture-sensitive. Upon contact with atmospheric moisture or protic solvents (water, alcohols), it rapidly hydrolyzes back to its parent compound, Indole-3-acetic acid (IAA), and hydrochloric acid (HCl). Consequently, standard reverse-phase HPLC—the workhorse of purity analysis—is fundamentally flawed for this analyte because aqueous mobile phases will degrade the sample during the run, yielding a false negative for the chloride and a false positive for the acid.
This guide outlines three scientifically robust methodologies to verify IAA-Cl purity, ranked by their ability to provide definitive structural and quantitative data.
Comparative Overview of Analytical Techniques
The following table contrasts the available techniques based on specificity, throughput, and the type of data yielded.
| Technique | Specificity | Sensitivity | Suitability | Primary Limitation |
| A. Derivatization-HPLC | High | High (ppm level) | Gold Standard for QC & Quantitation | Requires sample pretreatment; indirect measurement. |
| B. Quantitative NMR (qNMR) | High | Medium | Absolute Reference for Structural ID | Requires anhydrous deuterated solvents; lower throughput. |
| C. IR Spectroscopy | Medium | Low | Rapid Qualitative Check | Cannot easily quantify impurities; surface hydrolysis can skew results. |
| D. AgNO₃ Titration | Low | High | Total Chloride Content | Non-specific; detects free HCl (byproduct) as active product. |
Deep Dive: Recommended Protocols
Technique A: Derivatization-HPLC (The Gold Standard)
Why this is the standard: Since IAA-Cl cannot survive the aqueous environment of a reverse-phase column, we must chemically "trap" it as a stable derivative before analysis. Converting the unstable acid chloride into a stable methyl ester (using anhydrous methanol) allows us to use standard HPLC methods. The ester is stable, UV-active, and chromatographically distinct from the parent acid.
Experimental Protocol: Methyl Ester Derivatization
Reagents:
-
Anhydrous Methanol (MeOH), <50 ppm H₂O.
-
Triethylamine (TEA) or Pyridine (optional, to scavenge HCl).
-
HPLC Mobile Phases (Acetonitrile/Water + 0.1% Formic Acid).[1]
Step-by-Step Workflow:
-
Blank Preparation: Add 1 mL of anhydrous MeOH to a vial (checks for background contamination).
-
Sample Preparation: Weigh ~10 mg of IAA-Cl sample into a dry vial under nitrogen atmosphere.
-
Derivatization: Immediately add 2 mL of anhydrous MeOH.
-
Quench: Allow to stand for 5–10 minutes. Excess MeOH acts as the solvent.
-
Analysis: Inject 5 µL into the HPLC system.
Data Interpretation:
-
Peak A (Methyl Ester): Represents the active IAA-Cl.
-
Peak B (Free Acid): Represents the impurity (hydrolyzed material) that was present before derivatization.
-
Calculation: Purity % = [Area Ester / (Area Ester + Area Acid)] × 100 (corrected for response factors).
Technique B: Quantitative NMR (qNMR)[4][5]
Why this is the Absolute Reference: qNMR allows for direct observation of the molecular structure without reference standards. It is the only method that can distinguish between the acid chloride, the free acid, and other structural impurities (like isomers) in a single snapshot, provided the solvent is strictly anhydrous.
Experimental Protocol
Reagents:
-
Chloroform-d (CDCl₃), stored over molecular sieves (water content must be <10 ppm).
-
Internal Standard (optional for wt% assay): 1,3,5-Trimethoxybenzene or Maleic acid.
Step-by-Step Workflow:
-
Vial Prep: Dry an NMR tube in an oven at 110°C; cool in a desiccator.
-
Dissolution: Dissolve ~15 mg of IAA-Cl in 0.7 mL of dry CDCl₃.
-
Acquisition: Run a ¹H-NMR experiment immediately (within 5 mins) to minimize hydrolysis from air moisture. Set relaxation delay (d1) > 5 × T1 (typically 30s) for quantitative integration.
Critical Spectral Markers:
-
Indole-3-acetic acid (Impurity): The α-methylene protons (-CH₂-COOH) typically appear around 3.70–3.80 ppm .
-
Indole-3-acetyl chloride (Analyte): The electron-withdrawing chlorine atom deshields the α-methylene protons (-CH₂-COCl), shifting them downfield to approximately 4.30–4.50 ppm .
-
Integration: The ratio of the integrals at ~4.4 ppm vs ~3.7 ppm gives the molar ratio of active chloride to hydrolyzed acid.
Technique C: Infrared Spectroscopy (FT-IR)
Why this is a Rapid Check: IR is the fastest way to confirm the synthesis reaction (e.g., Indole-3-acetic acid + Thionyl Chloride → IAA-Cl) has gone to completion. It relies on the vibrational frequency shift of the carbonyl group.[4]
Diagnostic Peaks:
-
Carboxylic Acid (Starting Material): C=O stretch appears at 1700–1720 cm⁻¹ (often broad due to H-bonding).
-
Acid Chloride (Product): C=O stretch shifts significantly to 1790–1815 cm⁻¹ . The inductive effect of chlorine stiffens the bond, increasing the frequency.[4]
Protocol:
-
Use an ATR (Attenuated Total Reflectance) accessory.
-
Caution: Ensure the crystal and anvil are completely dry. Moisture on the crystal will hydrolyze the surface of the sample during measurement, showing a "ghost" acid peak.
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This diagram guides the analyst to the correct method based on the data required (Quantitative vs. Qualitative).
Caption: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Quantitative Purity vs. Rapid Identification).
Diagram 2: Derivatization HPLC Workflow
This diagram illustrates the chemical transformation required to make the sample HPLC-compatible.
Caption: Chemical workflow for converting unstable IAA-Cl into stable Methyl Ester for HPLC analysis, preserving the impurity profile.
References
-
Naik, N., Kumar, H. V., & Harini, S. T. (2011).[5][6] Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341.[5] [Link] (Demonstrates the synthesis of IAA-Cl from IAA using thionyl chloride and subsequent derivatization).
-
PubChem. (n.d.).[7] 1H-Indole-3-acetyl chloride (Compound Summary). National Library of Medicine. [Link] (Provides physical properties and identifier data).
-
LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acid Derivatives. [Link] (Authoritative source for IR carbonyl stretch frequencies of acid chlorides vs acids).
-
Wood, J. S., et al. (2023). Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magnetic Resonance in Chemistry, 61(1), 22-31. [Link] (Background on qNMR methodologies for chloride-containing species).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 7. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Lewis Acids in the Regioselective Acylation of Indoles
Executive Summary
The Friedel-Crafts acylation of indoles is a cornerstone transformation in organic synthesis, providing direct access to 3-acylindoles—critical pharmacophores found in numerous therapeutic agents[1]. However, the electron-rich nature of the indole core presents significant regioselectivity and chemoselectivity challenges. Historically, this reaction relied on highly moisture-sensitive, stoichiometric Lewis acids (such as
Modern synthetic methodologies have shifted toward green chemistry, utilizing water-tolerant rare-earth metal triflates and deep eutectic solvents (DES) to achieve high yields, excellent C3-selectivity, and full catalyst recyclability[3][4]. This guide provides an objective, data-driven comparison of these Lewis acids, detailing the mechanistic causality behind their performance and offering self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Regioselectivity Challenge
Indole is an ambient nucleophile. While the nitrogen atom (N1) possesses a lone pair, the enamine-like conjugation of the ring makes the C3 position the most nucleophilic carbon, rendering it the thermodynamically favored site for electrophilic attack[5][6].
When an acylating agent (acyl chloride or anhydride) is activated by a Lewis acid, an electrophilic acylium-Lewis acid complex is formed. The regiochemical outcome depends heavily on the nature of this complex:
-
Kinetic vs. Thermodynamic Control: N1-acylation is often kinetically favored due to a lower activation barrier, but C3-acylation is thermodynamically more stable. Milder Lewis acids paired with elevated temperatures allow the reaction to equilibrate to the C3 product[7].
-
The Polymerization Risk: Strong traditional Lewis acids (e.g.,
) can protonate the C3 position of unreacted indoles. This transforms the indole into an electrophile that attacks neighboring indole molecules, initiating a destructive polymerization cascade[6][8].
Caption: Mechanistic pathway of Lewis acid-catalyzed regioselective C3-acylation of indole.
Comparative Analysis of Lewis Acid Catalysts
The choice of Lewis acid dictates the reaction's efficiency, environmental impact, and scalability.
Traditional Lewis Acids ( , , )
Traditional Lewis acids require stoichiometric or super-stoichiometric loading. This is because the Lewis acid strongly coordinates with the carbonyl oxygen of the newly formed 3-acylindole, trapping the catalyst and preventing turnover[9]. While
Rare-Earth Metal Triflates ( , )
Metal triflates represent a paradigm shift in Friedel-Crafts chemistry. The highly electron-withdrawing triflate anion enhances the Lewis acidity of the metal cation while maintaining exceptional water tolerance[2]. These compounds function as true catalysts (1–20 mol% loading) and can be easily recovered from the aqueous phase without loss of activity[1][4].
Deep Eutectic Solvents (DES)
Systems like
Quantitative Data Summary
| Lewis Acid Catalyst | Typical Loading | Acylating Agent | Solvent / Conditions | C3 Yield (%) | Recyclability | Ref |
| >1.0 equiv | Acyl Chloride | DCM / 0 °C to RT | Moderate (Mixtures) | No (Aqueous Quench) | [5] | |
| 1.0 equiv | Anhydride | DCM / RT | 80–85% | No | [9] | |
| 1.5 equiv | Acyl Chloride | DCM / RT | 75–90% | No | [7] | |
| 10–20 mol% | Anhydride | Nitromethane / 50 °C | >90% | Yes (High) | [4] | |
| 1–5 mol% | Anhydride | >95% | Yes (Up to 4x) | [1] | ||
| 35 mol% | Anhydride | Neat (DES) / MW, 120 °C | >90% | Yes (Up to 5x) | [3] |
Self-Validating Experimental Protocols
To demonstrate the evolution from traditional to modern green chemistry, two distinct protocols are provided. Each is designed as a self-validating system to ensure reproducibility.
Protocol A: Traditional Promoted 3-Acylation[9]
Causality Note:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon/Nitrogen).
-
Reagent Mixing: Dissolve indole (1.0 mmol) and the desired acid anhydride (1.2 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add
(1.0 mmol) dropwise over 5 minutes. Self-Validation: The dropwise addition controls the initial exotherm and prevents localized concentration spikes that cause indole dimerization. -
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Quench the reaction by slowly adding saturated aqueous
(10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Green Microwave-Assisted Acylation using DES[3]
Causality Note: The deep eutectic solvent provides a highly polar environment that stabilizes the acylium intermediate, while
-
Preparation: In a 10 mL microwave-safe vial, add indole (1.0 mmol), acid anhydride (1.0 mmol), and
(0.35 mmol). No additional solvent is required. -
Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 10 minutes. Self-Validation: The mixture will transition into a homogenous melt as the DES facilitates the reaction.
-
Phase Separation: Cool the vial to room temperature. Add deionized water (5 mL) and ethyl acetate (5 mL). Stir vigorously for 2 minutes.
-
Extraction: Separate the layers. The organic layer contains the crude 3-acylindole. The aqueous layer contains the water-soluble DES catalyst.
-
Catalyst Recycling: Evaporate the water from the aqueous layer under vacuum at 80 °C for 2 hours. The recovered
can be reused for up to 5 consecutive cycles without significant loss of activity.
Caption: Green chemistry workflow for microwave-assisted indole acylation and catalyst recycling.
Troubleshooting & Optimization Strategies
-
Issue: Poor C3 vs N1 Regioselectivity
-
Causality: N-acylation is kinetically favored due to the lower activation energy of attack at the nitrogen lone pair.
-
Fix: Increase the reaction temperature or time to allow the kinetically formed N-acylindole to equilibrate to the thermodynamically stable C3-acylindole. Alternatively, utilize N-protection (e.g.,
) if using highly reactive, unhindered acyl chlorides[8].
-
-
Issue: Indole Polymerization/Oligomerization
-
Causality: Strong Lewis acids (like
) or trace protic acids can protonate the C3 position of unreacted indole, turning it into an electrophile that attacks another indole molecule, initiating a polymerization cascade[6]. -
Fix: Switch to water-tolerant, milder Lewis acids like
[4] or [1]. Ensure reaction times are strictly monitored to prevent prolonged exposure to acidic environments.
-
References
1.[5] Benchchem. "head-to-head comparison of different synthesis routes ... - Benchchem". 5 2.[3] RSC Publishing. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 )". 3 3.[1] MDPI. "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles". 1 4.[6] Benchchem. "Technical Support Center: Synthesis of C-3 Functionalized Indoles". 6 5.[7] ResearchGate. "ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole". 7 6.[2] ACS Omega. "Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study". 2 7.[9] MDPI. "Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides". 9 8.[4] Benchchem. "Scandium(III) trifluoromethanesulfonate | 144026-79-9". 4 9.[8] Benchchem. "Technical Support Center: Improving the Regioselectivity of Indole Acylation". 8
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- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. Scandium(III) trifluoromethanesulfonate | 144026-79-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]
A Senior Application Scientist's Comparative Guide to the Efficacy of Catalysts in Friedel-Crafts Acylation of Indoles
For researchers, scientists, and professionals in drug development, the functionalization of the indole scaffold is a foundational task in medicinal chemistry.[1] The indole motif is a privileged structure present in a vast number of pharmaceuticals and bioactive natural products.[2][3] Among the various methods for its functionalization, the Friedel-Crafts acylation stands out as a powerful and direct strategy for introducing a ketone functionality, typically at the electron-rich C-3 position.[1][4] These resulting 3-acylindoles are crucial synthetic intermediates for a wide array of complex molecules and active pharmaceutical ingredients.[4][5]
However, the high nucleophilicity of the indole ring presents a significant challenge, often leading to side reactions such as N-acylation, di-acylation, or polymerization under harsh acidic conditions.[5][6] The choice of catalyst is therefore paramount to achieving high yield and regioselectivity. This guide provides an in-depth, objective comparison of different catalytic systems, supported by experimental data and detailed protocols, to empower researchers in selecting the most effective method for their synthetic challenges.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of indoles proceeds via a classical electrophilic aromatic substitution (EAS) pathway.[4][7] The core of the reaction involves the generation of a highly reactive electrophile, the acylium ion (or a related activated complex), which is then attacked by the nucleophilic indole ring.
The key steps are:
-
Catalyst Activation: The catalyst, typically a Lewis acid or an organocatalyst, activates the acylating agent (e.g., an acyl chloride or anhydride). This activation generates a potent electrophile, most commonly a resonance-stabilized acylium ion.[1][8]
-
Nucleophilic Attack: The electron-rich π-system of the indole, with the highest electron density at the C-3 position, acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[4][8]
-
Deprotonation and Catalyst Regeneration: A base (often the Lewis acid-halide complex) abstracts a proton from the C-3 position of the intermediate, restoring the aromaticity of the indole ring and yielding the final 3-acylindole product. This step also regenerates the catalyst, allowing it to participate in further catalytic cycles.[4][7]
Figure 1: General mechanism of the Friedel-Crafts acylation of indoles.
Comparative Analysis of Catalytic Systems
The efficacy of indole acylation is critically dependent on the catalyst's ability to generate the electrophile efficiently without promoting undesirable side reactions. We will compare three major classes of catalysts: traditional and modern Lewis acids, heterogeneous catalysts, and metal-free organocatalysts.
Lewis Acid Catalysts: The Workhorses
Lewis acids are the most traditional and widely used catalysts for Friedel-Crafts acylation.[9] They function by coordinating to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the acylium ion.[1]
Strong vs. Mild Lewis Acids:
-
Strong Lewis Acids (e.g., AlCl₃, SnCl₄, TiCl₄): These catalysts are highly effective at promoting the reaction. However, their high reactivity can be a double-edged sword. With sensitive substrates like indole, they often require stoichiometric amounts and can lead to decomposition and undesirable oligomerization due to their strong acidity and the liberated HCl.[6]
-
Milder Lewis Acids (e.g., Et₂AlCl, Y(OTf)₃, ZrCl₄): Modern protocols increasingly favor milder Lewis acids to circumvent the issues associated with strong ones. Dialkylaluminum chlorides, for instance, have been shown to directly acylate N-H indoles at the C-3 position under mild conditions without requiring prior N-protection.[6] Metal triflates, such as Yttrium(III) triflate (Y(OTf)₃), are also effective, particularly when used in ionic liquids, leading to high yields in very short reaction times under microwave irradiation.[4]
Table 1: Performance Comparison of Selected Lewis Acid Catalysts
| Catalyst | Acylating Agent | Solvent | Conditions | Yield (%) | Key Features & Limitations | Reference |
| Et₂AlCl | Acyl Chloride | Dichloromethane | 0 °C to RT | High | Excellent for unprotected indoles; avoids oligomerization seen with AlCl₃. | [4],[6] |
| Y(OTf)₃ | Acid Anhydride | [BMI]BF₄ | Microwave | High | Very short reaction times; environmentally friendly approach. | [4] |
| SnCl₄ | Acyl Chloride | Not specified | Not specified | Good | Effective promoter but can lead to side reactions with sensitive indoles. | [5] |
| ZrCl₄ | Acyl Chloride | Not specified | Not specified | Good | Alternative to other strong Lewis acids. | [5] |
| AlCl₃ | Acyl Chloride | Various | Varies | Variable | Highly reactive; prone to causing substrate decomposition and polymerization. | [6] |
Heterogeneous Catalysts: The Sustainable Choice
The drive for greener and more sustainable chemistry has spurred the development of solid-acid catalysts. Their primary advantages are ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.[10]
-
Zinc Oxide (ZnO): Inexpensive and readily available, zinc oxide has emerged as an efficient heterogeneous catalyst for the regioselective C-3 acylation of indoles.[5] When used in an ionic liquid medium, it facilitates the reaction under mild conditions, and the catalyst can often be recovered and reused without significant loss of activity.[4][5]
-
Zeolites: These microporous aluminosilicates are highly active and selective solid-acid catalysts.[11] Their well-defined pore structures can impart shape-selectivity, potentially favoring the formation of specific isomers. Modified zeolites, such as Cr-doped Hβ, have shown excellent conversion rates and high selectivity for para-acylation in anisole, a principle that can be extended to other aromatic systems.[11]
Table 2: Performance Comparison of Heterogeneous Catalysts
| Catalyst | Acylating Agent | Solvent / Medium | Conditions | Yield (%) | Key Features & Limitations | Reference |
| ZnO | Acyl Chloride | Ionic Liquid (e.g., [bmim]BF₄) | Room Temp | Good to High | Mild conditions, reusable catalyst, environmentally benign solvent system. | [4],[5] |
| Zeolites (Hβ) | Acid Anhydride | Solvent-free | Varies | High | Shape-selective, high conversion, potential for solvent-free conditions. | [11] |
| Supported Heteropolyacids | Decanoic Acid | Dichlorobenzene | 150 °C | High | Possess strong acid sites, effective for less reactive acylating agents. | [11] |
Organocatalysts: The Metal-Free Alternative
Organocatalysis offers a compelling metal-free approach, avoiding the potential for metal contamination in the final product—a critical consideration in pharmaceutical synthesis.
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): This nucleophilic organocatalyst has proven effective for the regioselective C-3 acylation of N-protected indoles and pyrroles.[4][12] The mechanism differs significantly from Lewis acid catalysis. DBN acts as a nucleophile, attacking the acyl chloride to form a highly reactive N-acyl-DBN intermediate. This intermediate is then attacked by the indole, leading to the acylated product and regenerating DBN. This pathway avoids the generation of strong Brønsted acids as byproducts, offering a milder reaction environment.[12]
Figure 2: Simplified catalytic cycle for DBN-mediated acylation of indoles.
Table 3: Performance of DBN as a Nucleophilic Organocatalyst
| Catalyst | Substrate | Acylating Agent | Solvent | Conditions | Yield (%) | Key Features & Limitations | Reference |
| DBN (20 mol%) | N-Protected Indole | Acyl Chloride | Toluene | Reflux | High | Metal-free, mild conditions, avoids strong acid byproducts. Requires N-protected indoles. | [4],[12] |
Experimental Protocols
The following protocols are representative examples for each class of catalyst, designed to be self-validating and reproducible.
Protocol 1: Mild Lewis Acid Catalysis using Diethylaluminum Chloride (Et₂AlCl)
This protocol is adapted for the direct C-3 acylation of unprotected indoles.[4]
-
Materials: Indole (1.0 mmol), anhydrous dichloromethane (CH₂Cl₂; 5 mL), diethylaluminum chloride (1.0 M solution in hexanes; 1.2 mL, 1.2 mmol), acyl chloride (1.1 mmol).
-
Procedure:
-
Dissolve the indole in anhydrous CH₂Cl₂ in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Et₂AlCl solution dropwise to the stirred indole solution at 0 °C. Stir for 10-15 minutes at this temperature.
-
Add the acyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Figure 3: Experimental workflow for Lewis acid-catalyzed acylation.
Protocol 2: Heterogeneous Catalysis using Zinc Oxide (ZnO) in an Ionic Liquid
This protocol provides a green and facile method for C-3 acylation.[4][5]
-
Materials: Indole (1.0 mmol), acyl chloride (1.3 mmol), zinc oxide (0.5 mmol), ionic liquid (e.g., [bmim]BF₄; 2 mL).
-
Procedure:
-
Combine the indole, acyl chloride, and zinc oxide in the ionic liquid in a reaction vial.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst will remain in a separate phase.
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
The ionic liquid/ZnO phase can be recovered, washed, dried, and reused for subsequent reactions.
-
Protocol 3: Organocatalysis using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
This protocol is designed for the acylation of N-protected indoles.[4]
-
Materials: N-protected indole (1.0 mmol), DBN (0.2 mmol, 20 mol%), acyl chloride (1.2 mmol), anhydrous toluene (5 mL).
-
Procedure:
-
To a solution of the N-protected indole in toluene, add DBN.
-
Add the acyl chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by column chromatography to yield the 3-acylindole.
-
Conclusion and Catalyst Selection
The Friedel-Crafts acylation of indoles is a versatile and powerful transformation, with the optimal catalyst choice being highly dependent on the specific substrate and desired process parameters.
-
For robust, unprotected indoles and general-purpose synthesis, mild Lewis acids like diethylaluminum chloride offer a reliable and high-yielding pathway, effectively suppressing common side reactions.[4][6]
-
When sustainability, catalyst reusability, and green chemistry principles are a priority, heterogeneous catalysts such as zinc oxide in ionic liquids present an excellent, environmentally conscious alternative.[4][5]
-
For applications requiring strictly metal-free conditions, particularly in the late-stage synthesis of pharmaceutical intermediates, nucleophilic organocatalysts like DBN provide a clean and efficient method, albeit with the current requirement for N-protected substrates.[4][12]
By understanding the distinct mechanisms and operational parameters of these catalytic systems, researchers can make informed decisions to optimize the synthesis of critical 3-acylindole building blocks for drug discovery and development.
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride. Benchchem.
- Application Notes and Protocols for Friedel-Crafts Acyl
-
Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005–1007. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Scholar Commons - University of South Carolina. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. [Link]
-
Brønsted‐acid‐catalyzed Friedel−Crafts reaction and electrocyclization cascade of indoles with carbonyls. ResearchGate. [Link]
-
Brønsted-Acid-Catalyzed Friedel-Crafts Reaction and Electrocyclization Cascade of Indoles with α-Functionalized Carbonyls. PubMed. [Link]
- Yoshino, T., et al. (2000). Friedel-Crafts acylation of indoles with acid chlorides in the presence of dialkylaluminum chlorides. Journal of Organometallic Chemistry, 611(1-2), 444-450.
-
Chiral Brønsted Acid-Catalyzed Friedel-Crafts Reaction of Indoles. Science.gov. [Link]
-
Chiral Brønsted acid catalyzed asymmetric Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated ketones: short access to optically active 2- and 3-substituted indole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications. [Link]
-
Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science. [Link]
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Biological Activity Comparison of Substituted Indole Derivatives: A Guide to Structural Optimization
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary: The Indole Scaffold as a Privileged Pharmacophore
The indole ring—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is one of the most versatile and privileged scaffolds in medicinal chemistry. Its electron-rich nature allows it to mimic naturally occurring peptides and bind reversibly to a vast array of enzymes and receptors.
In drug development, the biological activity of indole derivatives is highly dependent on the site of substitution (e.g., N1, C2, C3) and the electronic/steric properties of the functional groups attached. This guide objectively compares the biological performance of various substituted indole derivatives across three primary therapeutic areas: Anti-inflammatory (COX-2/5-LOX inhibition) , Anticancer (Kinase/Tubulin inhibition) , and Antiplatelet Aggregation . By analyzing experimental IC50 data alongside standardized assay protocols, this guide provides actionable insights for structural optimization in drug design.
Mechanistic Overview: Structural Modifications and Target Affinity
The pharmacological trajectory of an indole derivative is dictated by its substitution pattern.
-
N1-Substitutions (e.g., N-benzyl, Schiff bases): Enhance lipophilicity, driving the molecule into deep hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) or modulating steric hindrance in platelet aggregation receptors.
-
C2-Substitutions (e.g., Spirooxindoles): Create rigid, three-dimensional architectures that perfectly occupy the ATP-binding hinge regions of protein kinases (e.g., EGFR, HER2).
-
C3-Substitutions (e.g., Indole-chalcones): Often act as Michael acceptors or bulky structural disruptors, effectively blocking tubulin polymerization in cancer cells.
Diagram 1: Influence of indole substitution patterns on target affinity and biological activity.
Comparative Biological Activity & Experimental Data
To objectively evaluate the performance of these derivatives, we must compare their half-maximal inhibitory concentrations (IC50) against established clinical standards.
Data Summary: Quantitative Performance Comparison
| Indole Derivative Class | Specific Compound | Primary Target | IC50 Value | Standard / Control (IC50) |
| N-substituted Schiff Base | Compound 5c | COX-2 | 0.98 μM | Celecoxib (1.54 μM) |
| N-substituted Schiff Base | Compound 5g | 5-LOX | 5.78 μM | Quercetin (~6.0 μM) |
| Spirooxindole Maleimide | Compound 43a | HER2 (MCF-7 cells) | 3.88 μM | Doxorubicin / Sorafenib |
| Indole-chalcone | Compound 55 | Tubulin (A549 cells) | 0.0003 μM | Paclitaxel |
| N-benzyl Indole | Compound 4f | Platelet Aggregation | 3.4 μM | Indomethacin |
Anti-inflammatory Activity: COX-2 and 5-LOX Dual Inhibition
Dual inhibition of COX-2 and 5-LOX is highly sought after to bypass the gastrointestinal and cardiovascular side effects associated with selective COX-2 inhibitors. Research demonstrates that N-substituted indole Schiff bases are exceptionally potent in this arena [1]. Compounds like 5c and 5d exhibit COX-2 IC50 values of 0.98 to 1.23 μM, outperforming the clinical standard Celecoxib (1.54 μM). The causality here lies in the N-substitution; the extended lipophilic Schiff base tail perfectly anchors into the hydrophobic side pocket of the COX-2 active site, while the indole core mimics the endogenous arachidonic acid substrate.
Anticancer Efficacy: Kinase and Tubulin Inhibition
The indole core is a cornerstone in oncology drug design [2].
-
Spirooxindoles: By introducing a spiro-fusion at the C2/C3 position, chemists create a rigid, non-planar geometry. This allows compounds like 43a to wedge into the ATP-binding pocket of HER2 kinases, yielding IC50 values of 3.88 μM in MCF-7 breast cancer cell lines.
-
Indole-chalcones: C3-substituted indole-chalcones (e.g., Compound 55) act as devastatingly effective tubulin polymerization inhibitors. With an IC50 of 0.0003 μM against A549 lung cancer cells, the α,β-unsaturated carbonyl group of the chalcone acts as a reactive Michael acceptor, covalently binding to cysteine residues on tubulin.
Antiplatelet Aggregation
N-arylmethyl substituted indoles have shown significant promise as antiplatelet agents [3]. Compound 4f demonstrated an IC50 of 3.4 μM against arachidonic acid (AA)-induced aggregation. Structure-Activity Relationship (SAR) analysis reveals a strict steric constraint: substitutions at the para position of the benzyl ring drastically decrease activity due to steric clashes during ligand-receptor interaction, proving that precise spatial orientation is critical for this specific biological target.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the biological data presented above must be derived from self-validating experimental systems. Below are the field-proven methodologies used to evaluate these derivatives.
Diagram 2: High-throughput experimental workflow for biological evaluation of indole derivatives.
Protocol 1: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)
Purpose: To quantify the ability of N-substituted indoles to inhibit the conversion of arachidonic acid to Prostaglandin E2 (PGE2).
-
Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).
-
Incubation: Add the substituted indole derivative (serial dilutions from 0.1 to 100 μM) and incubate for 15 minutes at 37°C. Causality: Pre-incubation allows time for the lipophilic N-substituents to navigate and bind to the hydrophobic COX-2 allosteric pocket before the substrate is introduced.
-
Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Allow to proceed for 2 minutes.
-
Termination & Detection: Quench the reaction with stannous chloride (SnCl2) to reduce unstable Prostaglandin H2 (PGH2) to stable PGE2. Quantify PGE2 levels using a competitive ELISA kit.
-
Validation: Use Celecoxib as a positive control. Self-Validating Step: By measuring the downstream product (PGE2) rather than relying on generalized redox indicators, the assay ensures the readout is directly tied to specific COX-2 enzymatic activity, eliminating false positives from redox-active indole derivatives.
Protocol 2: MTT Cytotoxicity Assay for Anticancer Screening
Purpose: To evaluate the antiproliferative efficacy of spirooxindoles and indole-chalcones.
-
Cell Seeding: Seed MCF-7 (breast) or A549 (lung) cancer cells in 96-well plates at a density of
cells/well. Incubate for 24 hours to allow adherence. -
Compound Treatment: Treat cells with varying concentrations of the indole derivatives (0.0001 μM to 50 μM) for 48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Causality: Only metabolically active, viable cells possess the mitochondrial succinate dehydrogenase necessary to cleave the tetrazolium ring, reducing the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Conclusion
The biological activity of substituted indole derivatives is highly programmable. As demonstrated by comparative data, N-substituted Schiff bases are optimal for targeting the lipophilic pockets of inflammatory enzymes (COX-2/5-LOX), yielding sub-micromolar efficacy. Conversely, C2-spiro and C3-chalcone modifications excel in oncology by structurally mimicking kinase hinge-binders and disrupting tubulin dynamics, respectively. For drug development professionals, selecting the appropriate substitution vector on the indole core is the critical first step in defining a molecule's therapeutic destiny.
References
-
Lamie, P. F., Ali, W. A. M., Bazgier, V., & Rárová, L. (2016). Novel N-substituted indole Schiff bases as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes: Synthesis, biological activities in vitro and docking study. European Journal of Medicinal Chemistry, 123, 803-813.[Link]
-
Janeiro, A. M., & Marques, C. S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 488-511.[Link]
-
Akhlaghi, M. F., Amidi, S., Esfahanizadeh, M., Daeihamed, M., & Kobarfard, F. (2014). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research: IJPR, 13(Suppl), 35-42.[Link]
The Strategic Advantage of Dialkylaluminum Chlorides in Regioselective Indole C3-Acylation: A Comparative Guide
For researchers and drug development professionals, the indole nucleus represents a privileged scaffold, heavily featured in pharmaceuticals, natural products, and biologically active ligands. However, the direct, regioselective C3-acylation of unprotected indoles has historically presented a significant synthetic hurdle.
This guide provides an objective, data-driven comparison of indole acylation methodologies, highlighting the mechanistic and practical advantages of utilizing dialkylaluminum chlorides (
The Challenge of Traditional Friedel-Crafts Acylation
The fundamental challenge in indole chemistry lies in its electron-rich nature and ambident nucleophilicity. When subjected to classical Friedel-Crafts acylation conditions using strong Lewis acids (such as
Furthermore, the indole nitrogen actively competes with the C3 position for the acylating agent. To circumvent N-acylation and polymerization, traditional workarounds require the installation of an electron-withdrawing N-protecting group (e.g., a phenylsulfonyl group)[2]. This approach, while effective, adds two entirely non-productive steps (protection and deprotection) to the synthetic sequence, reducing overall atom economy and yield.
The Dialkylaluminum Chloride Advantage: Causality & Mechanism
In 2000, Okauchi et al. revolutionized this transformation by introducing a method that utilizes dialkylaluminum chlorides (
The Causality of Success:
Why do dialkylaluminum chlorides succeed where
This intermediate serves a dual mechanistic purpose:
-
Activation: It highly activates the C3 position for electrophilic attack by the acyl chloride.
-
Acid Scavenging: The dialkylaluminum reagent acts as an internal acid scavenger. By sequestering the reaction components, it prevents the generation and buildup of free protic acid (HCl) during the acylation event, completely bypassing the cationic polymerization pathways that plague traditional Lewis acids[3].
This elegant mechanism has made the protocol a cornerstone in medicinal chemistry, particularly in the synthesis of complex cannabimimetic indoles and other receptor ligands where traditional methods yield intractable mixtures[4].
Mechanistic pathway of indole C3-acylation via a 3-indolylaluminum intermediate.
Comparative Performance Data
The superiority of dialkylaluminum chlorides becomes evident when comparing their performance against other standard Lewis acids in the synthesis of 3-acylindoles.
| Lewis Acid | Acylating Agent | Solvent | Yield of 3-Acylindole (%) | Practical Observations & Limitations |
| Acetyl Chloride | 86% | High efficiency, mild conditions, no N-protection required[2]. | ||
| Acetyl Chloride | 85% | Comparable to | ||
| Acetyl Chloride | 95% | High yield but requires highly toxic, flammable | ||
| Propionic Anhydride | Ionic Liquid | 81% | Environmentally friendly but requires microwave irradiation and specialized ionic liquids[2]. | |
| Acetyl Chloride | 0% | Strong acidity leads to rapid indole decomposition and oligomerization[1][2]. |
Data synthesized from comparative Lewis acid benchmarking studies[1][2].
Self-Validating Experimental Protocol
The following protocol outlines the regioselective C3-acylation of an unprotected indole using
Why this is a self-validating system: The mandatory 30-minute metallation step (Step 2) is the critical control point. If this step is rushed or skipped, the subsequent addition of the acyl chloride will trigger a rapid color change (typically turning dark brown or black), which is the visual hallmark of acid-catalyzed cationic polymerization. A successful metallation step maintains a clean, lightly colored reaction profile, immediately validating to the chemist that the protective indolylaluminum intermediate has formed correctly.
Step-by-Step Methodology
-
Preparation: To a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the unprotected indole (1.0 mmol) in anhydrous dichloromethane (
, 5 mL). Cool the solution to 0 °C using an ice bath[2]. -
Metallation (Critical Step): Slowly add a 1.0 M solution of diethylaluminum chloride (
) in hexanes (1.1 mL, 1.1 mmol) dropwise via syringe. Stir the resulting mixture strictly at 0 °C for 30 minutes to ensure complete formation of the 3-indolylaluminum intermediate[3][4]. -
Acylation: Add the desired acyl chloride (1.1 mmol) dissolved in a small volume of anhydrous
dropwise to the solution, maintaining the temperature at 0 °C[2]. -
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Complete conversion typically occurs within 1 to 2 hours[2].
-
Quench & Workup: Carefully quench the reaction by the slow addition of 1 M aqueous HCl (Caution: exothermic gas evolution). Extract the aqueous layer with
(3 x 10 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure[2]. Purify the crude residue via silica gel column chromatography to isolate the pure 3-acylindole.
Step-by-step experimental workflow for the regioselective C3-acylation of indoles.
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485-1487. 5 | 3
-
Huffman, J. W., et al. (2005). "Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4-Substituents." Bioorganic & Medicinal Chemistry. 4
-
BenchChem Technical Support Center. (2025). "Improving the Regioselectivity of Indole Acylation." BenchChem Application Notes.2
-
Institut Kimia Malaysia (IKM). "Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives." 1
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- 4. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
Safety Operating Guide
1H-Indole-3-acetyl chloride proper disposal procedures
Operational Blueprint: Safe Handling, Quenching, and Disposal of 1H-Indole-3-acetyl chloride
As a Senior Application Scientist, I frequently encounter laboratory incidents stemming from the mishandling of reactive acyl chlorides. 1H-Indole-3-acetyl chloride is a highly valuable intermediate in drug development and organic synthesis, but its structural properties demand rigorous operational discipline. Improper disposal can lead to runaway exotherms, explosive solvent splashing, and the rapid release of toxic, corrosive hydrogen chloride (HCl) gas.
This guide provides a self-validating, field-proven operational plan for the safe quenching and disposal of this compound, moving beyond basic safety data to explain the chemical causality behind every procedural step.
Part 1: Physicochemical Profiling & Hazard Causality
To design a safe disposal protocol, we must first understand the thermodynamic drivers of the hazard. The methylene bridge (-CH2-) in 1H-indole-3-acetyl chloride isolates the electron-rich indole ring from the acyl chloride moiety. Consequently, it behaves as a highly reactive aliphatic acid chloride. The highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack, and the chloride ion serves as an excellent leaving group. Direct contact with water triggers a violent hydrolysis reaction, rapidly generating heat and expanding HCl gas[1].
Table 1: Quantitative Chemical & Hazard Data
| Property | Value | Causality / Impact |
| Chemical Name | 1H-Indole-3-acetyl chloride | Parent compound requiring disposal[2]. |
| CAS Number | 50720-05-3 | Unique identifier for waste tracking[2][3]. |
| Molecular Weight | 193.63 g/mol | Used to calculate exact molar equivalents for quenching[2][4]. |
| Primary Hazard | Corrosive / Water-Reactive | Rapidly hydrolyzes to form 1H-indole-3-acetic acid and HCl gas[5]. |
| Incompatible Media | Water, Moisture, Strong Bases | Direct addition causes explosive exotherms and splashing[1]. |
Part 2: Pre-Disposal Logistics & Safety Architecture
Before initiating the disposal sequence, establish a controlled environment. The fundamental principle of acid chloride disposal is: Dilute first, cool second, then destroy [5].
Table 2: Required Safety Apparatus
| Equipment Category | Specification | Causality / Rationale |
| Primary Containment | Chemical Fume Hood | Captures evolved HCl gas and solvent vapors during the exothermic quench. |
| Eye Protection | Non-vented Splash Goggles | Protects against corrosive splashing and lachrymatory vapors[6]. |
| Hand Protection | Heavy-duty Nitrile Gloves | Prevents dermal exposure to corrosive acid chlorides and organic solvents. |
| Thermal Control | Ice-Water Bath & Addition Funnel | Enables precise, dropwise addition of the quenching agent to control the exotherm[5]. |
Part 3: Validated Quenching Protocols
Because direct water addition is strictly prohibited, we utilize an alcohol-based quench. This converts the reactive acid chloride into a stable ester, which is a significantly less violent reaction than aqueous hydrolysis[1].
Figure 1: Step-by-step logical workflow for the safe quenching and disposal of acid chlorides.
Step-by-Step Methodology: Alcohol-Based Quench (Recommended)
Step 1: Dilution
-
Action: Transfer the residual 1H-Indole-3-acetyl chloride to a round-bottom flask. Dilute with an inert solvent (e.g., Dichloromethane or Toluene) at a minimum ratio of 10 mL solvent per 1 g of acid chloride[5].
-
Causality: Dilution acts as a thermal sink. It reduces the concentration of reactive species, thereby mitigating the kinetic rate of the subsequent exothermic quench and preventing solvent flash-boiling.
-
Validation: The solution becomes visually homogeneous, and the viscosity noticeably decreases.
Step 2: Thermal Control (Cooling)
-
Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate for 10 minutes[5].
-
Causality: Lowering the thermal energy of the system decreases the kinetic energy of the molecules, suppressing the reaction rate of the nucleophilic acyl substitution.
-
Validation: An internal temperature probe reads a stable 0–5 °C.
Step 3: Nucleophilic Quenching
-
Action: Equip an addition funnel and add anhydrous Methanol dropwise (approx. 1 drop per second) under vigorous magnetic stirring[1].
-
Causality: Methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This alcoholysis forms a stable methyl ester and releases HCl gas[1].
-
Validation: The cessation of visible bubbling (HCl gas evolution) and stabilization of the internal temperature indicate the complete consumption of the acyl chloride.
Step 4: Acid Neutralization
-
Action: Once gas evolution has stopped, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) dropwise[5][7].
-
Causality: The mild base neutralizes the dissolved HCl byproduct, converting it into harmless sodium chloride (NaCl), water, and carbon dioxide (CO2).
-
Validation: A pH test strip applied to the aqueous layer reads a stable pH of 7–8, confirming complete neutralization.
Step 5: Phase Separation & Final Disposal
-
Action: Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer from the aqueous layer.
-
Causality: Segregating the waste streams ensures compliance with environmental regulations and prevents incompatible chemical mixing in waste carboys.
-
Validation: The organic layer is clearly separated and deposited into a labeled "Halogenated Organic Waste" container (if DCM was used), while the aqueous layer is deposited into "Aqueous Waste"[5].
Part 4: Chemical Reaction Logic
Understanding the molecular transformation ensures that laboratory personnel respect the hazards associated with the transient intermediates formed during disposal.
Figure 2: Chemical reaction pathway for the methanol quenching of 1H-Indole-3-acetyl chloride.
References
-
Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling".[Link]
-
Organic Syntheses. "Working with Hazardous Chemicals".[Link]
-
Wolfa. "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching".[Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. guidechem.com [guidechem.com]
- 3. 1H-Indole-3-acetyl chloride | 50720-05-3 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 6. download.basf.com [download.basf.com]
- 7. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 1H-Indole-3-acetyl chloride
Handling highly reactive acylating agents requires more than just a standard safety data sheet; it demands a deep understanding of chemical causality, operational logistics, and self-validating safety systems. 1H-Indole-3-acetyl chloride (CAS: 50720-05-3) is a critical electrophilic intermediate widely utilized in the synthesis of pharmaceuticals (e.g., tachykinin antagonists) and agrochemicals[1]. However, its extreme moisture sensitivity and violent reactivity profile require stringent engineering controls and specialized personal protective equipment (PPE).
This comprehensive guide provides research scientists and drug development professionals with field-proven, step-by-step protocols for the safe handling, operation, and disposal of 1H-Indole-3-acetyl chloride.
Chemical Profile & Mechanistic Causality of Hazards
To establish a truly safe operational environment, researchers must understand why a chemical is hazardous. The primary danger of 1H-Indole-3-acetyl chloride stems from the highly electrophilic carbonyl carbon of its acetyl chloride functional group.
When exposed to atmospheric moisture or biological tissue (skin, eyes, respiratory tract), the compound undergoes rapid, exothermic nucleophilic acyl substitution . Water acts as the nucleophile, displacing the chloride leaving group to form 1H-indole-3-acetic acid and liberating gaseous hydrogen chloride (HCl)[2].
-
Inhalation Risk: The rapid evolution of HCl gas can cause severe respiratory tract irritation, delayed pulmonary edema, and systemic toxicity[2].
-
Dermal/Ocular Risk: Immediate contact with tissue moisture generates localized, highly concentrated hydrochloric acid, leading to severe corrosive chemical burns and irreversible eye damage[3].
Fig 1. Mechanistic hazard pathway of 1H-Indole-3-acetyl chloride hydrolysis.
Table 1: Quantitative Chemical & Physical Properties
| Property | Value | Causality / Logistical Impact |
| CAS Number | 50720-05-3 | Unique identifier for inventory and SDS tracking[1]. |
| Molecular Weight | 193.63 g/mol | Required for precise stoichiometric calculations[1]. |
| LogP | 2.24 | Indicates lipophilicity; will readily partition into organic solvents[4]. |
| Physical State | Pale yellow solid/liquid | Phase depends on ambient temperature and purity; requires careful weighing[5]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory latex or thin nitrile gloves are insufficient for handling acid chlorides due to rapid permeation and degradation[6]. The following PPE matrix is mandatory:
| PPE Category | Required Specification | Mechanistic Causality & Rationale |
| Hand Protection | Butyl rubber or fluorocaoutchouc gloves. | Acid chlorides rapidly degrade standard nitrile[6]. Butyl rubber provides superior resistance to permeation by corrosive halides, preventing dermal exposure[7]. |
| Eye/Face Protection | Non-vented chemical splash goggles + Face shield. | Evolved HCl gas is a severe lachrymator. Non-vented goggles prevent gas ingress; the face shield protects against violent splashing during accidental hydrolysis[2]. |
| Body Protection | Flame-resistant (FR) lab coat and chemical-resistant apron. | Protects against localized exothermic reactions and the corrosive degradation of standard cotton garments. |
| Engineering Controls | Certified chemical fume hood or inert glovebox. | Must be handled under negative pressure or an inert atmosphere (N2/Ar) to prevent the inhalation of HCl and preserve chemical integrity[2]. |
Operational Logistics & Handling Protocol
Because 1H-Indole-3-acetyl chloride degrades upon contact with ambient humidity, all operational workflows must be conducted using rigorous air-free techniques.
Step-by-Step Handling Methodology:
-
Environmental Preparation: Ensure the fume hood is operational with a verified face velocity of 80–100 fpm. For bulk transfers or highly precise stoichiometric reactions, utilize a glovebox purged with high-purity Argon or Nitrogen.
-
Glassware Desiccation: All reaction vessels, syringes, and spatulas must be oven-dried at 120°C for a minimum of 4 hours and cooled in a desiccator or under an active inert gas stream.
-
Solvent Selection: Utilize strictly anhydrous solvents (e.g., dry THF, DCM, or diethyl ether) stored over activated molecular sieves.
-
Transfer Operations: Use a Schlenk line for material transfer. If weighing solid/liquid material outside a glovebox, do so rapidly into a tared, septa-sealed flask that has been pre-purged with inert gas.
-
Reaction Execution: Always add the acid chloride to the reaction mixture slowly. If adding a nucleophile (e.g., amines or alcohols) to the acid chloride, perform the addition dropwise at 0°C (ice bath) to safely dissipate the heat of the exothermic acylation.
Quenching and Disposal Plan
Unused material, contaminated glassware, and reaction residues must be fully quenched before disposal. Never dispose of unquenched acid chlorides in organic or aqueous waste streams , as this can cause sealed waste containers to rapidly pressurize and violently rupture[2].
Step-by-Step Quenching Methodology:
-
Bath Preparation: In a fume hood, prepare a large volume (at least 10x the volume of the waste) of an ice-cold, 5% aqueous sodium bicarbonate (
) solution. -
Dilution: Dilute the 1H-Indole-3-acetyl chloride waste with a compatible, unreactive, and dry solvent (e.g., anhydrous THF or acetone) to reduce the reaction rate.
-
Dropwise Addition: Using an addition funnel, add the diluted acid chloride dropwise to the vigorously stirred, ice-cold basic solution.
-
Off-gassing Control: Monitor the evolution of
and HCl gas. Do not seal the quenching vessel at any point during this process. -
Neutralization Verification (Self-Validating Step): Stir for 30–60 minutes post-addition. Test the pH using indicator paper. If the solution is acidic, add more
until a stable pH of 7–8 is achieved. -
Disposal: Once fully neutralized and cooled to room temperature, transfer the mixture to a labeled aqueous/organic hazardous waste container according to institutional protocols.
Fig 2. Safe quenching and disposal workflow for 1H-Indole-3-acetyl chloride.
Emergency Response & Spill Mitigation
In the event of a spill or exposure, immediate action is required based on the chemical's reactivity profile.
-
Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water using a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing immediately. Seek emergency medical attention[3].
-
Spill Cleanup: NEVER USE WATER to clean up an acid chloride spill, as this will generate a massive, uncontrolled cloud of toxic HCl gas[3].
-
Evacuate personnel and ensure the fume hood or room exhaust is running at maximum capacity.
-
Don heavy butyl rubber gloves and a respirator if the spill is outside a hood.
-
Cover the spill entirely with a dry, calcined absorbent (e.g., Oil-Dry, Zorb-All) or dry sand[8]. Do not use combustible absorbents like sawdust or paper towels.
-
Carefully scoop the absorbed mixture into a plastic pail, transfer it to a fume hood, and proceed with the quenching protocol described in Section 4.
-
References
-
"Quick Selection Guide to Chemical Protective Clothing". Available at:[Link]
-
Case Western Reserve University. "Laboratory Safety Manual". Available at:[Link]
Sources
- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CAS 22980-09-2: α-Oxo-1H-indole-3-acetyl chloride [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 136.175.10.10:8081 [136.175.10.10:8081]
- 8. case.edu [case.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
